molecular formula C6H6O2 B1680541 Resorcinol CAS No. 108-46-3

Resorcinol

货号: B1680541
CAS 编号: 108-46-3
分子量: 110.11 g/mol
InChI 键: GHMLBKRAJCXXBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Resorcinol (C₆H₆O₂), also known as 1,3-benzenediol, is a dihydroxybenzene isomer appearing as white or light pink crystalline powder. This versatile organic compound is a valuable reagent in scientific research, particularly in studying cellular response pathways and environmental toxins. In biochemical research, this compound demonstrates a dual mechanism of action, functioning as an aryl hydrocarbon receptor (AhR) antagonist while simultaneously activating the Nrf2-mediated antioxidant signaling pathway . Studies on human keratinocytes have shown it suppresses Benzo[a]pyrene-induced AhR activity, inhibiting nuclear translocation and the expression of downstream targets like CYP1A1 . Concurrently, it induces nuclear localization of Nrf2, upregulating the expression of protective antioxidant genes such as NAD(P)H dehydrogenase [quinone] 1 (NQO1) and heme oxygenase-1 (HO-1) . This makes it a critical tool for investigating cytoprotection against oxidative stress. Its research applications extend to plant science, where it has been shown to function as a growth stimulant. Recent studies indicate that specific concentrations can significantly enhance germination, shoot/root length, and fresh/dry weight in tomato plants, while also amplifying primary and secondary metabolites and antioxidant enzyme activities . This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please consult the Safety Data Sheet (MSDS) prior to handling and use .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMLBKRAJCXXBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RESORCINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26982-54-7, 6025-45-2 (di-hydrochloride salt)
Record name 1,3-Benzenediol, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26982-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorcinol [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2021238
Record name Resorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Resorcinol is a very white crystalline solid that becomes pink on exposure to light if not completely pure. Burns although ignition is difficult. Density approximately 1.28 g / cm3. Irritating to skin and eyes. Toxic by skin absorption. Used to make plastics and pharmaceuticals., Liquid; Other Solid; Pellets or Large Crystals, White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]; [NIOSH], Solid, WHITE CRYSTALS. TURNS PINK ON EXPOSURE TO AIR AND LIGHT OR ON CONTACT WITH IRON., White needle-like crystals, White needles, plates, crystals, flakes, or powder with a faint odor. Turns pink on exposure to light if not completely pure., White needles, plates, crystals, flakes, or powder with a faint odor. [Note: Turns pink on exposure to air or light, or contact with iron.]
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Benzenediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Resorcinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/617
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-Benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name RESORCINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Resorcinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/590/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name RESORCINOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/85
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Resorcinol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0543.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

531 to 536 °F at 760 mmHg (NTP, 1992), 280 °C, but volatilizes at lower temperature and is slightly volatile with steam, 178.00 °C. @ 16.00 mm Hg, 280 °C, 531 °F
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RESORCINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name RESORCINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name RESORCINOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/85
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Resorcinol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0543.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

261 °F (NTP, 1992), 261 °F, 261 °F (Closed cup), 127 °C (261 °F) (Closed cup), 261 °F (127 °C) (Closed cup), 127 °C c.c.
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Resorcinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/617
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name RESORCINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name RESORCINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name RESORCINOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/85
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Resorcinol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0543.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), In water, 7.17X10+5 mg/L at 25 °C, 1 g dissolves in 0.9 mL water at room temperature, 0.2 mL water at 80 °C, 1 g dissolves in 0.9 mL alcohol; freely soluble in ether, glycerol; slightly soluble in chloroform, Very soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; slightly soluble in benzene, chloroform, Soluble in DMSO /dimethyl sulfoxide/, acetone at greater than or equal to 100 mg/mL at 18 °C, 717 mg/mL at 25 °C, Solubility in water, g/100ml: 140, soluble in water, moderately soluble (in ethanol), 110%
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RESORCINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name RESORCINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Resorcinol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/590/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Resorcinol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0543.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.278 g/cu cm at 20 °C, Density of saturated air: 1.0739 (Air = 1); Percent in saturated air: 2.64% by volume (25 °C), Density, solid (g/cu cm; 20 °C): 1.278 (alpha-phase), 1.327 (beta phase); Density aqueous solution (5.0 mol/L, 20 °C): 1.1101 g/cu cm, 1.28 g/cm³, 1.27 at 68 °F, 1.27
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RESORCINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name RESORCINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name RESORCINOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/85
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Resorcinol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0543.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.79 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.79 (Air = 1), 3.79
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RESORCINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name RESORCINOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/85
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1 mmHg at 227.1 °F ; 0.0002 mmHg at 77 °F (NTP, 1992), 0.000489 [mmHg], Vapor pressure = 1 mm Hg at 108.4 °C, 4.89X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.065, 0.0002 mmHg at 77 °F, (77 °F): 0.0002 mmHg
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Resorcinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/617
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name RESORCINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name RESORCINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name RESORCINOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/85
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Resorcinol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0543.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Technical /USP/ grade resorcinol has 99% min resorcinol content & contains small amt of phenol & catechol as impurities. In japan, technical resorcinol has ... fp of 108.5 °C min; 0.5% max water; & 0.1% max residue on ignition. Chief impurities are other hydroquinone isomers., Maximum limits of impurities: Residue after ignition (0.01%), Insoluble matter (0.005%), Acidity (0.02%), Diresorcinol and Phenol (0.001%).
Record name RESORCINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White needle-like crystals, Needles from benzene; platelets from water, Rhombic tablets and pyramids, Platelets from ethanol. Very white crystals, For more Color/Form (Complete) data for RESORCINOL (6 total), please visit the HSDB record page.

CAS No.

108-46-3
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Resorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorcinol [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11085
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name resorcinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name resorcinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Resorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Resorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Resorcinol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUL4LO94HK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RESORCINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name RESORCINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name RESORCINOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/85
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Resorcinol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/VG92DDA8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

228 to 232 °F (NTP, 1992), 109.8 °C, Heat of fusion at mp: 21.0 kJ/mol; Heat of vaporization (kJ/mol): 78.2 at 110 °C, 75.2 at 150 °C, 72.0 at 190 °C, 111 °C, 110 °C, 228-232 °F, 228 °F
Record name RESORCINOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4409
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name RESORCINOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/722
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,3-Benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name RESORCINOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1033
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name RESORCINOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/85
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Resorcinol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0543.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism and Aromaticity of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of resorcinol and its relationship with aromaticity. While this compound predominantly exists in its aromatic enol form, understanding the potential tautomeric equilibrium is crucial for predicting its reactivity, biological activity, and behavior in various solvent environments. This document outlines the theoretical basis of this compound's tautomerism, details experimental protocols for its investigation, and explores computational methods to assess the aromaticity of its tautomeric forms.

Introduction to this compound Tautomerism

This compound, or 1,3-dihydroxybenzene, is an aromatic compound that can theoretically exist in equilibrium between its dihydroxy (enol) form and one or more diketo (keto) tautomers. The enol form is characterized by its aromatic ring, which confers significant thermodynamic stability. The keto tautomers, such as cyclohexa-1,3-dione, lack this aromatic stabilization.

However, factors such as solvent polarity, hydrogen bonding, and substitution on the ring can influence this equilibrium. Therefore, a thorough understanding and the ability to experimentally and computationally probe this phenomenon are essential in the context of drug development and material science where this compound moieties are often present.

Quantitative Data on this compound and its Tautomers

Due to the overwhelming stability of the enol form, direct experimental quantification of the keto-enol equilibrium for this compound is challenging and not widely reported. The following tables summarize the available spectroscopic data for the predominant enol form of this compound.

Table 1: 1H NMR Chemical Shifts (δ) for this compound (Enol Form)

SolventH2H4/H6H5OH
D₂O7.197 ppm6.530 ppm6.490 ppm-
DMSO-d₆9.150 ppm (br s)6.929 ppm (d)6.220 ppm (t)6.210 ppm (dd)

Data sourced from ChemicalBook and BMRB.[2]

Table 2: 13C NMR Chemical Shifts (δ) for this compound (Enol Form)

SolventC1/C3C2C4/C6C5
D₂O159.627 ppm105.388 ppm110.316 ppm133.556 ppm

Data sourced from BMRB.[2]

Table 3: Key Infrared (IR) Absorption Bands for this compound (Enol Form)

Wavenumber (cm⁻¹)Assignment
3261 (broad)O-H stretching vibration
1609Aromatic C=C stretching vibration

Data sourced from ResearchGate.[3]

Experimental Protocols for Studying Tautomerism

The following are detailed methodologies for key experiments to investigate the tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in various deuterated solvents.

Materials:

  • This compound (high purity)

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O, acetone-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent directly in an NMR tube.

    • Ensure complete dissolution.

  • 1H NMR Spectroscopy:

    • Acquire a 1H NMR spectrum at a constant, known temperature (e.g., 298 K).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to the aromatic protons of the enol form and any observable signals that could be attributed to the keto form. Protons on the α-carbon to the carbonyl group in the keto form are expected to appear in a different region from the aromatic protons.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum under the same conditions.

    • Identify the signals for the aromatic carbons of the enol form.

    • Look for signals in the carbonyl region (typically >190 ppm) that would indicate the presence of the keto tautomer.

  • Data Analysis:

    • The equilibrium constant, Keq = [enol]/[keto], can be calculated from the integrated areas of the 1H NMR signals.

    • If a signal for the keto form is observed, the ratio of the integrals, after accounting for the number of protons each signal represents, will give the ratio of the tautomers.

    • Keq = (Integralenol / Nenol) / (Integralketo / Nketo)

      • Where Integral is the integration value of a characteristic peak for each tautomer, and N is the number of protons giving rise to that peak.

    • If no signal for the keto form is detected, this indicates that the concentration of the keto tautomer is below the detection limit of the NMR experiment, and a lower limit for Keq can be established.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.

Objective: To qualitatively and potentially quantitatively assess the tautomeric equilibrium of this compound by observing changes in the UV-Vis absorption spectrum under different solvent conditions.

Materials:

  • This compound

  • A range of solvents with varying polarities (e.g., hexane, ethanol, water, acetonitrile)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilute solutions of this compound in the different solvents of interest. The concentration should be chosen to give an absorbance in the range of 0.1-1.0.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of each solution over a range of wavelengths (e.g., 200-400 nm).

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Compare the absorption maxima (λmax) and the overall shape of the spectra in the different solvents.

    • A significant shift in λmax or the appearance of new absorption bands in different solvents could indicate a shift in the tautomeric equilibrium. The aromatic enol form is expected to have a strong π-π* transition, while the non-aromatic keto form would likely have a different absorption profile, potentially with a weaker n-π* transition at a longer wavelength.

    • For a quantitative analysis (if distinct peaks for each tautomer are observed), the relative concentrations can be determined using the Beer-Lambert law, provided the molar absorptivity of each tautomer is known or can be estimated.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.

Objective: To identify the characteristic vibrational modes of the enol and potentially the keto form of this compound.

Materials:

  • This compound

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR or KBr press)

  • Solvents for solution-phase studies (if desired)

Procedure:

  • Sample Preparation:

    • For solid-state analysis, prepare a KBr pellet containing a small amount of this compound or use an ATR accessory.

    • For solution-phase analysis, dissolve this compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

  • Spectral Acquisition:

    • Record the FTIR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Identify the characteristic absorption bands. For the enol form, look for the broad O-H stretching band (around 3200-3600 cm⁻¹) and the aromatic C=C stretching vibrations (around 1600 cm⁻¹).

    • For the keto form, the key signature would be the appearance of a strong C=O stretching band (typically in the range of 1650-1750 cm⁻¹) and the disappearance or significant alteration of the aromatic C=C bands.

Computational Aromaticity Studies

Computational chemistry provides powerful tools to investigate the stability and aromaticity of this compound and its tautomers.

Aromaticity Indices: HOMA and NICS
  • Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. Negative values can indicate anti-aromaticity. It is calculated based on the deviation of bond lengths from an optimal value for a fully aromatic system.

  • Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion of aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) and at a point 1 Å above the ring (NICS(1)). Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

Computational Protocol:

  • Structure Optimization:

    • The geometries of the enol and keto tautomers of this compound are optimized using a suitable level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.

  • Frequency Calculations:

    • Vibrational frequency calculations should be performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

  • HOMA Calculation:

    • The HOMA index is calculated from the optimized bond lengths using its defined formula.

  • NICS Calculation:

    • NICS values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. A "ghost" atom is placed at the center of the ring to calculate the magnetic shielding.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Keto-enol tautomerism of this compound.

ExperimentalWorkflow start Start: this compound Sample prep Sample Preparation (Dissolution in various solvents) start->prep nmr NMR Spectroscopy (1H, 13C) prep->nmr uvvis UV-Vis Spectroscopy prep->uvvis ftir FTIR Spectroscopy prep->ftir analysis Data Analysis nmr->analysis uvvis->analysis ftir->analysis keq Determine Keq and Tautomer Ratios analysis->keq spectra Identify Characteristic Spectroscopic Features analysis->spectra conclusion Conclusion on Tautomeric Equilibrium keq->conclusion spectra->conclusion

Caption: Experimental workflow for tautomerism studies.

LogicalRelationship Tautomerism Tautomeric Equilibrium (Keto vs. Enol) Reactivity Chemical Reactivity Tautomerism->Reactivity influences Aromaticity Aromaticity (High for Enol, Lost in Keto) Stability Thermodynamic Stability Aromaticity->Stability drives Stability->Tautomerism governs

Caption: Relationship between aromaticity and tautomerism.

Conclusion

The study of this compound's tautomerism and aromaticity is a multifaceted endeavor that combines experimental spectroscopy and computational chemistry. While the aromatic enol form is overwhelmingly favored, a comprehensive understanding of the potential for tautomerization is critical for predicting the molecule's behavior in diverse chemical and biological systems. The methodologies outlined in this guide provide a robust framework for researchers to investigate these fundamental properties of this compound and its derivatives, paving the way for more informed applications in drug development and materials science. Further computational studies are encouraged to provide theoretical values for the equilibrium constant and aromaticity indices of this compound's tautomers, which would be invaluable in the absence of extensive experimental data.

References

Quantum Chemical Calculations of Resorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resorcinol (benzene-1,3-diol) is a crucial aromatic compound utilized in the synthesis of pharmaceuticals, resins, and other advanced materials.[1][2] A profound understanding of its molecular structure, reactivity, and spectroscopic properties is paramount for the rational design of new derivatives and applications. Quantum chemical calculations offer a powerful in-silico approach to elucidate these characteristics at the atomic level, providing predictive insights that complement and guide experimental research. This technical guide details the theoretical frameworks, computational protocols, and key analyses employed in the quantum chemical study of this compound, serving as a comprehensive resource for professionals in chemistry and drug development.

Introduction

This compound is a dihydroxybenzene isomer that exhibits interesting chemical properties due to the meta-positioning of its two hydroxyl groups.[2] These properties, including its participation in hydrogen bonding, polymorphism, and specific reaction pathways, are governed by its underlying electronic structure.[1][3] Computational quantum chemistry provides indispensable tools for investigating these features. By solving approximations of the Schrödinger equation, we can model this compound's geometry, vibrational modes, electronic orbitals, and electrostatic potential, thereby predicting its stability, reactivity, and spectral signatures.[4] This guide focuses on the application of Density Functional Theory (DFT) and other quantum methods to comprehensively characterize this compound.

Theoretical and Computational Methodologies

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen theoretical method and the quality of the basis set used to describe the molecular orbitals.

Key Theoretical Methods
  • Density Functional Theory (DFT): DFT is the most widely used method for studying molecules of this compound's size due to its excellent balance of computational cost and accuracy.[5] Functionals like Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) are particularly effective for organic molecules.[6] Other functionals, such as the Perdew, Burke, and Ernzerhof (PBE) generalized gradient approximation (GGA), are also employed, especially in solid-state calculations of this compound's polymorphs.[7][8]

  • Ab Initio Methods: While more computationally demanding, methods like Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) provide valuable data, particularly for conformational analysis and calculating barriers to internal rotation.[3][9]

  • Semi-Empirical and Tight-Binding Methods: For very large systems or preliminary calculations, faster methods like PM3 or Density Functional Tight Binding (DFTB) can be utilized.[10][11] DFTB, when combined with corrections from DFT, has proven effective in modeling the phase boundaries of this compound polymorphs.[1][12][13]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining reliable results.[4]

  • Pople-style Basis Sets: These are commonly used for DFT calculations of organic molecules. Examples include 6-31G(d,p) and the larger 6-311++G(d,p). The characters in parentheses denote the inclusion of polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms and hydrogens, which are important for describing hydrogen bonding and anions.[6][14]

  • Correlation-Consistent Basis Sets: Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ (augmented, correlation-consistent, polarized valence triple-zeta), are designed to systematically converge towards the complete basis set limit and are used for high-accuracy calculations.[9]

Computational Software

A variety of software packages are available to perform these calculations. Prominent examples include Gaussian, Quantum ESPRESSO, Q-Chem, and GAMESS.[1][6][15][16][17][18]

Key Calculated Properties and Analyses

A standard computational workflow for this compound involves several key steps, from geometry optimization to the analysis of its electronic properties.

cluster_input Initial Setup cluster_calc Core Calculation cluster_analysis Property Analysis Input 1. Initial Molecular Structure (this compound) Method 2. Select Method & Basis Set (e.g., B3LYP/6-31G(d,p)) Input->Method Opt 3. Geometry Optimization (Finds lowest energy structure) Method->Opt Freq 4. Vibrational Frequency Calculation Opt->Freq FMO Frontier Molecular Orbitals (HOMO-LUMO Analysis) Opt->FMO MEP Molecular Electrostatic Potential (Reactivity Sites) Opt->MEP Geom Optimized Geometry (Bond lengths, angles) Freq->Geom Confirms minimum energy state Vib Vibrational Spectra (IR/Raman Frequencies) Freq->Vib

Caption: A typical workflow for the quantum chemical calculation of this compound.
Geometry Optimization

The first step is to find the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved by minimizing the energy of the molecule with respect to all atomic coordinates. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. For this compound, calculations confirm the planarity of the benzene ring.[19]

Table 1: Selected Optimized Geometrical Parameters for this compound (Note: Values are representative and can vary slightly with the level of theory.)

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d,p))Experimental Value
Bond Lengths (Å) C-C (aromatic)1.39 - 1.40~1.39
C-O1.36~1.36
O-H0.97~0.96
Bond Angles (°) C-C-C (aromatic)119 - 121~120
C-C-O118 - 121~120
C-O-H109.5~109
Conformational and Vibrational Analysis

This compound has three possible planar conformers based on the relative orientation of the two hydroxyl (-OH) groups: syn-syn (S), anti-anti (A), and syn-anti (AS).[14] Potential energy surface (PES) scans, where the H-O-C-C dihedral angles are systematically rotated, can be performed to determine the energy barriers between these conformers and identify the most stable form.[9][14][20]

Following optimization, a vibrational frequency calculation is essential. It serves two purposes:

  • Confirmation of a Minimum: A true equilibrium geometry will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.

  • Prediction of Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be directly compared to experimental Infrared (IR) and Raman spectra to aid in peak assignment.[6][7][8]

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes of this compound

Vibrational ModeCalculated (B3LYP/6-31G(d,p))Experimental (FT-IR/Raman)
O-H Stretch~3650~3600-3700
C-H Stretch (aromatic)~3050-3100~3050-3100
C-C Stretch (aromatic)~1600~1600
O-H Bend~1350~1350
C-O Stretch~1250~1250
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[6]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and chemical reactivity.[6] A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[6] For this compound, the HOMO is typically distributed across the entire molecule, while the LUMO is concentrated on the aromatic ring.[6]

Table 3: Calculated Frontier Molecular Orbital Properties of this compound

PropertyValue (eV) at B3LYP/6-31G(d,p)
HOMO Energy-6.5 to -6.8
LUMO Energy-0.5 to -0.8
HOMO-LUMO Gap (ΔE) ~6.0

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[6]

Table 4: Calculated Global Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)Interpretation
Ionization Potential (I)I ≈ -EHOMO~6.7Energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO~0.6Energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2~3.65Capacity to attract electrons.[6]
Chemical Hardness (η)η = (I - A) / 2~3.05Resistance to change in electron distribution.
Softness (S)S = 1 / (2η)~0.16Measure of chemical reactivity.[6]
Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack.[6]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these are located around the electronegative oxygen atoms of the hydroxyl groups.[6]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are primarily found around the hydrogen atoms of the hydroxyl groups.[6]

cluster_concepts Core Computational Concepts cluster_properties Derived Molecular Properties Opt Geometry Optimization Struct Molecular Structure & Conformational Stability Opt->Struct Freq Frequency Calculation Freq->Struct confirms Spectra Spectroscopic Signatures (IR/Raman) Freq->Spectra FMO FMO Analysis (HOMO/LUMO) Reactivity Chemical Reactivity & Reaction Sites FMO->Reactivity Electronic Electronic Properties & Charge Transfer FMO->Electronic MEP MEP Analysis MEP->Reactivity

Caption: Logical relationships between calculations and derived properties.

Detailed Experimental Protocol: A DFT Calculation Workflow

This section provides a generalized protocol for performing a standard geometry optimization and frequency calculation for this compound using a program like Gaussian.

Objective: To obtain the optimized geometry, confirm it as a true minimum, and calculate the vibrational frequencies, HOMO-LUMO energies, and MEP map for this compound.

Methodology:

  • Step 1: Molecular Structure Input

    • Launch a molecular modeling program (e.g., GaussView, Chemcraft).

    • Construct the this compound molecule using the builder tool, ensuring correct atom types and connectivity. A rough initial geometry is sufficient.

    • Save the structure as an input file (e.g., this compound.gjf).

  • Step 2: Calculation Setup (Input File Generation)

    • Open the input file in a text editor or using the software's interface.

    • Route Section (# line): Specify the calculation type, method, and basis set. For a standard calculation, this line would be: #p B3LYP/6-31G(d,p) Opt Freq

      • #p: Prints additional output.

      • B3LYP/6-31G(d,p): The chosen DFT method and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Title Section: Provide a descriptive title, e.g., "this compound B3LYP/6-31G(d,p) Opt+Freq".

    • Charge and Multiplicity: Specify the molecule's charge and spin multiplicity. For neutral this compound in its ground state, this is 0 1 (0 for the charge, 1 for a singlet state).

    • Coordinate Section: This section contains the initial atomic coordinates generated in Step 1.

  • Step 3: Job Execution

    • Submit the input file to the quantum chemistry software (e.g., Gaussian).

    • The program will iteratively adjust the atomic positions to minimize the total energy. Once the optimization criteria are met, it will proceed with the frequency calculation.

  • Step 4: Analysis of Results

    • Optimization Convergence: Open the output file (e.g., this compound.log) and search for "Optimization completed." to confirm the geometry optimization was successful.

    • Vibrational Frequencies: Locate the frequency section. Verify that there are no imaginary frequencies (listed as negative values), which confirms the structure is a true local minimum.

    • Optimized Geometry: Extract the final "Standard orientation" coordinates to obtain the optimized bond lengths and angles.

    • Thermodynamic Data: The output will contain zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy values.

    • FMO Analysis: Search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last occupied eigenvalue is the HOMO energy, and the first virtual eigenvalue is the LUMO energy.

    • Visualization: Use a visualization program to open the output file or a checkpoint file (.chk).

      • Display the optimized 3D structure.

      • Animate the calculated vibrational modes to understand the atomic motions.

      • Generate surfaces for the HOMO and LUMO orbitals.

      • Generate the MEP surface to visualize the electrostatic potential.

Conclusion

Quantum chemical calculations provide a robust and predictive framework for the detailed investigation of this compound. Through methods like DFT, researchers can accurately determine its structural, vibrational, and electronic properties. The analyses of the HOMO-LUMO gap, global reactivity descriptors, and molecular electrostatic potential offer deep insights into the molecule's stability and reactive behavior. This computational data is invaluable for understanding intermolecular interactions, predicting reaction mechanisms, and guiding the development of new this compound-based compounds for applications in pharmacology and materials science. The synergy between these theoretical calculations and experimental validation is crucial for advancing modern chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Resorcinol-Formaldehyde Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between resorcinol and formaldehyde is a cornerstone of polymer chemistry, leading to the formation of highly cross-linked thermosetting resins. These this compound-formaldehyde (RF) resins are of significant interest across various scientific and industrial domains, including the synthesis of organic gels, advanced carbon materials, adhesives, and as matrices for drug delivery systems. A thorough understanding of the underlying reaction mechanism is paramount for controlling the resin's final properties, such as porosity, density, and surface functionality, which are critical for applications in drug development and materials science.

This technical guide provides a comprehensive overview of the core reaction mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Reaction Mechanisms

The polymerization of this compound with formaldehyde can be catalyzed by either acids or bases, each proceeding through distinct mechanistic pathways that significantly influence the structure and properties of the resulting polymer network.

Base-Catalyzed Mechanism

Under basic conditions, the reaction proceeds via a two-step mechanism: the formation of hydroxymethylthis compound intermediates followed by their condensation.[1][2] The first step is the rate-determining step.[1][2]

  • Formation of the this compound Anion: In the presence of a base, this compound is deprotonated to form a more nucleophilic resorcinolate anion. Due to its two hydroxyl groups, this compound can form a singly charged or a doubly charged anion (dianion).[2]

  • Nucleophilic Addition: The resorcinolate anion attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of hydroxymethylthis compound derivatives. The positions ortho and para to the hydroxyl groups are activated, with the 4- and 6-positions being the most reactive.[1][3]

  • Formation of Quinonemethide Intermediate: The hydroxymethylthis compound intermediate can then eliminate a hydroxide ion to form a highly reactive quinonemethide intermediate. Theoretical studies suggest that the formation of a quinonemethide anion (QMA) from the dianion of hydroxymethylthis compound is energetically more favorable and is a key factor in the high reactivity of this compound compared to phenol.[1][2]

  • Michael Addition and Condensation: The quinonemethide intermediate readily undergoes a Michael-type addition with another resorcinolate anion, forming a methylene bridge between two this compound rings. This condensation reaction propagates, leading to the formation of a cross-linked polymer network. The dominant linkages are found to be at the 2,4- (or 2,6-) and 4,4'- (or 6,6'-) positions, with the 2,2'-linkage being almost absent.[1][2]

Acid-Catalyzed Mechanism

In an acidic environment, the reaction mechanism is altered, proceeding through the following steps:

  • Protonation of Formaldehyde: The formaldehyde molecule is first protonated by the acid catalyst, forming a highly electrophilic carbocation.

  • Electrophilic Aromatic Substitution: The electron-rich this compound ring then acts as a nucleophile, attacking the protonated formaldehyde. This electrophilic aromatic substitution reaction leads to the formation of hydroxymethylthis compound derivatives.

  • Condensation: The hydroxymethyl groups on the this compound rings can then react with other this compound molecules, either through the formation of a benzyl carbocation followed by electrophilic attack, or by direct condensation with the elimination of water, to form methylene bridges and build the polymer network.

Data Presentation

The following table summarizes key quantitative data for the this compound-formaldehyde reaction, providing a basis for comparison and experimental design.

ParameterValueConditionsSource
Activation Energy (Addition) 95.0 kJ/molBase-catalyzedŠebenik et al.
Activation Energy (Condensation) 120.0 kJ/molBase-catalyzedŠebenik et al.
Reaction Order (Addition) 2Base-catalyzedŠebenik et al.
Reaction Order (Condensation) 1Base-catalyzedŠebenik et al.
Overall Reaction Heat 97 - 104 kJ/molBase-catalyzed, varying reactant and catalyst concentrations(DSC studies)
Potential Energy Barrier (6-QM formation) Lower than 2-QMTheoretical Calculation[1][2]
Potential Energy Barrier (4-QMA formation) Lower than 2-QMATheoretical Calculation[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of this compound-formaldehyde resins with desired properties. Below are representative protocols for the preparation of RF resins under basic conditions.

Protocol 1: Synthesis of this compound-Formaldehyde Resin Colloids

This protocol is adapted for the synthesis of monodisperse RF resin colloids.

Materials:

  • This compound

  • Formaldehyde solution (37 wt. % in H₂O)

  • Ammonia solution (2.8 wt. % in H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve 50 mg of this compound in 25 mL of deionized water.

  • Add 70 µL of formaldehyde solution to the this compound solution and stir continuously for 10 minutes.

  • Add 160 µL of ammonia solution to the mixture.

  • Continue stirring at room temperature for 1 hour to allow for the formation of RF resin colloids.

  • The resulting colloids can be collected and purified by centrifugation and washing with deionized water.

Protocol 2: Preparation of this compound-Formaldehyde Gels

This protocol outlines the synthesis of a bulk RF gel.

Materials:

  • This compound

  • Formaldehyde solution (37 wt. % in H₂O)

  • Sodium carbonate (Na₂CO₃) as a catalyst

  • Deionized water

Procedure:

  • Prepare a solution by dissolving 16.5 g of this compound in 24.32 g of 38% aqueous formaldehyde.[4]

  • Prepare a catalyst solution of sodium carbonate in deionized water (e.g., 2% or 4% w/w).[4]

  • Add 16 g of the catalyst solution to the this compound-formaldehyde mixture along with an appropriate amount of demineralized water to achieve the desired reactant concentration (e.g., 20% or 40% by weight).[4]

  • Stir the mixture thoroughly to ensure homogeneity.

  • Seal the reaction vessel and place it in an oven at a controlled temperature (e.g., 85°C) for a specified period (e.g., 24-96 hours) to allow for gelation and curing.[5]

  • The resulting gel can then be further processed, for example, by solvent exchange and drying to produce xerogels or aerogels.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways of the this compound-formaldehyde reaction.

base_catalyzed_mechanism This compound This compound Resorcinolate Resorcinolate Anion This compound->Resorcinolate Base Base (e.g., OH⁻) Base->Resorcinolate Deprotonation HMR Hydroxymethylthis compound Resorcinolate->HMR Nucleophilic Addition Polymer RF Polymer Network Resorcinolate->Polymer Formaldehyde Formaldehyde Formaldehyde->HMR QM Quinonemethide Intermediate HMR->QM Elimination of OH⁻ OH_minus OH⁻ QM->Polymer Michael Addition with another Resorcinolate H2O H₂O

Caption: Base-catalyzed reaction mechanism of this compound and formaldehyde.

acid_catalyzed_mechanism Formaldehyde Formaldehyde Protonated_F Protonated Formaldehyde (Carbocation) Formaldehyde->Protonated_F Acid Acid (H⁺) Acid->Protonated_F Protonation HMR Hydroxymethylthis compound Protonated_F->HMR This compound This compound This compound->HMR Electrophilic Aromatic Substitution Polymer RF Polymer Network This compound->Polymer HMR->Polymer Condensation (-H₂O) H2O H₂O

Caption: Acid-catalyzed reaction mechanism of this compound and formaldehyde.

References

A Comprehensive Technical Guide to the Solubility of Resorcinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of resorcinol in a variety of organic solvents. Understanding the solubility characteristics of this versatile compound is critical for its application in pharmaceutical formulations, chemical synthesis, and materials science. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and provides a visual workflow to guide researchers in their experimental design.

Core Topic: this compound Solubility in Organic Solvents

This compound (benzene-1,3-diol) is a benzenediol with two hydroxyl groups, which confer a degree of polarity to the molecule. This structure allows for a dual solubility nature, being soluble in both polar and some non-polar organic solvents. Its solubility is a key parameter in formulation development, influencing dissolution rates, bioavailability, and the choice of solvent systems for synthesis and purification.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at different temperatures. Data has been compiled from multiple sources and standardized to provide a clear comparison.

SolventTemperature (°C)Solubility ( g/100 g Solvent)Solubility ( g/100 mL Solvent)Other Reported Solubilities
Methanol20--1 g dissolves in 0.45 g
Ethanol2061-1 g dissolves in 0.9 mL[1]
Ethanol6073.2--
1-Propanol---1 g dissolves in 0.93 g
Acetone18-≥ 10 gSoluble[1]
Acetone2066.9--
Acetone6075.1--
Diethyl EtherRoom Temperature--Freely Soluble[1]
Ethyl Acetate----
ChloroformRoom Temperature--Slightly Soluble[1]
Chloroform601.2-Insoluble[2]
Carbon Tetrachloride20--Very Soluble[1]
Carbon Tetrachloride600.3--
Benzene202.2-Slightly Soluble[1]
Benzene6014.1--
Dimethyl Sulfoxide (DMSO)18-≥ 10 gSoluble[1]
GlycerolRoom Temperature--Freely Soluble[1]

Note: In cases where solubility is reported as "1 g dissolves in X mL," the value has been converted to g/100 mL for easier comparison where possible. Dashes indicate that data was not available.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with secure closures

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

  • This compound (solid)

  • Organic solvent of interest

Procedure:

  • Add an excess amount of solid this compound to a vial or flask. The excess solid should be visually present throughout the experiment.

  • Add a known volume of the organic solvent to the vial.

  • Securely cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it becomes constant.

  • Once equilibrium is achieved, allow the suspension to settle for a short period at the experimental temperature.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm PTFE for organic solvents) to remove any undissolved solid. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

  • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable column and mobile phase).

  • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with secure closures

  • Analytical balance

  • Filtration device

  • Pipette

  • Evaporating dish or pre-weighed vial

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen organic solvent using steps 1-6 of the Isothermal Shake-Flask Method.

  • Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed evaporating dish or vial.

  • Record the total weight of the dish/vial and the solution.

  • Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, an oven set at a temperature below the boiling point of the solvent and the melting point of this compound can be used.

  • Once the solvent has completely evaporated, dry the remaining solid this compound in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Cool the dish/vial in a desiccator to room temperature and weigh it.

  • The mass of the dissolved this compound is the final weight of the dish/vial with the dried solid minus the initial weight of the empty dish/vial.

  • The solubility can be expressed as grams of solute per volume of solvent used or grams of solute per gram of solvent (if the initial weight of the solution and the final weight of the solute are used to determine the weight of the solvent).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of this compound's solubility in an organic solvent.

G A Preparation of Saturated Solution B Add excess this compound to solvent in a sealed vial A->B C Equilibrate at constant temperature with agitation (e.g., 24-72h) B->C D Phase Separation C->D E Allow suspension to settle D->E F Filter supernatant to remove undissolved solid E->F G Analysis of Saturated Solution F->G H Gravimetric Analysis G->H Method 1 I UV-Vis/HPLC Analysis G->I Method 2 J Evaporate solvent from a known volume of filtrate H->J L Dilute filtrate to a known concentration I->L K Dry and weigh the residue J->K N Calculate Solubility K->N M Measure absorbance/peak area against a standard curve L->M M->N

Caption: Experimental workflow for determining this compound solubility.

References

A Technical Guide to the Spectroscopic Analysis of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for resorcinol (benzene-1,3-diol), a crucial compound in the synthesis of pharmaceuticals and other advanced materials. The document details nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The chemical shifts are highly dependent on the solvent used.

Table 1: ¹H NMR Spectroscopic Data for this compound

SolventChemical Shift (δ) ppmMultiplicityAssignment
DMSO-d₆9.15SingletHydroxyl (OH)
6.93TripletH-2
6.22Doublet of DoubletsH-4, H-6
6.21TripletH-5
D₂O7.17 - 7.20TripletH-2
6.48 - 6.53Doublet of DoubletsH-4, H-6
6.42 - 6.49TripletH-5

Data sourced from ChemicalBook and the Biological Magnetic Resonance Bank.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

SolventChemical Shift (δ) ppmAssignment
D₂O159.63C-1, C-3
133.56C-2
110.32C-5
105.39C-4, C-6

Data sourced from the Biological Magnetic Resonance Bank.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound. The spectrum is characterized by a prominent hydroxyl group absorption and signals from the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Wavelength (µm)IntensityAssignment
~3261~3.07Broad, StrongO-H Stretch (Hydrogen-bonded)
~1609~6.21StrongC=C Aromatic Ring Stretch
~1163~8.60StrongC-O Stretch

Data sourced from PubChem and ResearchGate.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the this compound molecule. The absorption maxima (λ_max) are indicative of its aromatic system.

Table 4: UV-Vis Absorption Data for this compound

Solventλ_max (nm)
Water / Ethanol207, 222, 273-274

Data sourced from ResearchGate.[5][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of high-purity this compound. Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment parameter set.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Adjust the receiver gain (rga command in some systems).

    • Set the number of scans (e.g., 16 to 64) and a relaxation delay (d1) of 1-2 seconds.[7]

    • Acquire the Free Induction Decay (FID) using the zg command.[8]

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment parameter set with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected carbon signal range (e.g., 0-160 ppm).

    • Adjust the receiver gain.

    • Set a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more), as the natural abundance of ¹³C is low.[9]

    • Use a relaxation delay (d1) of 2-5 seconds.

    • Acquire the FID.[8]

  • Data Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) or an internal standard like TMS.

IR Spectroscopy Protocol (KBr Pellet Technique)
  • Sample Preparation: Place approximately 1-2 mg of dry this compound and 100-150 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar.[10]

  • Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.

  • Pellet Pressing: Transfer the powder to a pellet press die. Assemble the die and place it under a hydraulic press. Apply pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[10]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Collection: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is automatically ratioed against the background.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and which is transparent in the wavelength range of interest (e.g., ethanol or deionized water).[11]

  • Sample Preparation: Prepare a stock solution of this compound of known concentration. From this stock, prepare a dilute solution (in the µg/mL range) to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).[11][12]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and run a baseline correction over the desired wavelength range (e.g., 190-400 nm).

  • Sample Measurement: Rinse the sample cuvette with the dilute this compound solution, then fill it. Place the cuvette in the sample holder and record the absorbance spectrum. The instrument will display the absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λ_max).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical substance such as this compound.

G Workflow for Spectroscopic Characterization of this compound cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_interp 4. Interpretation & Confirmation A High-Purity This compound Sample B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Grind with KBr or prepare Nujol Mull A->C D Dissolve in UV-Grade Solvent (e.g., Ethanol) A->D E NMR Spectrometer (¹H & ¹³C Acquisition) B->E F FTIR Spectrometer C->F G UV-Vis Spectrophotometer D->G H Fourier Transform, Phasing, Calibration E->H I Background Correction, Peak Picking F->I J Baseline Correction, Identify λ_max G->J K NMR Data (Chemical Shifts, Couplings) H->K L IR Spectrum (Functional Groups) I->L M UV-Vis Spectrum (Electronic Transitions) J->M N Structure Confirmation K->N L->N M->N

Caption: Spectroscopic analysis workflow for this compound.

References

A Deep Dive into the Crystalline World of Resorcinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (1,3-dihydroxybenzene) is a crucial aromatic compound with wide-ranging applications in pharmaceuticals, polymers, and as a key building block in organic synthesis. The polymorphic nature of this compound, where it can exist in different crystal structures, significantly influences its physicochemical properties such as solubility, stability, and bioavailability. A thorough understanding of its crystal structure is therefore paramount for controlling its behavior in various applications. This technical guide provides an in-depth analysis of the crystal structure of this compound's known polymorphs, detailed experimental protocols for their characterization, and a visualization of their intricate hydrogen bonding networks.

Polymorphism of this compound

This compound is known to exhibit multiple polymorphic forms, with the most common being the α and β forms. Additionally, high-pressure and metastable forms, such as ε and ζ, have been identified. The α-form is the most stable under ambient conditions.[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the known polymorphs of this compound.

Table 1: Crystallographic Data for α-Resorcinol [1][2]

Temperature (K)Pressure (GPa)a (Å)b (Å)c (Å)Volume (ų)Space Group
120Ambient10.479.415.67557.95Pna2₁
2960.000110.5496(7)9.5704(7)5.6693(5)572.39(8)Pna2₁
2960.12(2)10.484(5)9.464(5)5.649(3)560.5(5)Pna2₁
2960.40(2)10.3859(14)9.3317(5)5.6229(2)544.96(8)Pna2₁
2960.52(2)10.344(4)9.271(3)5.6111(7)538.1(3)Pna2₁

Table 2: Crystallographic Data for β-Resorcinol [1][2]

Temperature (K)Pressure (GPa)a (Å)b (Å)c (Å)Volume (ų)Space Group
4Ambient7.8112.625.43534.69Pna2₁
2960.00017.9312.615.51551.19Pna2₁
383Ambient7.7108(15)12.611(5)5.379(5)523.1(7)Pna2₁

Table 3: Crystallographic Data for High-Pressure and Metastable Polymorphs of this compound [2][3]

PolymorphTemperature (K)Pressure (GPa)a (Å)b (Å)c (Å)β (°)Volume (ų)Space Group
ε2980.000117.90010.5685.722901082.4P2₁2₁2₁
ζ296> 0.7-----P2₁/c
γ2985.607.334611.4861(7)9.246(5)90778.938Pnna

Experimental Protocols

The determination of this compound's crystal structure relies on several key experimental techniques.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

  • Crystal Growth and Selection: High-quality single crystals of this compound are grown from a suitable solvent (e.g., benzene, ethanol) by slow evaporation.[4] A well-formed, optically clear crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope.

  • Mounting: The selected crystal is carefully mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent degradation and to facilitate flash-cooling.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections. Software is used to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and analyzing the bulk properties of a material.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is finely ground to a homogeneous powder to ensure a random orientation of the crystallites. The powder is then carefully packed into a sample holder.

  • Instrument Setup: A powder diffractometer is used, typically in a Bragg-Brentano geometry. The X-ray source (commonly Cu Kα radiation) and detector are set to scan over a specific range of 2θ angles.

  • Data Collection: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays at different 2θ angles. This results in a diffractogram, which is a plot of intensity versus 2θ.

  • Phase Identification: The experimental diffractogram is compared with reference patterns from crystallographic databases (e.g., the Powder Diffraction File) to identify the polymorphic form(s) present in the sample.

  • Rietveld Refinement: For quantitative analysis, the entire diffraction pattern can be refined using the Rietveld method. This allows for the determination of lattice parameters, crystallite size, and strain, as well as the quantification of different polymorphic phases in a mixture.

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating hydrogen atoms, which is crucial for understanding the hydrogen bonding networks in this compound.

Methodology:

  • Sample Preparation: A larger single crystal (typically a few cubic millimeters) of this compound is required for neutron diffraction. To reduce the high incoherent scattering from hydrogen, the sample is often deuterated by recrystallization from a deuterated solvent.

  • Data Collection: The experiment is performed at a neutron source (nuclear reactor or spallation source). The crystal is mounted on a goniometer and cooled. A beam of neutrons is directed at the crystal, and the diffracted neutrons are detected by a position-sensitive detector.

  • Data Analysis: The data is processed in a similar manner to SCXRD data to obtain the unit cell parameters and reflection intensities.

  • Structure Refinement: The structure is refined against the neutron diffraction data. The positions of the hydrogen (or deuterium) atoms can be determined with high precision, providing a detailed and accurate picture of the hydrogen bonds.[5]

Hydrogen Bonding Networks

The distinct crystal packing of this compound polymorphs is primarily governed by their different hydrogen bonding networks.

α-Resorcinol Hydrogen Bonding

In the α-polymorph, the this compound molecules are linked by hydrogen bonds to form helical chains that propagate along the c-axis. These chains are then interconnected to form a three-dimensional network.

alpha_resorcinol_h_bond cluster_chain1 Helical Chain 1 cluster_chain2 Helical Chain 2 mol1_O1 Molecule 1 (O1-H) mol2_O2 Molecule 2 (O2-H) mol1_O1->mol2_O2 O1-H···O2 mol3_O1 Molecule 3 (O1-H) mol2_O2->mol3_O1 O2-H···O1 mol4_O1 Molecule 4 (O1-H) mol2_O2->mol4_O1 Inter-chain H-bond mol5_O2 Molecule 5 (O2-H) mol4_O1->mol5_O2 O1-H···O2 mol6_O1 Molecule 6 (O1-H) mol5_O2->mol6_O1 O2-H···O1

Hydrogen bonding network in α-resorcinol.

β-Resorcinol Hydrogen Bonding

The β-polymorph features a different hydrogen bonding scheme, where molecules form chains that are oriented along the a-axis. This results in a more densely packed structure compared to the α-form.[1]

beta_resorcinol_h_bond cluster_layer Hydrogen-Bonded Layer molA Molecule A O1-H O2-H molB Molecule B O1-H O2-H molA:O1->molB:O2 O-H···O molC Molecule C O1-H O2-H molB:O1->molC:O2 O-H···O molD Molecule D O1-H O2-H molC:O1->molD:O2 O-H···O

Chain formation in β-resorcinol via hydrogen bonds.

Logical Workflow for Polymorph Identification and Characterization

The systematic investigation of this compound's polymorphism involves a logical progression of experimental and computational techniques.

polymorph_workflow start Sample Preparation (Crystallization) pxrd Powder X-ray Diffraction (PXRD) - Phase Identification start->pxrd scxd Single-Crystal X-ray Diffraction (SCXRD) - Structure Solution pxrd->scxd If single crystals available computation Computational Modeling (DFT) - Energy Landscapes pxrd->computation neutron Neutron Diffraction - H-bond Analysis scxd->neutron For detailed H-bonding scxd->computation analysis Comprehensive Structural Analysis - Polymorph Characterization neutron->analysis computation->analysis

Workflow for this compound polymorph analysis.

Conclusion

The crystal structure of this compound is a classic example of polymorphism in organic molecules, driven by the versatility of hydrogen bonding. A multi-technique approach, combining X-ray and neutron diffraction with computational methods, is essential for a complete understanding of its solid-state behavior. The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers in the pharmaceutical and material science fields, enabling better control over the properties and performance of this important compound.

References

An In-depth Technical Guide to the Excited State Dynamics of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resorcinol (1,3-dihydroxybenzene), a crucial moiety in many pharmaceutical compounds and biomolecules, exhibits complex and ultrafast excited-state dynamics upon absorption of ultraviolet (UV) radiation. Understanding these photophysical and photochemical processes is paramount for predicting the photostability and phototoxicity of drug candidates. This guide provides a comprehensive overview of the core principles governing the excited-state behavior of this compound, detailing the experimental and computational methodologies used in its study. We present key quantitative data, including excited-state lifetimes and energy levels, and visualize the intricate signaling pathways and experimental workflows. The dominant relaxation pathways following photoexcitation involve a competition between internal conversion to the ground state and O-H bond fission via hydrogen atom tunneling through a conical intersection, with the branching ratio being sensitive to the excitation energy.

Core Concepts in this compound's Excited-State Dynamics

Upon UV excitation, this compound is promoted from its ground electronic state (S₀) to an electronically excited singlet state, primarily the S₁ (¹ππ*) state. The subsequent relaxation from this excited state is remarkably rapid and proceeds through several competing pathways.

2.1 The S₁ (¹ππ) and S₂ (¹πσ) States:** The photodynamics of this compound are predominantly governed by the interplay between the initially populated S₁ (¹ππ) state and a nearby dissociative S₂ (¹πσ) state. The ¹ππ* state is a bound state characterized by the excitation of a π electron in the aromatic ring to an antibonding π* orbital. The ¹πσ* state, on the other hand, is dissociative along the O-H stretching coordinate and is characterized by the excitation of a non-bonding electron on an oxygen atom to an antibonding σ* orbital localized on the O-H bond.

2.2 Competing Relaxation Pathways: Following excitation to the S₁ state, two primary non-radiative decay channels are operative:

  • Internal Conversion (IC): The molecule can return to the electronic ground state (S₀) via internal conversion. This process involves the conversion of electronic energy into vibrational energy, leading to a highly vibrationally excited ("hot") ground-state molecule.

  • O-H Bond Fission via Hydrogen Tunneling: A significant relaxation pathway involves the fission of an O-H bond, leading to the formation of a resorcinoxyl radical and a hydrogen atom. This process is facilitated by a conical intersection between the S₁ (¹ππ) and S₂ (¹πσ) potential energy surfaces. The molecule can tunnel through the potential energy barrier at this intersection, leading to dissociation on the repulsive S₂ surface.[1]

The competition between these pathways is a key aspect of this compound's photochemistry and is influenced by the initial excitation energy.

2.3 Intramolecular Vibrational Redistribution (IVR): In all cases, upon excitation, this compound undergoes rapid (<1 ps) intramolecular vibrational redistribution (IVR) on the S₁ potential surface.[1][2] This process redistributes the initial vibrational energy among the various vibrational modes of the molecule.

Experimental Protocols

The study of this compound's ultrafast excited-state dynamics relies on sophisticated experimental techniques capable of resolving events on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale.

3.1 Time-Resolved Photoelectron Imaging (TRPEI):

TRPEI is a powerful technique that provides information on the electronic and vibrational state of a molecule as it evolves in time.

  • Principle: A femtosecond "pump" pulse excites the this compound molecules to the S₁ state. After a variable time delay, a second femtosecond "probe" pulse with sufficient energy ionizes the molecule. The kinetic energy and angular distribution of the ejected photoelectrons are then measured using a velocity-map imaging (VMI) spectrometer.[1][3] The evolution of the photoelectron spectrum as a function of the pump-probe delay reveals the dynamics of the excited state.

  • Experimental Setup:

    • Laser System: A Ti:sapphire based laser system is typically used to generate femtosecond pulses (e.g., ~45 fs duration) at a high repetition rate (e.g., 1 kHz).[4] An optical parametric amplifier (OPA) is used to generate tunable pump and probe pulses in the UV range.[4] For example, in the study by Livingstone et al. (2012), a 267 nm pump pulse was used to excite this compound.[1][3]

    • Molecular Beam: The this compound sample, which is a solid at room temperature, is heated (e.g., to 110 °C) and seeded into a carrier gas (e.g., Argon) to produce a supersonic molecular beam.[3] This cools the molecules to their vibrational ground state and isolates them for gas-phase studies.

    • VMI Spectrometer: The molecular beam is directed into the interaction region of a VMI spectrometer, which consists of a series of electrostatic lenses (repeller, extractor, and ground electrodes) that project the expanding sphere of photoelectrons onto a 2D position-sensitive detector.[5][6] The detector is typically composed of a pair of microchannel plates (MCPs) coupled to a phosphor screen, and the resulting image is captured by a CCD camera.[6][7]

    • Data Acquisition: The 2D photoelectron images are acquired as a function of the pump-probe time delay. Each image represents a 2D projection of the 3D photoelectron velocity distribution. A mathematical procedure called an Abel inversion is used to reconstruct the 3D distribution from the 2D projection, from which the kinetic energy and angular distribution of the photoelectrons can be extracted.[8]

3.2 Time-Resolved Ion Yield (TRIY) and Velocity Map Ion Imaging (VMI):

These techniques are used to study the dissociation products of the photoexcited this compound molecules.

  • Principle: Similar to TRPEI, a pump pulse initiates the dynamics. A probe pulse then ionizes the parent molecule and any resulting photofragments. The ions are detected using a time-of-flight (TOF) mass spectrometer, often coupled with a VMI setup to measure the kinetic energy and angular distribution of the fragment ions.

  • Experimental Setup: The laser and molecular beam setup are similar to that used for TRPEI. The key difference is the detection system, which is optimized for ions. By monitoring the parent ion signal as a function of pump-probe delay, the lifetime of the excited state can be determined. By analyzing the kinetic energy release of the fragment ions (e.g., H atoms), information about the dissociative potential energy surface can be obtained.

3.3 Computational Methods:

Theoretical calculations are indispensable for interpreting experimental results and providing a detailed picture of the potential energy surfaces and reaction pathways.

  • Ab Initio Calculations: High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Coupled-Cluster (CC) theory, are used to calculate the energies and properties of the ground and excited electronic states of this compound.[1][9] These calculations are crucial for identifying the key electronic states (S₁, S₂), locating conical intersections, and mapping the potential energy surfaces that govern the dynamics.

Quantitative Data

The following tables summarize the key quantitative data on the excited-state dynamics of this compound and related dihydroxybenzenes.

Table 1: Excited State Lifetimes of Dihydroxybenzenes

MoleculeConformerS₁ Lifetime (ns)Excitation Wavelength (nm)Experimental MethodReference
This compound -4.5 or 6.3S₁ originps-resolved parent ion transients[10]
-2.7 - 4.5-Various[10]
-≥ 430 ps267TRPEI[3]
Catechol-5.9 psS₁ originps-resolved parent ion transients[10]
-12.1 ps267TRPEI[1]
Hydroquinonetrans~2.8S₁ originps-resolved parent ion transients[10]
cis~2.8S₁ originps-resolved parent ion transients[10]
-≥ 430 ps267TRPEI[3]

Table 2: Key Energy Levels and Computational Parameters for this compound

ParameterValueMethodReference
Adiabatic Ionization Potential8.30 eV-[3]
S₁ Origin--[3]
Eigenvalues (this compound)-2.17, -1.41, -1.13, ~0, 1.13, 1.41, 2.17 eVTight-binding Hamiltonian[11]
π* Shape Resonances (a-RS)0.75, 1.21, 5.70 eVSEP[12]
π* Shape Resonances (b-RS)0.84, 1.33, 5.79 eVSEP[12]
π* Shape Resonances (c-RS)0.78, 1.34, 5.78 eVSEP[12]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in this compound's excited-state dynamics and the experimental workflow for their investigation.

G cluster_states Electronic States and Transitions S0 S₀ (Ground State) S1 S₁ (¹ππ) S0->S1 UV Excitation (pump) CI S₁/S₂ Conical Intersection S1->CI Nuclear Motion S0_hot S₀ (Vibrationally Hot) S1->S0_hot Internal Conversion (IC) S2 S₂ (¹πσ) Products Resorcinoxyl Radical + H• S2->Products Dissociation CI->S2 Tunneling S0_hot->S0 Vibrational Relaxation G cluster_workflow TRPEI Experimental Workflow Laser Femtosecond Laser System (Ti:Sapphire + OPA) Splitter Beam Splitter Laser->Splitter Pump Pump Pulse (e.g., 267 nm) Splitter->Pump Delay Optical Delay Line Splitter->Delay Sample This compound (Supersonic Molecular Beam) Pump->Sample Probe Probe Pulse Probe->Sample Delay->Probe VMI Velocity Map Imaging Spectrometer Sample->VMI Detector MCP + Phosphor Screen + Camera VMI->Detector Data Data Acquisition (Image vs. Delay) Detector->Data Analysis Abel Inversion & Kinetic Analysis Data->Analysis G cluster_pathways Competing Photochemical Pathways Start This compound (S₀) Excited This compound* (S₁) Start->Excited UV Photon Pathway1 Internal Conversion Excited->Pathway1 Pathway2 H-Atom Tunneling Excited->Pathway2 Product1 Hot this compound (S₀) Pathway1->Product1 Product2 Resorcinoxyl Radical + H• Pathway2->Product2

References

The Core Antiseptic and Disinfectant Mechanism of Resorcinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (1,3-dihydroxybenzene) is a phenolic compound with a long history of use in dermatology and as an antiseptic agent. Its broad-spectrum antimicrobial activity, coupled with keratolytic and astringent properties, makes it a versatile ingredient in various topical formulations. This technical guide provides a detailed exploration of the core mechanisms by which this compound exerts its antiseptic and disinfectant effects, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular interactions and pathways.

Core Mechanism of Antimicrobial Action

The primary antiseptic and disinfectant mechanism of this compound is multifactorial, stemming from its chemical structure as a dihydroxybenzene. The hydroxyl groups on the benzene ring are crucial to its activity, enabling it to disrupt microbial structures and metabolic processes through several key actions.[1][2]

  • Cell Wall and Membrane Disruption: The phenolic structure of this compound allows it to interact with and disrupt the cell walls and membranes of bacteria and fungi.[1][2] The hydroxyl groups can form hydrogen bonds with components of the microbial cell envelope, leading to a loss of structural integrity.[1] This disruption can increase membrane permeability, causing leakage of intracellular contents and ultimately leading to cell death.

  • Protein Denaturation and Enzyme Inhibition: this compound's ability to precipitate proteins is a cornerstone of its antimicrobial effect.[3][4] It interacts with microbial proteins, including essential enzymes, causing them to denature and lose their function.[1][2] This non-specific action affects a wide range of metabolic pathways necessary for microbial survival.

  • Inhibition of Quorum Sensing: Emerging research suggests that this compound and its derivatives can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). By disrupting QS signaling pathways, these compounds can inhibit the expression of virulence factors and biofilm formation, thereby reducing the pathogenicity of bacteria without directly killing them. This presents a promising anti-virulence strategy that may be less likely to promote drug resistance.

Quantitative Antimicrobial Activity

The efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. While extensive MIC data for this compound against a wide array of pathogens is not compiled in a single repository, the following table summarizes available data for this compound and its derivatives against key microorganisms.

CompoundMicroorganismMIC/IC50Reference(s)
This compoundCandida albicans (ATCC 10261)11 mg/mL (MIC)
This compoundCandida albicans (ATCC 24433)11 mg/mL (MIC)
This compoundCandida glabrata2.75 mg/mL (MIC)
This compoundCandida krusei5.5 mg/mL (MIC)
This compoundCandida parapsilosis5.5 mg/mL (MIC)
This compoundCandida tropicalis2.75 mg/mL (MIC)
4-Hexylthis compoundStaphylococcus aureus20-50 mg/L (MIC)
4-Hexylthis compoundEscherichia coli>50 mg/L (MIC)
4-Hexylthis compoundPseudomonas aeruginosa>50 mg/L (MIC)
4-Hexylthis compoundCandida albicans8-16 µg/mL (MIC)
Prenylated Dithis compound (Compound 1)Staphylococcus aureus (MRSA)0.3 µM (IC50)
Prenylated Dithis compound (Compound 2)Staphylococcus aureus (MRSA)12.5 µM (IC50)
Prenylated Dithis compound (Compound 3)Staphylococcus aureus (MRSA)1.6 µM (IC50)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiseptic and disinfectant properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and yeast.

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Microbial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • Sterile diluent (e.g., saline or broth)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no this compound), and the twelfth well as a sterility control (no inoculum).

  • Inoculation: a. Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. b. Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.

  • Incubation: a. Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Assessment of Protein Denaturation by this compound using the Bradford Assay

This protocol provides a method to quantify the ability of this compound to denature proteins.

Materials:

  • This compound solutions at various concentrations

  • Protein solution of known concentration (e.g., Bovine Serum Albumin, BSA)

  • Bradford reagent

  • Spectrophotometer

  • Cuvettes or 96-well plate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Protein Treatment: a. Prepare a series of tubes each containing a fixed amount of BSA solution. b. Add different concentrations of this compound solution to the tubes. Include a control tube with no this compound. c. Incubate the mixtures at a specified temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for protein denaturation.

  • Bradford Assay: a. Prepare a standard curve using known concentrations of BSA. b. Add an appropriate volume of Bradford reagent to each treated sample and the standards. c. Incubate at room temperature for at least 5 minutes. d. Measure the absorbance at 595 nm using a spectrophotometer.

  • Analysis: a. Determine the concentration of soluble protein in each sample using the standard curve. A decrease in soluble protein concentration in the this compound-treated samples compared to the control indicates protein denaturation and precipitation.

Visualizing the Mechanisms of Action

General Antiseptic and Disinfectant Workflow

The following diagram illustrates the general workflow of this compound's interaction with a microbial cell, leading to its death or inhibition.

Antiseptic_Workflow This compound This compound MicrobialCell Microbial Cell This compound->MicrobialCell Interaction CellWall Cell Wall/ Membrane This compound->CellWall Targets Proteins Cellular Proteins (Enzymes) This compound->Proteins Targets MicrobialCell->CellWall MicrobialCell->Proteins Disruption Disruption of Cell Envelope CellWall->Disruption Denaturation Protein Denaturation Proteins->Denaturation Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Enzyme Inhibition Denaturation->Inhibition CellDeath Cell Death or Inhibition Leakage->CellDeath Inhibition->CellDeath

Caption: General mechanism of this compound's antiseptic action on a microbial cell.

Signaling Pathway: Inhibition of Quorum Sensing in Staphylococcus aureus

The following diagram illustrates a plausible mechanism for the inhibition of the agr quorum sensing system in Staphylococcus aureus by this compound, based on the activity of phenolic compounds.

Quorum_Sensing_Inhibition cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular AIP Autoinducing Peptide (AIP) AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Binding AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation AgrB AgrB (Transporter) AgrB->AIP Processing & Export AgrA_P AgrA-P AgrA->AgrA_P RNAIII RNAIII (Effector Molecule) AgrA_P->RNAIII Upregulates Virulence Virulence Factor Expression RNAIII->Virulence Biofilm Biofilm Formation RNAIII->Biofilm AgrD AgrD (Precursor Peptide) AgrD->AgrB This compound This compound This compound->AgrC Inhibition

Caption: Putative inhibition of the S. aureus agr quorum sensing pathway by this compound.

Conclusion

This compound's efficacy as an antiseptic and disinfectant is rooted in its fundamental chemical properties, which enable it to disrupt microbial cell integrity and vital cellular processes. Its multifaceted mechanism, involving cell wall damage, protein denaturation, and potential interference with signaling pathways like quorum sensing, makes it an effective agent against a range of microorganisms. The provided quantitative data and experimental protocols offer a framework for further research and development of this compound-based antimicrobial therapies. Future studies should focus on elucidating the specific molecular targets of this compound within microbial signaling cascades to fully harness its therapeutic potential.

References

resorcinol as a precursor in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Resorcinol as a Precursor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (1,3-dihydroxybenzene) is a highly versatile aromatic compound that serves as a fundamental building block in a myriad of organic synthesis reactions. Its chemical reactivity is dominated by the two hydroxyl groups, which activate the benzene ring towards electrophilic substitution at the positions ortho and para to them (positions 2, 4, and 6). This high reactivity makes this compound an invaluable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, resins, and specialty polymers.[1][2][3] This guide provides a technical overview of key organic synthesis reactions utilizing this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Electrophilic Aromatic Substitution: The Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for synthesizing coumarins from phenols and β-ketoesters under acidic conditions.[4][5] this compound, being a highly activated phenol, readily undergoes this reaction to produce 7-hydroxycoumarin derivatives, which are important scaffolds in medicinal chemistry.[6] The reaction is believed to proceed through transesterification, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration.[4][7]

Reaction Mechanism: Pechmann Condensation

Pechmann_Condensation This compound This compound Catalyst Acid Catalyst (e.g., H₂SO₄) This compound->Catalyst Ketoester Ethyl Acetoacetate (β-ketoester) Ketoester->Catalyst Transesterification Transesterification Catalyst->Transesterification Intermediate1 Phenolic Ester Intermediate Transesterification->Intermediate1 Cyclization Intramolecular Electrophilic Attack (Ring Closure) Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Product 7-Hydroxy-4-methylcoumarin Dehydration->Product Hydrogenation_Workflow start Start step1 Dissolve this compound in Alkaline Solution (NaOH) start->step1 step2 Charge Reactor with Solution and Catalyst (e.g., Pd/C) step1->step2 step3 Pressurize with H₂ Gas and Heat to Reaction Temp. step2->step3 step4 Monitor H₂ Uptake and/or Reaction Time step3->step4 step5 Cool, Depressurize, and Filter Catalyst step4->step5 Reaction Complete step6 Neutralize Filtrate with Strong Acid (e.g., HCl) step5->step6 step7 Isolate/Extract Product (1,3-Cyclohexanedione) step6->step7 end End Product step7->end Houben_Hoesch sub This compound + Acetonitrile cat 1. Dry HCl, ZnCl₂ 2. H₂O (Hydrolysis) sub->cat Reactants imine Ketimine Intermediate cat->imine Forms Electrophile & attacks ring prod 2,4-Dihydroxy- acetophenone imine->prod Hydrolysis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-024

Abstract

This application note details a precise and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of Resorcinol. The method is suitable for quality control in pharmaceutical formulations and for stability testing. The described methodology is demonstrated to be specific, linear, accurate, and precise, ensuring reliable analysis for researchers, scientists, and drug development professionals.

Introduction

This compound (1,3-dihydroxybenzene) is a key phenolic compound utilized in various pharmaceutical and cosmetic applications for its antiseptic and keratolytic properties.[1] Ensuring the purity of this compound is critical for the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its potential impurities.[2][3] This document provides a detailed protocol for an HPLC method developed and validated for the purity analysis of this compound.

Chromatographic Conditions

An isocratic HPLC method was developed to provide a simple and efficient analysis.[4][5] The separation is achieved on a C18 column with a mobile phase consisting of a methanol and water mixture.[3][4][5] UV detection at 280 nm is employed for quantification, as this compound exhibits significant absorbance at this wavelength.[4][6][7]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 HPLC system or equivalent
Column Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Methanol:Water (40:60, v/v)
Flow Rate 1.0 mL/minute
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 280 nm
Run Time 10 minutes

Experimental Workflow

The overall workflow for the purity analysis of this compound involves several key stages, from initial method development and validation to the final analysis of samples. This process ensures the method is robust and suitable for its intended purpose.

This compound HPLC Purity Analysis Workflow This compound HPLC Purity Analysis Workflow MD Method Development (Column, Mobile Phase, etc.) MV Method Validation (Specificity, Linearity, Accuracy, Precision) MD->MV FD Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) MV->FD SP Standard Preparation (this compound RS) TP Test Sample Preparation (Bulk Drug / Formulation) SST System Suitability Testing (SST) INJ Injection of Standard and Samples SST->INJ DATA Data Acquisition INJ->DATA PEAK Peak Integration and Identification DATA->PEAK CALC Calculation of Purity and Impurities PEAK->CALC REPORT Final Report Generation CALC->REPORT

Caption: Workflow for this compound HPLC Purity Analysis.

Protocols

Materials and Reagents
  • This compound Reference Standard (RS) (Purity ≥ 99.5%)

  • This compound Sample (Bulk Drug or Formulation)

  • HPLC Grade Methanol

  • HPLC Grade Water

  • Acetonitrile (for cleaning)

  • 0.45 µm Membrane Filters

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Further dilute 5.0 mL of this solution to 25.0 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh a quantity of the this compound sample equivalent to 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Further dilute 5.0 mL of this solution to 25.0 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

HPLC System Setup and Operation
  • Set up the HPLC system according to the conditions specified in Table 1 .

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

System Suitability Testing (SST)

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A standard solution is injected five times, and the parameters are evaluated against the acceptance criteria.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Data Analysis and Calculations

The purity of the this compound sample is calculated by comparing the peak area of the main this compound peak in the sample chromatogram to that of the standard chromatogram. Impurities are reported as a percentage of the total peak area.

Calculation of Purity (%):

Where:

  • Area_Sample: Peak area of this compound in the sample solution.

  • Area_Standard: Average peak area of this compound in the standard solution.

  • Conc_Standard: Concentration of the standard solution (µg/mL).

  • Conc_Sample: Concentration of the sample solution (µg/mL).

  • Purity_Standard: Purity of the this compound RS (%).

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method, ensuring that degradation products do not interfere with the quantification of this compound.[8][9]

Forced Degradation Protocol
  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic solutions and dilute all samples to the target concentration before HPLC analysis. The chromatograms should show adequate separation of the this compound peak from any degradation products.

Conclusion

The described RP-HPLC method is a reliable and robust technique for the purity analysis of this compound. The isocratic mobile phase allows for a simple and rapid analysis, suitable for high-throughput quality control environments. The method's specificity, demonstrated through forced degradation studies, ensures accurate determination of this compound in the presence of its degradation products and related substances.

References

Optimizing the Synthesis of Resorcinol-Formaldehyde Resins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and optimization of resorcinol-formaldehyde (RF) resins. These versatile polymers are of significant interest for a range of applications, including as ion-exchange resins for waste remediation, as precursors for carbon aerogels in energy storage, and in the formulation of adhesives.[1][2][3][4] The protocols and data presented herein are designed to guide researchers in tailoring the properties of RF resins to their specific needs.

Introduction to this compound-Formaldehyde Resin Synthesis

This compound-formaldehyde resins are thermosetting polymers formed through the polycondensation reaction of this compound and formaldehyde.[3] The synthesis is typically carried out via a sol-gel process, and the final properties of the resin are highly dependent on several key reaction parameters.[1][2] By carefully controlling these parameters, researchers can optimize characteristics such as porosity, surface area, ion-exchange capacity, and thermal stability.[5][6][7] The reaction can be catalyzed by either acids or bases, each following a different mechanistic pathway and resulting in distinct material properties.[2][8]

Key Parameters for Synthesis Optimization

The optimization of RF resin synthesis involves the careful control of several critical parameters. The interplay between these factors determines the final chemical structure and physical properties of the polymer.

Molar Ratio of Reactants (this compound/Formaldehyde)

The molar ratio of this compound to formaldehyde (R/F ratio) is a crucial factor influencing the degree of crosslinking and the chemical stability of the resulting resin.[9][10] An increase in the this compound content generally leads to a more chemically stable resin, which is particularly important for applications in harsh chemical environments such as alkaline media.[9][10]

This compound/Formaldehyde Molar RatioEffect on Chemical StabilityImpact on Sorption CharacteristicsReference
0.6 / 2.2Lower chemical stability-[9]
1.2 / 2.2Moderate chemical stability-[9]
1.8 / 2.2High chemical stabilityImproved sorption-selective characteristics[9][11]
Catalyst Type and Concentration

The choice of catalyst, whether acidic or basic, and its concentration significantly impact the reaction kinetics and the final structure of the RF gel.[1][2][12] While traditionally viewed as a pH adjuster, recent studies suggest the metal cation of the catalyst can play a significant role in the reaction.[1][13]

  • Basic Catalysts: Commonly used basic catalysts include sodium carbonate, sodium hydroxide, and ammonia.[4] Basic catalysis proceeds through the formation of a this compound anion, leading to the rapid formation of hydroxymethyl derivatives.[2] The subsequent condensation reaction is slower under basic conditions.[2]

  • Acidic Catalysts: Acetic acid and hydrochloric acid are examples of acidic catalysts.[12] Acid catalysis enhances the rate of the condensation step through the protonation of hydroxymethyl derivatives.[2] This can lead to materials with greater density and a higher degree of cross-linking.[12]

Catalyst TypepH RangeEffect on ReactionResulting Material PropertiesReference
Basic (e.g., Na₂CO₃, NaOH)> 7Accelerates addition reaction, slower condensationPorous structures with high surface area[1][2]
Acidic (e.g., Acetic Acid, HCl)< 7Accelerates condensation reactionDenser materials, enhanced cross-linking[2][12]
Reaction Temperature and Curing

Temperature control is critical throughout the synthesis and curing process. The initial reaction temperature affects the rate of polymerization, while the curing temperature is essential for developing the final cross-linked network.

Optimal curing temperatures for RF resins are typically in the range of 105-130 °C.[5] Temperatures below this range may result in insufficient crosslinking, leading to reduced performance.[5] Conversely, curing at excessively high temperatures can cause chemical degradation of the polymer.[5] One study identified an optimal solidification temperature of 210 °C for achieving the best sorption-selective characteristics and chemical stability.[9][11]

Temperature RangeProcessEffectReference
55 °CSynthesisMinimal threshold for viable gel structure[14]
105-130 °CCuringOptimal for crosslinking and performance[5]
> 130 °C (Curing)CuringPotential for chemical degradation[5]
210 °CSolidificationOptimal for sorption and chemical stability[9][11]
pH of the Reaction Mixture

The pH of the initial reaction solution influences the reaction mechanism and the ion-exchange properties of the final resin. For applications requiring high ion-exchange capacity, such as the removal of cesium from alkaline waste, a high pH is necessary. The maximum ion-exchange capacity of RF resins is typically achieved at a pH of 12 or above, where both hydroxyl groups on the this compound ring are deprotonated and available for ion exchange.[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound-formaldehyde resins. Researchers should optimize these procedures based on their specific target properties and available equipment.

Materials and Equipment
  • This compound (C₆H₆O₂)

  • Formaldehyde solution (37 wt. % in H₂O)

  • Catalyst (e.g., sodium carbonate, acetic acid)

  • Deionized water

  • Ethanol

  • Glass reaction vessel

  • Magnetic stirrer and hot plate

  • Oven for curing

  • Centrifuge

  • Mortar and pestle or grinder

  • Sieves for particle size separation

Synthesis of this compound-Formaldehyde Resin (Basic Catalysis)

This protocol is adapted from procedures described for the synthesis of RF resins for ion-exchange applications.

  • Preparation of Reactant Solution: In a glass reaction vessel, dissolve a specified amount of this compound in deionized water with continuous stirring.

  • Addition of Formaldehyde: To the this compound solution, add the desired amount of formaldehyde solution to achieve the target R/F molar ratio. Continue stirring for 10 minutes to ensure a homogeneous mixture.[15]

  • Catalyst Addition and Gelation: Add the basic catalyst (e.g., aqueous ammonia solution) to the reaction mixture.[15] Continue stirring at room temperature. The solution will gradually increase in viscosity and form a gel. The gelation time will depend on the catalyst concentration and temperature.

  • Curing: Transfer the gel to an oven for curing. A typical curing process involves heating at a controlled temperature (e.g., 105-130 °C) for several hours to facilitate crosslinking.[5]

  • Purification: After curing, the solid resin can be purified by washing with deionized water and ethanol to remove unreacted monomers and catalyst residues. Centrifugation can be used to separate the resin from the washing solution.[15]

  • Drying and Grinding: Dry the purified resin in an oven at a moderate temperature (e.g., 50 °C).[6] Once dried, the resin can be crushed and sieved to obtain particles of the desired size.[5] For ion-exchange applications, a particle size of 20-50 mesh is often optimal.[5]

Visualization of Synthesis Pathway and Workflow

This compound-Formaldehyde Polycondensation Pathway

The following diagram illustrates the basic chemical reactions involved in the base-catalyzed polycondensation of this compound and formaldehyde.

G cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_polymerization Polymerization This compound This compound ResorcinolAnion This compound Anion This compound->ResorcinolAnion + Base Formaldehyde Formaldehyde Hydroxymethyl Hydroxymethyl Derivatives Base Base (e.g., OH⁻) ResorcinolAnion->Hydroxymethyl + Formaldehyde (Addition Reaction) Clusters Small Clusters Hydroxymethyl->Clusters (Condensation) RFResin This compound-Formaldehyde Resin Network Clusters->RFResin Further Condensation & Cross-linking G cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Post-Processing cluster_analysis Characterization cluster_optimization Optimization DefineParams Define Synthesis Parameters (R/F Ratio, Catalyst, Temp, pH) PrepSolutions Prepare Reactant Solutions DefineParams->PrepSolutions Mixing Mixing and Reaction PrepSolutions->Mixing Gelation Gelation Mixing->Gelation Curing Curing Gelation->Curing Purification Purification (Washing) Curing->Purification Drying Drying Purification->Drying Grinding Grinding and Sieving Drying->Grinding Characterization Characterize Resin Properties (NMR, SEM, TGA, BET, etc.) Grinding->Characterization Analysis Analyze Data and Compare with Target Properties Characterization->Analysis Iterate Iterate and Refine Parameters Analysis->Iterate Iterate->DefineParams Refine

References

Application Notes and Protocols for Resorcinol Assay in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids are a family of nine-carbon carboxylated monosaccharides that are typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. Their strategic location and negative charge play crucial roles in a wide range of biological processes, including cell-cell recognition, cell adhesion, and immune responses. The quantification of sialic acids in biological samples is therefore of significant interest in various fields of research and in the development of biopharmaceuticals. The resorcinol assay is a classic colorimetric method for the determination of sialic acids. This document provides detailed protocols and application notes for the this compound assay, with a particular focus on the more specific periodate-resorcinol method for analyzing biological samples.

Principle of the Assay

The this compound assay is based on the reaction of sialic acids with this compound in the presence of strong acid and a catalytic amount of copper ions. This reaction results in the formation of a colored product that can be quantified spectrophotometrically. The original Svennerholm method involves heating the sample with the this compound reagent to produce a blue-purple chromophore.

A significant improvement to this method is the introduction of a periodate oxidation step prior to the addition of the this compound reagent. In the periodate-resorcinol assay, periodate oxidizes sialic acids, and the resulting product then reacts with this compound. This modification enhances the specificity of the assay by minimizing interferences from other sugars that might be present in biological samples.[1][2] The intensity of the color produced is directly proportional to the concentration of sialic acid in the sample.

Experimental Workflow

The following diagram illustrates the general workflow for the periodate-resorcinol assay for the determination of total sialic acid in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis sample Biological Sample (e.g., Serum) hydrolysis Acid Hydrolysis (if measuring total sialic acid) sample->hydrolysis neutralization Neutralization hydrolysis->neutralization add_periodate Add Periodic Acid (Oxidation) neutralization->add_periodate incubation_ice Incubate on Ice add_periodate->incubation_ice add_this compound Add this compound Reagent incubation_ice->add_this compound incubation_heat Incubate at 100°C add_this compound->incubation_heat cooling Cool to Room Temperature incubation_heat->cooling add_solvent Add Extraction Solvent (e.g., tert-butyl alcohol) cooling->add_solvent measure_absorbance Measure Absorbance (e.g., at 620 nm) add_solvent->measure_absorbance calculation Calculate Sialic Acid Concentration measure_absorbance->calculation std_curve Prepare Standard Curve (N-acetylneuraminic acid) std_curve->calculation

Periodate-Resorcinol Assay Workflow

Detailed Experimental Protocol: Periodate-Resorcinol Microplate Assay

This protocol is adapted from a microassay for the quantitation of total sialic acid (TSA) in human serum and is suitable for a 96-well microplate format.[3]

Reagents and Materials
  • This compound Stock Solution (6 g/dL): Dissolve 6 g of this compound in 100 mL of deionized water. Store at 4°C in a dark bottle.

  • Copper Sulfate Solution (0.1 M): Dissolve 2.5 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water.

  • This compound Working Reagent (0.6 g/dL): To 80 mL of concentrated hydrochloric acid (HCl), add 0.25 mL of 0.1 M copper sulfate solution. Then, add 10 mL of the 6 g/dL this compound stock solution and bring the final volume to 100 mL with deionized water. This reagent should be prepared fresh.

  • Periodic Acid Stock Solution (0.32 M): Dissolve 7.29 g of periodic acid (H₅IO₆) in 100 mL of deionized water. Store at 4°C.

  • Periodic Acid Working Solution (1.3 mM): Dilute the 0.32 M periodic acid stock solution 1:250 with acetate buffer (pH 4.5). Prepare fresh.

  • N-acetylneuraminic acid (NANA) Standard Stock Solution (1 mg/mL): Dissolve 10 mg of NANA in 10 mL of deionized water.

  • NANA Standard Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µ g/well ) in deionized water.

  • tert-Butyl Alcohol (95%)

  • 96-well microtiter plates

  • Microplate shaker

  • Microplate reader

Sample Preparation (for Total Sialic Acid in Serum)
  • To 200 µL of serum, add 400 µL of 0.2 N sulfuric acid (H₂SO₄).

  • Incubate in a water bath at 80°C for 1 hour to release bound sialic acids.

  • Add 1 mL of 10% trichloroacetic acid (TCA) and mix.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Collect the supernatant for analysis.

Assay Procedure
  • Add 40 µL of the prepared sample supernatant or NANA standard solutions to the wells of a 96-well microtiter plate.

  • Add 50 µL of 1.3 mM periodic acid working solution to each well.

  • Mix the plate on a microplate shaker for 5 minutes at room temperature.

  • Incubate the plate on ice for 60 minutes.

  • Add 100 µL of the 0.6 g/dL this compound working reagent to each well and mix by shaking.

  • Incubate the plate in a boiling water bath for 30 minutes.

  • Cool the plate to room temperature.

  • Add 100 µL of 95% tert-butyl alcohol to each well and mix thoroughly.

  • Measure the absorbance at 620 nm immediately using a microtiter plate reader.

Data Analysis
  • Subtract the absorbance of the blank (deionized water) from the absorbance of the standards and samples.

  • Plot a standard curve of absorbance versus the known concentration of the NANA standards.

  • Determine the concentration of sialic acid in the samples by interpolating their absorbance values on the standard curve.

  • Account for any dilution factors used during sample preparation.

Quantitative Data from Biological Samples

The concentration of sialic acid can vary significantly depending on the biological sample and the physiological or pathological state. The following tables provide some examples of sialic acid concentrations in different biological matrices.

Table 1: Sialic Acid Concentrations in Human Serum

ConditionMean Total Sialic Acid Concentration (mmole/L)Method
Healthy Controls1.753 ± 0.067Periodate-Resorcinol
Impaired Glucose Tolerance2.591 ± 1.02Periodate-Resorcinol

Data adapted from Muniandy et al.[4]

Table 2: Sialic Acid Concentrations in Various Foods

Food ItemTotal Sialic Acid (µg/g or µg/mL)Predominant Sialic Acid
Lamb~150-200Neu5Ac
Pork~100-150Neu5Ac
Duck~50-100Neu5Ac
Chicken~50-100Neu5Ac
Beef~50-100Neu5Ac, Neu5Gc
Cow's Milk~100-200Neu5Ac
Goat's Milk~67-90Neu5Ac, Neu5Gc
Human Milk (mature)~300-1500Neu5Ac
Chicken Egg Yolk~1000Neu5Ac

Data compiled from various sources.[5]

Troubleshooting and Interferences

Potential Interferences:

  • Other Sugars: Hexoses, pentoses, and uronic acids can react with the this compound reagent to some extent, leading to an overestimation of sialic acid content. The periodate oxidation step significantly reduces this interference.[1]

  • Lipids and Amino Acids: The periodate-resorcinol method is generally not affected by lipids or amino acids.[2]

  • Lactose: High concentrations of lactose (above 100 µg/mL) can interfere with the assay.[6]

  • 2-Deoxyribose: This sugar can interfere with the assay, but its impact can be minimized by measuring the absorbance at a second wavelength (532 nm) and subtracting it from the total measurement.[1]

Troubleshooting:

IssuePossible CauseSolution
Low or no color developmentInactive reagentsPrepare fresh this compound and periodic acid solutions.
Insufficient heatingEnsure the water bath is at the correct temperature and incubate for the full duration.
pH of the reaction is incorrectCheck the pH of buffers and reagents.
High background absorbanceContaminated reagents or glasswareUse high-purity water and thoroughly clean all glassware.
Presence of interfering substancesConsider sample purification steps like ion-exchange chromatography.
Poor reproducibilityInaccurate pipettingCalibrate pipettes and ensure consistent technique.
Temperature fluctuationsMaintain consistent incubation temperatures.

Signaling Pathways and Logical Relationships

The this compound assay itself is a chemical reaction and not a biological signaling pathway. However, the molecule it quantifies, sialic acid, is a key player in many signaling events. For instance, the sialylation of cell surface glycoproteins can modulate receptor tyrosine kinase (RTK) signaling and integrin-mediated signaling, impacting cell proliferation, migration, and survival.

The following diagram illustrates the logical relationship of how changes in sialic acid levels, which can be measured by the this compound assay, are associated with pathological conditions.

logical_relationship cluster_pathology Pathological Condition cluster_sialylation Cellular Changes cluster_measurement Measurement and Outcome disease Disease State (e.g., Cancer, Inflammation) sialyltransferase Altered Sialyltransferase Activity disease->sialyltransferase hypersialylation Cell Surface Hypersialylation sialyltransferase->hypersialylation shedding Shedding of Sialoglycoconjugates into Circulation hypersialylation->shedding resorcinol_assay This compound Assay (Measurement of Sialic Acid) shedding->resorcinol_assay biomarker Elevated Sialic Acid Levels (Potential Biomarker) resorcinol_assay->biomarker

Sialic Acid as a Biomarker

Conclusion

The this compound assay, particularly the periodate-resorcinol modification, is a robust and sensitive method for the quantification of sialic acids in a variety of biological samples. Its application in a microplate format allows for high-throughput analysis, making it a valuable tool in both basic research and clinical studies. By understanding the principles of the assay, following a detailed protocol, and being aware of potential interferences, researchers can obtain reliable and reproducible data on sialic acid content, providing insights into various physiological and pathological processes.

References

Application Notes and Protocols for Resorcinol Derivatization in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (1,3-dihydroxybenzene) is a key chemical intermediate in the synthesis of various pharmaceuticals, resins, and other specialty chemicals. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and stability testing. Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is challenging due to its polar nature, low volatility, and tendency to exhibit poor peak shape and thermal degradation in the GC inlet and column.

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile derivatives that are amenable to GC analysis.[1][2] This process can significantly improve chromatographic peak shape, increase sensitivity, and enhance the thermal stability of the analyte.[1] The most common derivatization techniques for compounds containing hydroxyl groups, such as this compound, are silylation and acylation.[1]

This document provides detailed application notes and protocols for the derivatization of this compound for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Derivatization Methods for this compound

The selection of the appropriate derivatization reagent and method depends on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Silylation

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[3] In this reaction, the active hydrogen is replaced by a trimethylsilyl (TMS) group, which reduces the polarity and increases the volatility of the analyte.[2]

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating reagent suitable for a wide range of compounds, including phenols.[4][5]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the trimethylsilyl acetamides, making it useful for the analysis of trace volatile materials.[2]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents to increase the reaction rate.[5]

Acylation

Acylation involves the introduction of an acyl group into a molecule, typically by reacting the analyte with an acid anhydride or an acyl halide. This process also serves to decrease the polarity of the analyte and improve its chromatographic properties.[1]

Common Acylating Reagents:

  • Trifluoroacetic Anhydride (TFAA): A reactive acylating agent that can be used for the derivatization of phenols. The resulting trifluoroacetyl derivatives are often highly responsive to electron capture detectors (ECD).

  • Acetic Anhydride: Can be used for the acylation of this compound, often in the presence of a catalyst.[6][7]

Experimental Protocols

The following are detailed protocols for the silylation and acylation of this compound.

Protocol 1: Silylation of this compound using BSTFA with TMCS as a Catalyst

This protocol describes the derivatization of this compound using BSTFA with TMCS as a catalyst, a common and effective method for preparing samples for GC-MS analysis.

Materials and Reagents:

  • This compound standard or sample extract

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation (if needed)

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the this compound standard or sample into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is free of water, as moisture can deactivate the silylating reagent.[5]

  • Derivatization Reaction:

    • Add 100 µL of the anhydrous solvent to the dried sample and vortex to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Typically, a 1 µL injection volume is used.

GC-MS Conditions (General Guidance):

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is recommended.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Protocol 2: Acylation of this compound using Trifluoroacetic Anhydride (TFAA)

This protocol is suitable for creating trifluoroacetyl derivatives of this compound, which can be particularly useful for analysis with an electron capture detector (ECD).

Materials and Reagents:

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Prepare the dried sample in a reaction vial as described in Protocol 1.

  • Derivatization Reaction:

    • Add 100 µL of the anhydrous solvent to the dried sample and vortex to dissolve.

    • Add 50 µL of TFAA to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 60°C for 20 minutes.

  • Post-Reaction Workup:

    • After cooling to room temperature, evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a suitable solvent (e.g., hexane or ethyl acetate) to the desired final volume.

  • Sample Analysis:

    • The sample is now ready for injection into the GC-MS or GC-ECD system.

Data Presentation

The following table summarizes quantitative data for the analysis of derivatized phenolic compounds. It is important to note that these values are for related compounds and should be considered indicative. Method validation for this compound derivatization is essential to determine the specific performance characteristics.

Analyte ClassDerivatization MethodLinearity RangeLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
AlkylresorcinolsAcylation (TFAA)Not SpecifiedNot SpecifiedNot Specified75-108[4]
Hormones & UV FiltersSilylation (MSTFA)Not Specified0.1 - 1.30.3 - 4.2Not Specified
This compound (underivatized)HPLC10.28 - 71.96 mg/L6301920~100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample extraction Solvent Extraction (if needed) sample->extraction drying Evaporation to Dryness extraction->drying add_reagent Add Solvent & Derivatizing Reagent drying->add_reagent reaction Heating & Reaction add_reagent->reaction injection GC Injection reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

General workflow for this compound derivatization and GC-MS analysis.
Silylation Reaction of this compound

The following diagram illustrates the chemical reaction of this compound with BSTFA to form the di-trimethylsilyl ether derivative.

silylation_reaction cluster_reactants Reactants cluster_products Products This compound This compound (1,3-dihydroxybenzene) resorcinol_img bstfa BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) bstfa_img plus1 + arrow Heat (e.g., 70°C) derivative This compound-bis(trimethylsilyl) ether derivative_img byproduct N-(trimethylsilyl)-2,2,2-trifluoroacetamide byproduct_img plus2 + arrow->derivative_img

Silylation of this compound with BSTFA.

References

Application Notes and Protocols for Enzymatic Polymerization of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic polymerization of resorcinol, a process with significant potential in drug development, biomaterials, and other advanced applications. The use of enzymes such as laccase and horseradish peroxidase (HRP) offers a green and highly specific alternative to traditional chemical polymerization methods.

Introduction

Enzymatic polymerization is a powerful tool for the synthesis of novel polymers with well-defined structures and functionalities.[1] this compound, a dihydroxybenzene, serves as an excellent monomer for enzymatic polymerization due to its phenolic structure, which is readily oxidized by enzymes like laccase and horseradish peroxidase (HRP) to form phenoxy radicals. These radicals then couple to form polythis compound, a polymer with interesting properties for various applications, including drug delivery and tissue engineering.[2][3]

The primary advantages of using enzymatic methods include mild reaction conditions (physiological pH and temperature), high specificity leading to polymers with regular structures, and the avoidance of harsh or toxic chemical catalysts.[1][4] Laccase, a multi-copper oxidase, utilizes molecular oxygen as an oxidant, making it a particularly environmentally friendly choice.[5][6] HRP, a heme-containing peroxidase, requires hydrogen peroxide as a co-substrate to initiate the polymerization process.[7][8]

This document provides detailed protocols for both laccase and HRP-catalyzed polymerization of this compound, along with data on the characteristics of the resulting polymers and visualizations of the experimental workflows.

Laccase-Catalyzed Polymerization of this compound

Laccase-mediated polymerization of this compound proceeds via the generation of phenoxy radicals from the this compound monomers through a one-electron oxidation process, with the concomitant reduction of molecular oxygen to water.[5][9] These radicals then undergo spontaneous coupling to form dimers, oligomers, and ultimately high molecular weight polymers.[6] The resulting polythis compound is typically linked by C-C bonds.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the laccase-catalyzed polymerization of phenolic compounds, including this compound.

ParameterValueReference
Number-Average Molecular Weight (Mn)1,000 - 1,400 Da[9]
Polydispersity Index (PDI)~1.10[9]
Degree of Polymerization10 - 12[9]
Experimental Protocol

This protocol is a generalized procedure based on common practices for laccase-catalyzed polymerization of phenolic monomers.[10][11]

Materials:

  • This compound

  • Laccase from Trametes versicolor

  • Sodium acetate buffer (100 mM, pH 5.0)

  • Ethanol

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Monomer Solution Preparation: Prepare a 5 mg/mL solution of this compound in 100 mM sodium acetate buffer (pH 5.0) containing 50% (v/v) ethanol to ensure complete dissolution.[10]

  • Enzyme Solution Preparation: Prepare a 4.3 mg/mL stock solution of laccase in 100 mM sodium acetate buffer (pH 5.0).[10]

  • Polymerization Reaction:

    • In a suitable reaction vessel, combine the this compound solution with the laccase solution. The final reaction mixture should contain the desired final concentration of this compound and laccase in 100 mM sodium acetate buffer with 25% (v/v) ethanol.[10]

    • Incubate the reaction mixture at room temperature under gentle stirring, protected from light to prevent photo-oxidation.[10]

    • The reaction progress can be monitored by observing the color change of the solution and by taking aliquots for analysis (e.g., UV-Vis spectroscopy).

  • Reaction Termination and Polymer Purification:

    • After the desired reaction time (typically several hours to days), terminate the reaction by heating the mixture to denature the enzyme (e.g., 90°C for 10 minutes).

    • Transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa) and dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted monomer, ethanol, and buffer salts.

  • Polymer Isolation:

    • Freeze the purified polymer solution and lyophilize to obtain the dry polythis compound powder.

  • Characterization:

    • The molecular weight and polydispersity of the polymer can be determined by Gel Permeation Chromatography (GPC).[9]

    • The structure of the polymer can be characterized by Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Laccase_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Resorcinol_Sol This compound Solution (in Buffer + Ethanol) Reaction_Mix Reaction Mixture Resorcinol_Sol->Reaction_Mix Laccase_Sol Laccase Solution (in Buffer) Laccase_Sol->Reaction_Mix Incubation Incubation (Room Temp, Stirring) Reaction_Mix->Incubation Termination Heat Inactivation Incubation->Termination Dialysis Dialysis Termination->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Polythis compound Pure Polythis compound Lyophilization->Polythis compound

Caption: Workflow for Laccase-Catalyzed Polymerization of this compound.

Horseradish Peroxidase (HRP)-Catalyzed Polymerization of this compound

HRP-catalyzed polymerization of this compound requires the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent.[12] The enzyme catalyzes the oxidation of this compound by H₂O₂, generating phenoxy radicals that subsequently polymerize.[13] The ratio of monomeric to polymerized HRP can affect the peroxidase activity.[8]

Quantitative Data Summary

The following table presents typical data for HRP-catalyzed polymerization of phenolic compounds.

ParameterValueReference
Peroxidase Activity Ratio (Monomeric:Polymerized HRP)1 : 4 (with this compound)[8]
Polymer YieldDependent on H₂O₂ addition rate[12]
Experimental Protocol

This protocol is a generalized procedure based on established methods for HRP-catalyzed polymerization of phenols.[5][14]

Materials:

  • This compound

  • Horseradish Peroxidase (HRP)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

  • Dialysis membrane (MWCO 1 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (e.g., 6 mM) and HRP (e.g., 6 U/mL) in 50 mL of 0.1 M phosphate buffer (pH 7.0).[5]

  • Initiation of Polymerization:

    • Initiate the polymerization by adding H₂O₂ (e.g., to a final concentration of 10 mM).[5] Note: The rate of H₂O₂ addition is critical; a slow, continuous addition is often preferred to avoid enzyme inactivation by excess H₂O₂.[12]

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 50°C) in a shaker water bath with constant stirring (e.g., 65 rpm) for a specified duration (e.g., 2 hours).[5]

  • Polymer Isolation and Purification:

    • After the reaction, centrifuge the solution to separate any insoluble polymer.

    • Purify the soluble polymer fraction by dialysis against deionized water using a 1 kDa MWCO membrane for 48-72 hours.

  • Drying:

    • Freeze-dry the purified polymer solution to obtain the final product.[5]

  • Characterization:

    • Characterize the polymer using GPC for molecular weight analysis and FTIR/NMR for structural elucidation.

Signaling Pathway and Experimental Workflow

HRP_Polymerization_Pathway cluster_reactants Reactants cluster_activation Enzyme Activation cluster_polymerization Polymerization HRP HRP HRP_active Activated HRP (Compound I & II) HRP->HRP_active H2O2 H₂O₂ H2O2->HRP_active This compound This compound Radical This compound Radical This compound->Radical HRP_active->Radical Oxidation Polythis compound Polythis compound Radical->Polythis compound Coupling

Caption: HRP-Catalyzed Polymerization Mechanism of this compound.

HRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation Reactant_Sol This compound + HRP in Buffer H2O2_add Add H₂O₂ Reactant_Sol->H2O2_add Incubation Incubation (50°C, Stirring) H2O2_add->Incubation Centrifugation Centrifugation Incubation->Centrifugation Dialysis Dialysis Centrifugation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Polythis compound Pure Polythis compound Lyophilization->Polythis compound

Caption: Workflow for HRP-Catalyzed Polymerization of this compound.

Applications in Drug Development

The enzymatic synthesis of polythis compound and its derivatives opens up numerous possibilities in the pharmaceutical field. The resulting polymers can be designed to be biocompatible and biodegradable, making them suitable for:

  • Controlled Drug Release: The polymer matrix can encapsulate therapeutic agents, releasing them in a controlled manner in response to specific physiological conditions such as pH or enzymatic activity.[2]

  • Drug Conjugation: The phenolic hydroxyl groups on the polymer backbone provide sites for the covalent attachment of drugs, creating polymer-drug conjugates with improved pharmacokinetics and targeted delivery.

  • Biomaterials and Scaffolds: Functionalized polyresorcinols can be used to create hydrogels and scaffolds for tissue engineering and regenerative medicine.

Conclusion

Enzymatic polymerization of this compound using laccase and horseradish peroxidase provides a versatile and environmentally friendly approach to synthesizing functional polymers. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to explore the potential of these materials in their respective fields. The precise control over the polymerization process afforded by enzymatic methods is key to developing advanced materials with tailored properties for a wide range of biomedical applications.

References

Microwave-Assisted Synthesis of Resorcinol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (1,3-dihydroxybenzene) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiseptic, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of these derivatives through traditional methods often involves long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly technique, offering significant advantages such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.[4][5][6]

These application notes provide detailed protocols for the microwave-assisted synthesis of various this compound derivatives, including coumarins and chalcones. Additionally, we explore the role of this compound derivatives in modulating key signaling pathways relevant to drug development.

I. Synthesis of Coumarin Derivatives via Pechmann Condensation

The Pechmann condensation, the reaction of a phenol with a β-ketoester, is a cornerstone for coumarin synthesis.[7][8] Microwave irradiation significantly accelerates this process, often under solvent-free conditions.[4][9]

Protocol 1: Fly Ash Catalyzed Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol utilizes fly ash, an eco-friendly and readily available catalyst.

Experimental Protocol:

  • In a microwave-transparent reaction vessel, combine this compound (10 mmol, 1.10 g) and ethyl acetoacetate (10 mmol, 1.30 g).

  • Add fly ash (20 mol %) to the mixture.

  • Subject the mixture to microwave irradiation at 300W for the time specified in Table 1.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and stir for two minutes.

  • Filter the resulting precipitate and recrystallize from methanol to obtain pure 7-hydroxy-4-methylcoumarin.

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification A Combine this compound and Ethyl Acetoacetate B Add Fly Ash Catalyst A->B C Irradiate at 300W B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Add Water and Stir E->F G Filter Precipitate F->G H Recrystallize from Methanol G->H

Workflow for Fly Ash Catalyzed Pechmann Condensation.
Protocol 2: Lewis Acid Catalyzed Synthesis of 4-Methylcoumarins

Various Lewis acids can effectively catalyze the Pechmann condensation under microwave irradiation.[10]

Experimental Protocol:

  • In a crucible, mix this compound and ethyl acetoacetate in the desired molar ratio (e.g., 1:1).

  • Add the selected Lewis acid catalyst (e.g., SnCl₂, ZnCl₂, AlCl₃) in the desired molar percentage (e.g., 10 mol%).

  • Place the crucible in a microwave oven and irradiate at a specified power and time (see Table 1 for examples).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and proceed with work-up as described in Protocol 1.

Protocol 3: Solid Acid Catalyst (Amberlyst-15) Synthesis of 7-Hydroxy-4-methylcoumarin

Solid acid catalysts offer advantages in terms of ease of separation and reusability.[8]

Experimental Protocol:

  • In a microwave-transparent reaction vessel, combine this compound (1 mmol) and ethyl acetoacetate (1 mmol).

  • Add Amberlyst-15 (0.250 g) to the mixture.[4]

  • Irradiate the mixture in a microwave reactor at 100 °C for 5-10 minutes.[8]

  • Monitor the reaction by TLC.

  • Follow the work-up procedure outlined in Protocol 1.

Data Presentation: Microwave-Assisted Pechmann Condensation
ReactantsCatalystPower (W)Time (s)Temperature (°C)Yield (%)Reference
This compound, Ethyl AcetoacetateFly Ash (20 mol %)300180-300-98
This compound, Ethyl Acetoacetatep-TsOH (10 mol%)8001808060.10[7]
This compound, Ethyl AcetoacetateFeF₃ (0.05 g)450180-24011095[9]
This compound, Ethyl AcetoacetateAmberlyst-15-30010083 (conversion)[8]

II. Synthesis of Chalcone and Other this compound Derivatives

Microwave assistance is also highly effective for other condensation reactions to produce various this compound derivatives.

Protocol 4: Synthesis of 4,6-Dicinnamoyl Resorcinols

This protocol describes a solvent-free synthesis of dicinnamoyl resorcinols.[11][12]

Experimental Protocol:

  • In a Borosil beaker, place 4,6-diacetyl this compound (0.01 mol), an aromatic/heteroaromatic aldehyde (0.022 mol), and KOH.

  • Irradiate the mixture in a microwave oven at 100 watts for 2-3 minutes.[11]

  • Monitor the reaction progress by TLC.

  • After completion, recrystallize the crude product from benzene.

Protocol 5: Synthesis of 4-Acylresorcinols

This is a key intermediate step for the synthesis of 4-alkylresorcinols.[13]

Experimental Protocol:

  • Uniformly mix this compound, zinc chloride, and the corresponding alkyl acid.

  • Heat the mixture to 80-120 °C with stirring.[13]

  • After the reaction is complete (monitored by TLC), cool the reaction liquid and add it to water.

  • Stir to precipitate the solid product.

  • Filter, wash with water, and dry the solid.

  • Recrystallize to obtain the pure 4-acylthis compound.

Data Presentation: Microwave-Assisted Synthesis of Other this compound Derivatives
Derivative TypeReactantsCatalyst/ReagentPower (W)Time (min)Yield (%)Reference
4,6-Dicinnamoyl Resorcinols4,6-Diacetyl this compound, Aromatic aldehydesKOH1002-390-95[11][12]
ChalconesAryl methyl ketone, Substituted benzaldehydeFlyash:H₂SO₄160-800-High[5]
Chalcones2'-hydroxy acetophenone, 4-aminodimethyl benzaldehydePiperidine12030Excellent[14]

III. Applications in Drug Development: Modulation of Signaling Pathways

This compound derivatives have shown significant potential in drug development, partly through their ability to modulate key cellular signaling pathways.[15]

This compound in Melanogenesis Inhibition

This compound has been shown to inhibit melanogenesis, making it a target for treating hyperpigmentation disorders.[16][17] This effect is mediated through the suppression of the cAMP signaling pathway and the activation of the p38 MAPK pathway.[16][17][18]

Signaling Pathway Diagram:

G cluster_pathway Melanogenesis Signaling Pathway This compound This compound cAMP cAMP This compound->cAMP Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Activates PKA PKA cAMP->PKA Tyrosinase Tyrosinase PKA->Tyrosinase Activates p38_MAPK->Tyrosinase Inhibits Melanin Melanin Synthesis Tyrosinase->Melanin

This compound's role in melanogenesis signaling.

The diagram illustrates that this compound inhibits cyclic AMP (cAMP) production, which in turn reduces the activity of Protein Kinase A (PKA).[16][18] PKA is a key activator of tyrosinase, the rate-limiting enzyme in melanin synthesis.[17] Concurrently, this compound activates the p38 mitogen-activated protein kinase (MAPK) pathway, which has an inhibitory effect on tyrosinase.[16][17] This dual mechanism leads to a significant reduction in melanin production.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly approach to generating diverse libraries of this compound derivatives. The protocols outlined here for coumarins and chalcones serve as a foundation for further exploration. Understanding the structure-activity relationships and the impact of these derivatives on cellular signaling pathways, such as the inhibition of melanogenesis, is crucial for the development of novel therapeutic agents. The continued application of microwave technology will undoubtedly accelerate the discovery and optimization of new this compound-based drugs.

References

Application Notes: Electrochemical Detection of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol (1,3-dihydroxybenzene) is a phenolic compound widely used in the manufacturing of resins, dyes, pharmaceuticals, and cosmetics.[1][2][3] However, it is also recognized as an environmental pollutant with harmful effects on human health and aquatic ecosystems.[1][2][3] Consequently, the development of sensitive, selective, and rapid methods for the detection of this compound is of significant importance. Electrochemical sensors offer a compelling solution due to their inherent advantages, including high sensitivity, rapid response, cost-effectiveness, and portability.[4][5]

These application notes provide a comprehensive overview of the principles, materials, and protocols for the electrochemical detection of this compound. They are intended to guide researchers in the fabrication and application of electrochemical sensors for the accurate quantification of this compound in various matrices.

Principle of Electrochemical Detection

The electrochemical detection of this compound is based on its oxidation at an electrode surface. When a potential is applied, this compound undergoes an irreversible oxidation reaction, typically involving the transfer of one proton and one electron, to form radical species that can subsequently dimerize or polymerize.[5][6] The resulting oxidation current is directly proportional to the concentration of this compound in the sample, allowing for quantitative analysis.

The sensitivity and selectivity of the detection can be significantly enhanced by modifying the electrode surface with various nanomaterials. These modifiers, such as graphene, metal oxides, and polymers, can increase the electroactive surface area, facilitate electron transfer, and catalyze the oxidation of this compound.[1][2][3] Various electrochemical techniques are employed for this compound detection, with differential pulse voltammetry (DPV) and square wave voltammetry (SWV) being particularly favored for their high sensitivity and ability to discriminate against background currents.[1][2]

Data Presentation: Performance of this compound Electrochemical Sensors

The performance of an electrochemical sensor is characterized by several key parameters, including the limit of detection (LOD), linear range, and sensitivity. The following table summarizes the performance of various electrochemical sensors reported for the detection of this compound, showcasing the impact of different electrode modifiers.

Electrode ModifierBase ElectrodeTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Real Sample ApplicationReference
TiO₂ nanoparticlesCarbon Paste Electrode (CPE)LSVNot Specified0.001Tap Water[1]
ZrO₂-10ScScreen-Printed Carbon Electrode (SPCE)SWVNot Specified0.00561Tap and Mineral Water[1]
CoFe LDHGlassy Carbon Electrode (GCE)DPVNot Specified0.005Not Specified[7]
Cu-BTC-MOF/PTA/CFPCarbon Fiber PaperDPV0.025 - 3500.008Not Specified[1]
Carbon MicrofiberCarbonDPVNot Specified0.03Deionized Water[5][6]
Pd/rGOGlassy Carbon Electrode (GCE)Not Specified0.1 - 500.07Water Samples[1][7]
NaOH-modifiedGlassy Carbon Electrode (GCE)SWV0.03 - 15000.09Not Specified[1]
MgO nanoparticlesCarbon Paste Electrode (CPE)DPV10 - 800.25Practical Sample[8]
Activated SPCEScreen-Printed Carbon Electrode (SPCE)Amperometry1 - 49.670.288Hair Dyes[4]
MWCNT filmsNot SpecifiedSWVNot Specified0.49Real Samples[1]
Cabbage-like ZnONot SpecifiedNot SpecifiedNot Specified5.89Not Specified[1]
MCHSs/Co@N-CNTsNot SpecifiedNot Specified20 - 10004.21Environmental Water[7]
Poly-L-valine, MWCNTs, Co₃O₄ NPsNot SpecifiedDPV31 - 5507.97Tap and River Water[9]

Experimental Protocols

The following sections provide detailed protocols for the fabrication of a modified electrode and the electrochemical detection of this compound. These are generalized procedures and may require optimization based on the specific electrode and modifier materials used.

Electrode Preparation and Modification

A common platform for developing electrochemical sensors is the Glassy Carbon Electrode (GCE). The following protocol describes the preparation and modification of a GCE.

1. GCE Polishing:

  • Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

  • Rinse thoroughly with deionized water between polishing steps.

  • Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 5 minutes to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen gas.

2. Electrode Modification (Example: Drop-casting of a Nanomaterial Suspension):

  • Prepare a stable suspension of the desired modifier material (e.g., graphene oxide, metal nanoparticles) in a suitable solvent (e.g., deionized water, ethanol, DMF) at a concentration of approximately 1 mg/mL.

  • Homogenize the suspension by ultrasonication for at least 30 minutes.

  • Carefully drop-cast a small aliquot (typically 5-10 µL) of the suspension onto the polished GCE surface.

  • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp. The modified electrode is now ready for use.

Electrochemical Measurement of this compound

The following protocol outlines the steps for the quantitative analysis of this compound using differential pulse voltammetry (DPV).

1. Preparation of Solutions:

  • Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) with a pH of 7.0. The pH should be optimized for the specific sensor.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the supporting electrolyte.

  • Standard Solutions: Prepare a series of standard solutions of this compound by diluting the stock solution with the supporting electrolyte to the desired concentrations for constructing a calibration curve.

2. Electrochemical Analysis:

  • Set up a three-electrode electrochemical cell containing the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Add a known volume of the supporting electrolyte (e.g., 10 mL) to the electrochemical cell.

  • Record a blank DPV scan in the potential range of 0.2 V to 1.0 V.

  • Add a known concentration of the this compound standard solution to the cell and record the DPV scan.

  • Repeat the previous step for all standard solutions, from the lowest to the highest concentration.

  • For real sample analysis, add a known volume of the prepared sample to the supporting electrolyte and record the DPV scan. The concentration can be determined using the standard addition method or a calibration curve.

DPV Parameters (Typical):

  • Potential range: 0.2 V to 1.0 V

  • Modulation amplitude: 0.05 V

  • Pulse width: 0.05 s

  • Step potential: 0.004 V

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical detection of this compound.

G cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis A Bare Electrode (e.g., GCE) B Polishing & Cleaning A->B C Modifier Deposition (e.g., Drop-casting) B->C D Drying C->D E Three-Electrode Setup D->E Modified Electrode Ready for Use F Add Supporting Electrolyte E->F G Add this compound Sample F->G H Electrochemical Measurement (e.g., DPV) G->H I Data Analysis H->I J Result I->J Concentration Determination

Caption: General workflow for this compound detection.

Signaling Pathway: Electrochemical Oxidation of this compound

The diagram below depicts the proposed mechanism for the electrochemical oxidation of this compound at an electrode surface.

G cluster_electrode At Electrode Surface This compound This compound Radical This compound Radical This compound->Radical - e⁻, - H⁺ Product Dimer/Polymer Product (fouls electrode) Radical->Product Dimerization/ Polymerization

Caption: this compound electrochemical oxidation mechanism.

Conclusion and Future Perspectives

Electrochemical sensors provide a powerful platform for the sensitive and selective detection of this compound. The versatility in the choice of electrode materials and modification strategies allows for the continuous improvement of sensor performance. Future research may focus on the development of novel nanomaterials and composites to further enhance sensitivity and selectivity, as well as the integration of these sensors into portable and automated systems for real-time environmental and clinical monitoring. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals engaged in the detection of this compound and other phenolic compounds.

References

Application Notes and Protocols for Solid-State NMR Studies of Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy for the characterization of resorcinol and its derivatives, such as cocrystals and polymorphs. Detailed protocols for key experiments are provided to guide researchers in obtaining high-quality data for structural elucidation and quantitative analysis.

Introduction to Solid-State NMR of this compound

This compound (benzene-1,3-diol) is a versatile organic compound used in the synthesis of pharmaceuticals, polymers, and other advanced materials. In the solid state, this compound can exist in different crystalline forms (polymorphs) and can form cocrystals with other molecules. These different solid forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which are critical in drug development.

Solid-state NMR is a powerful, non-destructive technique that provides detailed insights into the atomic-level structure, dynamics, and intermolecular interactions in solid materials. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR probes these interactions, revealing a wealth of information about the solid-state structure. For this compound, ssNMR can be used to:

  • Identify and characterize polymorphs: Different crystal packing arrangements in polymorphs lead to distinct ssNMR spectra.

  • Confirm cocrystal formation: ssNMR can verify the presence of intermolecular interactions between this compound and a coformer.

  • Elucidate intermolecular interactions: Techniques like cross-polarization and heteronuclear correlation experiments can probe hydrogen bonding and other close contacts.

  • Quantify solid forms: ssNMR is an inherently quantitative technique that can determine the relative amounts of different polymorphs or the stoichiometry in cocrystals.

Key Solid-State NMR Experiments for this compound Studies

A suite of ssNMR experiments can be employed to thoroughly characterize this compound-based solid materials. The most common and informative experiments are detailed below.

This is the most fundamental ssNMR experiment for obtaining high-resolution spectra of rare spins like ¹³C in organic solids. It utilizes magnetization transfer from abundant ¹H nuclei to ¹³C nuclei to enhance sensitivity and reduce experimental time.

Applications for this compound:

  • Fingerprinting of solid forms: The ¹³C chemical shifts are highly sensitive to the local electronic environment, making the ¹³C CP-MAS spectrum a unique fingerprint for each solid form of this compound. In the solid state, this compound can exhibit more than the four signals seen in solution due to different magnetic environments of the carbon atoms within the crystal lattice.

  • Detection of polymorphism: Polymorphs of this compound will produce different ¹³C CP-MAS spectra, allowing for their unambiguous identification.

This 2D ssNMR experiment correlates the chemical shifts of ¹H and ¹³C nuclei that are in close spatial proximity, typically through dipolar couplings.

Applications for this compound:

  • Spectral assignment: HETCOR spectra help in assigning the resonances in both ¹H and ¹³C spectra.

  • Probing intermolecular interactions: By observing cross-peaks between protons of one molecule and carbons of another, HETCOR can provide direct evidence of cocrystal formation and identify specific intermolecular contacts, such as hydrogen bonds.

The ¹H T₁ relaxation time is sensitive to molecular motion and the local environment of protons.

Applications for this compound:

  • Phase analysis: Different solid phases (e.g., polymorphs, amorphous content, or separate crystalline components in a mixture) will often have distinct ¹H T₁ values. This allows for the differentiation and potential quantification of these phases.

  • Assessing homogeneity: A single ¹H T₁ value across a sample suggests a homogeneous phase, which is expected for a pure cocrystal.

Experimental Protocols

The following are detailed protocols for the key ssNMR experiments. Note that specific parameters may need to be optimized based on the spectrometer and the specific sample.

Objective: To obtain a high-resolution ¹³C spectrum of a solid this compound sample for structural characterization and fingerprinting.

Methodology:

  • Sample Preparation: Finely powder the this compound sample and pack it into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

  • Spectrometer Setup:

    • Tune the NMR probe to the ¹H and ¹³C frequencies.

    • Set the magic-angle spinning (MAS) rate (e.g., 10-15 kHz).

  • Pulse Sequence: Use a standard cross-polarization pulse sequence with high-power proton decoupling during acquisition.

  • Acquisition Parameters (Example):

    • ¹H 90° pulse width: e.g., 3.5 µs

    • Contact time: e.g., 1-5 ms (optimize for best signal)

    • Recycle delay: 5 s (should be at least 1.5 times the ¹H T₁ of the sample for qualitative spectra, and 5 times for quantitative measurements)

    • Number of scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • Processing: Apply an exponential line broadening (e.g., 50 Hz) to the Free Induction Decay (FID) before Fourier transformation. Reference the spectrum using an external standard (e.g., the methylene peak of adamantane at 38.48 ppm).

Objective: To probe the spatial proximity between this compound and a coformer in a cocrystal.

Methodology:

  • Sample Preparation: Pack the powdered cocrystal sample into an ssNMR rotor.

  • Spectrometer Setup: Tune the probe and set the MAS rate as in the CP-MAS experiment.

  • Pulse Sequence: Use a frequency-switched Lee-Goldburg (FSLG) HETCOR pulse sequence for improved ¹H resolution.

  • Acquisition Parameters (Example):

    • ¹H 90° pulse width: e.g., 3.5 µs

    • Contact time: e.g., 0.5-2 ms (shorter contact times emphasize one-bond correlations, while longer times allow for the observation of longer-range correlations)

    • Number of t₁ increments: e.g., 128-256

    • Number of scans per t₁ increment: e.g., 64-128

    • Recycle delay: 3-5 s

  • Processing: Process the 2D data using appropriate window functions in both dimensions before Fourier transformation.

Objective: To measure the ¹H spin-lattice relaxation time to assess phase purity and homogeneity.

Methodology:

  • Sample Preparation: Pack the sample into an ssNMR rotor.

  • Spectrometer Setup: Tune the probe and set the MAS rate.

  • Pulse Sequence: Use an inversion-recovery pulse sequence (180° - τ - 90° - acquire).

  • Acquisition Parameters (Example):

    • A series of experiments are run with varying τ (relaxation delay) values (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 40 s).

    • Recycle delay: Should be at least 5 times the longest expected T₁ value.

    • Number of scans: Sufficient to obtain a good signal for each τ value.

  • Data Analysis: Integrate the intensity of the signals for each τ value and fit the data to the exponential recovery equation: I(τ) = I₀(1 - 2e^(-τ/T₁)) to extract the T₁ value.

Data Presentation

Quantitative data from ssNMR experiments on this compound and its derivatives should be summarized in tables for clarity and ease of comparison.

Table 1: ¹³C Chemical Shifts for this compound in the Solid State

Carbon AtomChemical Shift (ppm) in Solution (D₂O)Chemical Shift (ppm) in Solid State (α-form)
C1, C3 (C-OH)~157Multiple signals observed due to crystal packing
C2~103"
C4, C6~108"
C5~131"
Note: The solid-state spectrum of this compound shows more than four resonances, indicating that crystallographically inequivalent molecules or non-equivalent carbon atoms within the asymmetric unit are present.

Table 2: Example ¹H T₁ Relaxation Times for a Hypothetical this compound-Coformer System

SampleComponent¹H T₁ (s)
This compound (pure)-15.2
Coformer (pure)-10.5
Physical MixtureThis compound14.9
Coformer10.8
Cocrystal-12.5 (single component)
Note: A single T₁ value for the cocrystal indicates phase homogeneity at the length scale of spin diffusion (~2-50 nm).

Visualizations

Diagrams created using DOT language can effectively illustrate experimental workflows and logical relationships in ssNMR studies of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr Solid-State NMR Experiments cluster_analysis Data Analysis & Interpretation This compound This compound/ Cocrystal Powder CPMAS 13C CP-MAS This compound->CPMAS HETCOR 1H-13C HETCOR This compound->HETCOR T1 1H T1 Relaxation This compound->T1 Structure Structural Characterization CPMAS->Structure Fingerprinting, Polymorph ID Interaction Intermolecular Interaction Analysis HETCOR->Interaction Cocrystal Confirmation Purity Phase Purity & Homogeneity T1->Purity Phase Analysis

Caption: Workflow for the solid-state NMR analysis of this compound.

logical_relationship cluster_data ssNMR Data cluster_interpretation Interpretation d_C Distinct 13C Chemical Shifts Polymorphism Polymorphism or Phase Segregation d_C->Polymorphism d_T1 Different 1H T1 Relaxation Times d_T1->Polymorphism s_T1 Single 1H T1 Relaxation Time Homogeneity Homogeneous Phase (e.g., Cocrystal) s_T1->Homogeneity HC_crosspeak Intermolecular 1H-13C Cross-peak Proximity Intermolecular Proximity (<1 nm) HC_crosspeak->Proximity Proximity->Homogeneity

Caption: Interpreting solid-state NMR data for this compound studies.

Application Notes and Protocols: Resorcinol as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Resorcinol (benzene-1,3-diol), a naturally occurring phenolic compound, has emerged as a valuable and versatile tool in the field of fluorescence sensing. Its intrinsic fluorescence and reactive hydroxyl groups allow for the development of both "turn-off" and "turn-on" fluorescent probes for a variety of analytes. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe, with a focus on its application in detecting reactive oxygen species (ROS) and in the quantification of this compound itself through derivatization. These protocols are intended for researchers, scientists, and professionals in drug development and analytical chemistry.

I. "Turn-Off" Fluorescent Probe for Hypochlorous Acid (HOCl) Scavenging Activity

Mechanism of Action

This compound exhibits native fluorescence. In the presence of hypochlorous acid (HOCl), a potent reactive oxygen species, the this compound molecule undergoes chlorination to form non-fluorescent products.[1][2][3] This quenching of fluorescence forms the basis of a "turn-off" assay. The HOCl scavenging activity of an antioxidant can be quantified by its ability to compete with this compound for HOCl, thereby preventing the fluorescence quenching.[1][2] The relative increase in the fluorescence of this compound is directly proportional to the HOCl scavenging activity of the test compound.

HOCl_Scavenging_Mechanism This compound This compound (Fluorescent) Reaction1 Chlorination This compound->Reaction1 Reacts with HOCl Hypochlorous Acid (HOCl) HOCl->Reaction1 Reaction2 Scavenging HOCl->Reaction2 NonFluorescent Chlorinated this compound (Non-Fluorescent) Antioxidant Antioxidant (HOCl Scavenger) Antioxidant->Reaction2 Reacts with Reaction1->NonFluorescent Produces Reaction2->this compound Prevents reaction of HOCl with

Mechanism of the this compound-based HOCl scavenging assay.
Experimental Protocol: HOCl Scavenging Activity Assay

This protocol details the spectrofluorometric method for determining the HOCl scavenging activity of a sample.

1. Materials and Reagents:

  • This compound (benzene-1,3-diol)

  • Sodium hypochlorite (NaOCl) solution

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Antioxidant standard (e.g., Trolox, Gallic Acid)

  • Test sample

  • Ultrapure water

  • Fluorometer

2. Preparation of Solutions:

  • This compound Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of this compound in ultrapure water. Store protected from light.

  • HOCl Stock Solution (e.g., 10 mM): Dilute a commercial NaOCl solution in 0.1 M NaOH. The exact concentration should be determined spectrophotometrically (ε₂₉₂ = 350 M⁻¹cm⁻¹).

  • Working HOCl Solution (e.g., 0.15 mM): Prepare fresh daily by diluting the HOCl stock solution in phosphate buffer.

  • Antioxidant Standard and Test Sample Solutions: Prepare a series of concentrations in the appropriate solvent (e.g., water, ethanol).

3. Assay Procedure:

  • Pipette the antioxidant standard or test sample solution into a microplate well or cuvette.

  • Add the this compound working solution.

  • Initiate the reaction by adding the working HOCl solution. The final volume for a cuvette-based assay could be around 4.0 mL.[1]

  • Mix the solution thoroughly.

  • Incubate the reaction mixture for a specific time (e.g., 10 minutes) at room temperature, protected from light.[1][2]

  • Measure the fluorescence intensity using a fluorometer at the excitation and emission wavelengths specific for this compound.

4. Data Analysis:

The HOCl scavenging activity is calculated as the percentage of inhibition of this compound fluorescence quenching:

Scavenging Activity (%) = [(F_sample - F_blank) / (F_control - F_blank)] x 100

Where:

  • F_sample: Fluorescence intensity of the reaction mixture containing the test sample.

  • F_blank: Fluorescence intensity of the reaction mixture without this compound.

  • F_control: Fluorescence intensity of the reaction mixture without the test sample.

The IC₅₀ value (the concentration of the scavenger that inhibits 50% of the HOCl-induced fluorescence quenching) can be determined by plotting the scavenging activity against the concentration of the test sample.

HOCl_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Res This compound Solution Mix Mix Sample, this compound, and HOCl Prep_Res->Mix Prep_HOCl HOCl Solution Prep_HOCl->Mix Prep_Sample Sample/Standard Solution Prep_Sample->Mix Incubate Incubate (e.g., 10 min) Mix->Incubate Measure Measure Fluorescence Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Determine IC50 Calculate->Plot Azamonardine_Formation This compound This compound (Analyte) Reaction Oxidative Coupling (Alkaline conditions, O2) This compound->Reaction Dopamine Dopamine (Reagent) Dopamine->Reaction Azamonardine Azamonardine (Highly Fluorescent) Reaction->Azamonardine Forms

References

Troubleshooting & Optimization

Resorcinol HPLC Analysis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the HPLC analysis of resorcinol.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a significant problem?

In an ideal HPLC analysis, the resulting peak on a chromatogram should be symmetrical and Gaussian in shape.[1] Peak tailing is a common distortion where the peak is asymmetrical, featuring a prolonged slope on the trailing side.[1] This is problematic because it can degrade resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall robustness and reproducibility of the analytical method.[1] For regulatory purposes, a tailing factor (Tf) above 2.0 is often considered unacceptable.[1]

Q2: What is the primary cause of peak tailing when analyzing this compound?

The most frequent cause of peak tailing is the presence of more than one retention mechanism during the separation.[2][3] For this compound, a polar phenolic compound, the issue typically stems from secondary interactions with the stationary phase in reversed-phase HPLC.[4] While the primary retention mechanism is hydrophobic interaction with the C18 chains, this compound's hydroxyl groups can form strong secondary hydrogen bonds with unreacted, exposed silanol groups (Si-OH) on the surface of the silica-based column packing.[4][5] These interactions delay the elution of a portion of the analyte molecules, resulting in a "tail."

Q3: How does the mobile phase pH influence this compound's peak shape?

Mobile phase pH is a critical factor that can significantly impact retention, selectivity, and peak shape, especially for ionizable compounds.[6][7] this compound is a weak acid with a pKa of approximately 9.15 to 9.8.[8][9][10][11]

  • High pH (approaching pKa): At a high pH, this compound begins to deprotonate and become ionized. Operating near the pKa can cause issues as both the ionized and unionized forms may exist simultaneously, leading to peak distortion or splitting.[7][12]

  • Low pH (acidic conditions): A common strategy to prevent peak tailing for polar and basic compounds is to lower the mobile phase pH to around 2-3.[1][3] This ensures that the acidic silanol groups on the stationary phase are fully protonated (neutral), suppressing their ability to form ionic secondary interactions.[2][13] For this compound, a low pH keeps it in its neutral, unionized form, promoting a single, well-defined retention mechanism.

Q4: My this compound peak is tailing. What are the first steps I should take to troubleshoot?

A systematic approach is key to identifying the root cause.[14]

  • Evaluate the Scope: Determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected. If all peaks are tailing, it may indicate a system-wide issue like column contamination, column void formation, or excessive extra-column volume (e.g., long tubing).[1][14][15]

  • Check Mobile Phase pH: If only the polar this compound peak is tailing, the most likely cause is secondary silanol interactions.[16] Ensure your mobile phase is buffered and has a sufficiently low pH (e.g., pH 2.5-3.0) to suppress silanol activity.[13]

  • Assess Column Health: An old or contaminated column will have more exposed silanol groups.[1] Consider flushing the column with a strong solvent or replacing it if performance does not improve.[1][14] The use of a guard column is highly recommended to protect the analytical column from contaminants.[16]

Q5: What type of HPLC column is recommended for this compound analysis?

To minimize secondary interactions, the choice of column is critical.

  • High-Purity, End-Capped Columns: Modern columns are typically made from high-purity "Type B" silica, which has fewer metal contaminants and lower silanol activity.[3] "End-capped" columns have been further treated to chemically bond the majority of residual silanol groups, making them less polar and significantly reducing peak tailing for polar analytes like this compound.[13][14]

  • Polar-Embedded or Charged Surface Columns: For challenging separations of polar compounds, columns with polar-embedded groups or charged surfaces can provide alternative selectivity and improved peak shapes.[1][17]

Q6: Can mobile phase additives help reduce this compound peak tailing?

Yes, in addition to acids for pH control, other additives can be used.

  • Buffers: Using a buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-50 mM is essential for maintaining a stable pH and achieving reproducible results.[1][13]

  • Competing Bases: Historically, additives like triethylamine (TEA) were used to act as "silanol blockers."[3][13] TEA, being a basic compound, competes with the analyte for interaction with active silanol sites. However, with the advancement of modern end-capped columns, their use is less common.[13]

Q7: Could my sample preparation or injection technique be the source of the tailing?

Yes, sample-related issues can also lead to poor peak shape.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[4][14][15] If you suspect this, try diluting your sample and re-injecting.

  • Solvent Mismatch: The solvent used to dissolve the sample should ideally be the same as the mobile phase or weaker.[4] Injecting a sample in a much stronger solvent can cause the analyte band to spread improperly at the column inlet, resulting in peak distortion.[4]

Troubleshooting Summary

The table below provides a quick reference for diagnosing and solving common issues related to this compound peak tailing.

Problem SymptomPotential Cause(s)Recommended Solution(s)
Only the this compound peak is tailing Secondary interactions with residual silanol groups.[2][4]Lower mobile phase pH to 2.5-3.0 using an acid like formic or phosphoric acid.[3][13] Use a modern, end-capped C18 column.[14]
Mobile phase pH is too close to this compound's pKa (~9.3).[7][12]Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
All peaks in the chromatogram are tailing Column contamination or degradation.[1]Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol).[1] Replace the column if flushing doesn't help.[1]
Void or channel in the column packing bed.[1][14]Replace the column. Using a guard column can help extend column lifetime.[1]
Extra-column dead volume.[15][17]Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all connections are properly fitted to minimize dead volume.[17]
Peak tailing appears suddenly Blocked column inlet frit.[14]Reverse-flush the column (if permitted by the manufacturer).[2] Filter all samples and mobile phases.
Mobile phase preparation error.[15]Prepare a fresh batch of mobile phase, ensuring correct pH and composition.[15]
Peak tailing worsens with high sample concentration Mass overload.[4][14]Reduce the sample concentration or the injection volume.[15]

Sample Experimental Protocol

This section provides a detailed methodology for a typical reversed-phase HPLC analysis of this compound, designed to minimize peak tailing.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 mm I.D. x 150 mm length, 5 µm particle size).[18]

  • Mobile Phase:

    • Aqueous Component (A): Water with 0.1% Formic Acid (adjust to pH ~2.5-3.0).

    • Organic Component (B): Acetonitrile.

  • Elution Mode: Isocratic, 30% Acetonitrile / 70% Aqueous (v/v).[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: Mobile phase or Water/Acetonitrile (70/30).

  • Detection: UV at 210 nm.[18]

Note: Always filter mobile phases and samples through a 0.45 µm or 0.22 µm filter before use to prevent blockage of system components.

Visual Troubleshooting Guides

The following diagrams illustrate key concepts in troubleshooting this compound peak tailing.

G Systematic Troubleshooting Workflow for Peak Tailing cluster_system System-Level Issues cluster_analyte Analyte-Specific Issues Start This compound Peak Tailing Observed CheckScope Are ALL peaks tailing? Start->CheckScope SystemIssue Potential Causes: - Column Contamination/Void - Extra-Column Volume - Blocked Frit CheckScope->SystemIssue  Yes AnalyteIssue Potential Causes: - Secondary Silanol Interactions - Incorrect Mobile Phase pH - Sample Overload CheckScope->AnalyteIssue  No, only this compound SystemSolution Solutions: - Flush or Replace Column - Check/Shorten Tubing - Use Guard Column SystemIssue->SystemSolution AnalyteSolution Solutions: - Lower Mobile Phase pH to 2.5-3.0 - Use End-Capped Column - Reduce Sample Concentration AnalyteIssue->AnalyteSolution

Caption: A logical workflow for diagnosing the cause of peak tailing.

G This compound Interactions on a C18 Stationary Phase cluster_phase Silica Surface cluster_analyte Analytes in Mobile Phase Silica Si C18 C18 Hydrophobic Chain Silica->C18  Primary Bonding Silanol Si-OH (Residual Silanol) Silica->Silanol Resorcinol1 This compound Resorcinol1->C18 Desired Hydrophobic Interaction (Good Peak Shape) Resorcinol2 This compound Resorcinol2->Silanol Undesired Secondary Interaction (Causes Peak Tailing)

Caption: Desired vs. undesired interactions causing peak tailing.

References

Technical Support Center: Resorcinol-Formaldehyde Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of resorcinol-formaldehyde (RF) resin, with a focus on causes of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for base-catalyzed this compound-formaldehyde resin synthesis?

A1: The base-catalyzed condensation of this compound and formaldehyde proceeds in two main steps. The first and rate-determining step is the formation of a quinonemethide intermediate from hydroxymethylthis compound. This is followed by a Michael addition reaction between the quinonemethide and a this compound anion to form methylene bridges, leading to the polymer network.[1][2]

Q2: How does the molar ratio of this compound to formaldehyde (R/F) affect the synthesis?

A2: The R/F molar ratio is a critical parameter that influences the structure and properties of the final resin. An increase in the this compound to formaldehyde molar ratio has been shown to improve the chemical stability of the resulting resin.[3][4][5] While not directly reporting on yield, a more stable polymer is less likely to degrade during synthesis and workup, which can contribute to a higher isolated yield.

Q3: What is the role of the catalyst in the reaction?

A3: Catalysts, either acidic or basic, are essential for the polymerization of this compound and formaldehyde.[6][7] In base-catalyzed synthesis, the catalyst deprotonates this compound to form more reactive phenolate ions, which readily react with formaldehyde.[6][8] The concentration of the catalyst, often expressed as the this compound-to-catalyst (R/C) molar ratio, significantly impacts the reaction kinetics and the final properties of the gel.[8][9]

Troubleshooting Guide: Low Resin Yield

Low yield is a common problem in the synthesis of this compound-formaldehyde resins. This guide will help you identify and address potential causes.

Symptom Potential Cause Suggested Action
Reaction mixture does not solidify or forms a weak gel Incorrect Reactant Stoichiometry Verify the molar ratio of this compound to formaldehyde (R/F). An inappropriate ratio can lead to incomplete polymerization. For example, some studies have investigated R/F molar ratios in the range of 0.5 to 1.8.[3][4][5]
Improper Catalyst Concentration The catalyst concentration, or R/C ratio, is crucial. For sodium carbonate, R/C ratios are often in the range of 50 to 300.[9] Too little catalyst will result in a very slow or incomplete reaction, while too much can lead to uncontrolled, rapid gelation and a heterogeneous product.
Suboptimal pH The pH of the initial solution affects the reaction rate. For base-catalyzed reactions, a higher pH increases the concentration of reactive phenolate ions.[6] Ensure the pH is within the optimal range for your specific protocol.
Solid product is obtained, but the mass is lower than expected Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time or at the correct temperature. The polymerization process is time and temperature-dependent.[10][11]
Loss of Material During Workup The purification and drying steps can lead to loss of product. Ensure proper filtration and handling techniques are used.
Side Reactions or Degradation The presence of oxygen can lead to undesirable side reactions.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this. Additionally, excessive curing temperatures can cause thermal degradation of the polymer.[12]
Resin properties are poor (e.g., brittle, low molecular weight) Incorrect Curing Temperature The curing temperature is critical for developing the desired polymer network and properties. For some applications, optimal curing temperatures are in the range of 105-130 °C.[12] Temperatures that are too low can result in insufficient crosslinking, while temperatures that are too high can cause degradation.[12]

Experimental Protocols

General Synthesis of this compound-Formaldehyde Resin

This is a general procedure and may require optimization for specific applications.

  • Preparation of Solution:

    • Dissolve a specific amount of this compound in deionized water in a sealed container.

    • Add the catalyst (e.g., sodium carbonate) to achieve the desired this compound/catalyst (R/C) molar ratio. Stir until the catalyst is fully dissolved.

  • Addition of Formaldehyde:

    • Add the required amount of formaldehyde solution (e.g., 37 wt% in water) to achieve the desired this compound/formaldehyde (R/F) molar ratio.

    • Seal the container and stir the solution for a predetermined amount of time at a specific temperature (e.g., room temperature or elevated temperatures).

  • Gelation and Curing:

    • Allow the solution to stand at a specific temperature for gelation to occur. This can take several hours to days depending on the formulation.

    • Once gelled, the resin is typically cured at an elevated temperature (e.g., in an oven) for a set period to strengthen the polymer network. Curing temperatures can range from 55 °C to over 200 °C depending on the desired properties.[3][9]

  • Purification and Drying:

    • The cured resin may be washed with a solvent like acetone to remove unreacted monomers and water.

    • The purified resin is then dried to obtain the final product. This can be done at ambient temperature, in a vacuum oven, or via supercritical drying.[9]

Characterization of Resin Yield and Properties
  • Yield Calculation: The yield is determined by dividing the final dry weight of the resin by the theoretical weight of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the resin and identify the presence of unreacted monomers or side products.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the resin and to monitor the extent of the curing reaction.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the resin and to determine the char yield, which can be an indicator of the degree of crosslinking.[13]

Quantitative Data Summary

ParameterRange InvestigatedObservationReference(s)
This compound/Formaldehyde (R/F) Molar Ratio 0.6/2.2 to 1.8/2.2Increasing the R/F ratio improves the chemical stability of the resin.[3][4][5]
This compound/Catalyst (R/C) Molar Ratio (Sodium Carbonate) 100 - 600This ratio is pivotal in determining the final textural properties of the RF gel.[8]
Curing Temperature 105 - 130 °COptimal range for achieving good performance and selectivity for certain applications. Lower temperatures lead to insufficient curing, while higher temperatures can cause degradation.[12]
Solids Content 10 - 40 w/v%Textural properties of xerogels improved up to 30 w/v% and then decreased.[9]

Visual Troubleshooting Guide

The following diagram illustrates the logical workflow for troubleshooting low yield in this compound-formaldehyde resin synthesis.

Troubleshooting_Low_Yield start Start: Low Resin Yield check_stoichiometry Check Reactant Stoichiometry (R/F and R/C Ratios) start->check_stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_reaction_conditions Review Reaction Conditions (Temperature, Time, pH) conditions_ok Conditions Optimal? check_reaction_conditions->conditions_ok check_workup Examine Workup Procedure (Purification, Drying) workup_ok Workup Efficient? check_workup->workup_ok stoichiometry_ok->check_reaction_conditions Yes adjust_stoichiometry Adjust R/F or R/C Ratio stoichiometry_ok->adjust_stoichiometry No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature, Time, or pH conditions_ok->optimize_conditions No refine_workup Refine Purification/Drying Technique workup_ok->refine_workup No success Yield Improved workup_ok->success Yes adjust_stoichiometry->check_stoichiometry optimize_conditions->check_reaction_conditions refine_workup->check_workup

Caption: Troubleshooting workflow for low this compound-formaldehyde resin yield.

References

Technical Support Center: Interference in Colorimetric Assays Using Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resorcinol-based colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method used for the quantification of ketoses, most notably sialic acids and fructose. The reaction is based on the principle that ketoses, when heated in the presence of a strong acid (typically hydrochloric acid), are dehydrated to form furfural derivatives. These derivatives then condense with this compound to produce a colored complex, which can be measured spectrophotometrically. The intensity of the color is proportional to the concentration of the ketose in the sample.[1][2][3][4]

Q2: My assay is showing a positive result, but I don't expect to have the analyte in my sample. What could be the cause?

This is likely due to the presence of interfering substances in your sample matrix. Common interferences include other sugars (especially at high concentrations), lipids, and proteins. Prolonged heating during the assay can also lead to the slow conversion of aldoses (like glucose) into furfural derivatives, resulting in a false positive.[1][2]

Q3: How can I be sure that the color development is from my target analyte and not from an interfering substance?

To confirm the specificity of your assay, it is recommended to run appropriate controls. This includes a blank (containing all reagents except the sample), a positive control (a known concentration of your target analyte), and a negative control (a sample matrix known to be free of the analyte). Additionally, you can pretreat a sample to remove potential interferences and compare the results with an untreated sample.

Q4: Are there any modifications to the standard this compound assay that can reduce interference?

Yes, the periodate-resorcinol method is a significant improvement for the quantification of sialic acids. In this modified protocol, the sample is first treated with periodate to oxidize interfering substances. This method has been shown to be less affected by the presence of lipids, amino acids, and other sugars.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound-based colorimetric assays.

Issue 1: High Background Absorbance

A high background absorbance can mask the signal from your analyte and lead to inaccurate quantification.

Potential Cause Troubleshooting Steps
Contaminated Reagents Prepare fresh this compound and hydrochloric acid solutions. Ensure all glassware is thoroughly cleaned and rinsed with deionized water.
Presence of Interfering Substances High concentrations of non-target sugars, proteins, or lipids in the sample can contribute to background color. Implement a sample cleanup step (see --INVALID-LINK--).
Particulate Matter in the Sample Centrifuge your sample after dilution and before adding the reagents to pellet any insoluble components.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicates can make it difficult to obtain reliable data.

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Use calibrated pipettes and ensure accurate and consistent dispensing of all solutions, especially the sample and this compound reagent.
Temperature Fluctuations Ensure consistent heating of all samples. Use a water bath with a stable temperature for the incubation step. Inconsistent heating can lead to variable rates of color development.
Timing Inconsistencies The this compound reaction is time-sensitive. Ensure that the incubation time is the same for all samples and standards. Prolonged incubation can lead to increased color development from interfering sugars.[1][2]
Sample Heterogeneity Ensure your sample is well-mixed before taking an aliquot for the assay.
Issue 3: Low or No Color Development

A weak or absent colorimetric signal can indicate a problem with the reaction chemistry.

Potential Cause Troubleshooting Steps
Degraded this compound Reagent Prepare a fresh this compound solution. Store the stock solution in a dark, airtight container to minimize degradation.
Incorrect pH The reaction is dependent on a strong acidic environment. Ensure the correct concentration of hydrochloric acid is used.
Insufficient Heating The dehydration of ketoses requires heat. Ensure the water bath is at the correct temperature as specified in the protocol.
Low Analyte Concentration Your sample may contain a concentration of the analyte that is below the detection limit of the assay. Consider concentrating your sample if possible.

Quantitative Data on Potential Interferences

The following table summarizes known interfering substances and their reported concentrations that cause significant interference in this compound-based assays. It is important to note that the degree of interference can be matrix-dependent.

Interfering Substance Assay Type Concentration Causing Interference Effect
LactoseThis compound-hydrochloric acid assay for sialic acid> 100 µg/mLSignificant interference in the determination of sialic acid.[6]
Glucose (and other aldoses)Seliwanoff's Test (this compound-HCl)High concentrations, especially with prolonged heatingCan undergo slow dehydration to form furfural derivatives, leading to a false-positive cherry-red color.[1][2]
Lipids, Amino Acids, SugarsStandard this compound AssayNot specifiedCan cause non-specific color formation.[5]

Experimental Protocols

Protocol 1: Standard this compound Assay for Fructose (Seliwanoff's Test)

This protocol is a qualitative test to differentiate between aldoses and ketoses.

  • Reagent Preparation:

    • Seliwanoff's Reagent: Dissolve 50 mg of this compound in 33 mL of concentrated hydrochloric acid and bring the volume to 100 mL with distilled water.[1]

  • Assay Procedure:

    • To 1 mL of your sample, add 2 mL of Seliwanoff's reagent in a clean, dry test tube.

    • Prepare a blank by adding 2 mL of Seliwanoff's reagent to 1 mL of distilled water.

    • Place the test tubes in a boiling water bath for exactly 1 minute.[1][2]

    • Remove the tubes and observe the color. A cherry-red color indicates the presence of a ketose. A faint pink color may develop if aldoses are present and the heating is prolonged.[1][2]

Protocol 2: Periodate-Resorcinol Microassay for Sialic Acid

This modified protocol improves specificity for sialic acid determination.

  • Reagent Preparation:

    • Periodate Solution: Prepare a 1.3 mM periodic acid solution.

    • This compound Reagent: Prepare a 0.6% (w/v) this compound solution.

  • Assay Procedure:

    • Add 40 µL of the sample or standard to a well of a 96-well microtiter plate.

    • Add 50 µL of 1.3 mM periodic acid to each well and mix for 5 minutes at room temperature.

    • Incubate the plate on ice for 60 minutes.

    • Add 100 µL of 0.6% this compound reagent and mix.

    • Cover the plate and heat at 80°C for 60 minutes in a water bath.

    • Cool the plate to room temperature.

    • Add 100 µL of tert-butyl alcohol to each well and mix.

    • Measure the absorbance at 620 nm.

Protocol 3: Sample Preparation - Protein Precipitation (TCA/Acetone)

This protocol is effective for removing protein from serum or plasma samples.

  • Reagent Preparation:

    • 100% (w/v) Trichloroacetic Acid (TCA) Stock: Dissolve 500g of TCA in 350 mL of deionized water.

    • Cold Acetone (-20°C).

  • Procedure:

    • Add 1 volume of 100% TCA stock solution to 4 volumes of your protein-containing sample (e.g., 250 µL of TCA to 1 mL of sample).[7]

    • Incubate on ice for 10 minutes.[7]

    • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated protein.[7]

    • Carefully decant the supernatant.

    • Wash the pellet with 200 µL of cold acetone.[7]

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Repeat the acetone wash step.

    • Air-dry the pellet to remove residual acetone before resuspending in a buffer compatible with the this compound assay.

Protocol 4: Sample Preparation - Lipid Removal (Butanol/Di-isopropyl ether)

This protocol is suitable for the delipidation of plasma or serum samples.

  • Reagent Preparation:

    • Butanol/Di-isopropyl ether mixture (40:60, v/v).

  • Procedure:

    • Add one volume of the serum or plasma sample to two volumes of the butanol/di-isopropyl ether mixture.[8]

    • Mix thoroughly by gentle inversion or rotation for 30 minutes.[8]

    • Centrifuge at a low speed (e.g., 2000 rpm) for 2 minutes to separate the aqueous and organic phases.[8]

    • Carefully collect the lower aqueous phase, which contains the delipidated proteins and other water-soluble components.[8]

    • (Optional) To remove residual butanol, the aqueous phase can be washed with two volumes of di-isopropyl ether.[8]

Visualizations

Below are diagrams illustrating the chemical principle of the this compound assay and a troubleshooting workflow.

G cluster_reaction Mechanism of this compound Reaction with Ketoses Ketose Ketose (e.g., Fructose) Dehydration Dehydration (H+ / Heat) Ketose->Dehydration Furfural 5-Hydroxymethylfurfural Dehydration->Furfural Condensation Condensation Furfural->Condensation ColoredComplex Cherry-Red Colored Complex Condensation->ColoredComplex This compound This compound This compound->Condensation G cluster_troubleshooting Troubleshooting Workflow for this compound Assays Start Inaccurate or Inconsistent Results CheckReagents Check Reagent Quality and Preparation Start->CheckReagents CheckProcedure Review Assay Protocol (Pipetting, Timing, Temperature) Start->CheckProcedure SampleMatrix Suspect Sample Matrix Interference Start->SampleMatrix ReAssay Re-run Assay with Controls CheckReagents->ReAssay CheckProcedure->ReAssay Cleanup Implement Sample Cleanup Protocol SampleMatrix->Cleanup ModifiedAssay Consider Modified Assay (e.g., Periodate-Resorcinol) SampleMatrix->ModifiedAssay ProteinRemoval Protein Precipitation Cleanup->ProteinRemoval LipidRemoval Lipid Removal Cleanup->LipidRemoval ProteinRemoval->ReAssay LipidRemoval->ReAssay ModifiedAssay->ReAssay

References

Technical Support Center: Optimizing Resorcinol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving resorcinol. The focus is on controlling reaction temperature and time to improve yields, minimize impurities, and ensure reproducibility.

Troubleshooting Guides

This section addresses specific issues encountered during experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

Q1: My reaction yield is consistently low. What are the common causes related to temperature and time?

A1: Low yields in this compound reactions can stem from several factors where temperature and time play a critical role.[1][2]

  • Suboptimal Temperature: If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion within the allotted time.[3] Conversely, excessively high temperatures can promote the formation of undesired side products or even decomposition of the desired product.[1][3]

  • Inappropriate Reaction Time: Quenching the reaction too early will result in a low yield due to unreacted starting materials. Allowing the reaction to proceed for too long can lead to product degradation or the formation of polymeric side products, which also reduces the yield of the desired compound.[1]

  • Side Reactions: Competing reactions, such as O-acylation versus C-acylation in Friedel-Crafts reactions, can significantly consume starting materials and lower the yield of the target product.[3] In this compound-formaldehyde (RF) condensations, the formation of various methylene linkages can be influenced by reaction conditions.[4]

  • Catalyst Activity: The catalyst concentration and activity are crucial. For instance, in RF gel formation, higher catalyst quantities can increase the reaction rate and reduce gelation time.[5]

Q2: How do I determine the optimal temperature for my this compound reaction?

A2: The optimal temperature is highly dependent on the specific reaction. For the synthesis of this compound-formaldehyde (RF) gels, a minimum temperature of 55 °C is often required to achieve a viable gel structure, with common ranges between 40°C and 90°C.[5][6] For other syntheses, such as the sulfonation of benzene to produce this compound, temperatures can be much higher, in the range of 245-255°C.[7] A systematic approach, such as running small-scale parallel reactions at different temperatures (e.g., in 10°C increments) and analyzing the product distribution by techniques like HPLC or NMR, is the most effective method for optimization.

Q3: What is the impact of extending the reaction time indefinitely?

A3: Extending the reaction time does not always lead to a higher yield. While it may drive the reaction closer to completion, it also increases the probability of side reactions and product decomposition.[1] For RF resins, extending the synthesis time may only slightly increase the degree of polymerization if the temperature is the limiting factor.[8] It is crucial to monitor the reaction's progress (e.g., via TLC or LC-MS) to identify the point at which the desired product concentration is maximized before significant degradation or side product formation occurs.

Issue 2: Impurity and Side Product Formation

Q1: I'm observing significant side product formation. How can I minimize this by adjusting temperature and time?

A1: Temperature is a key lever for controlling selectivity.

  • Kinetic vs. Thermodynamic Control: Many reactions have kinetically favored products (formed faster at lower temperatures) and thermodynamically favored products (more stable, formed at higher temperatures). By carefully selecting the reaction temperature, you can favor the formation of the desired isomer or product.

  • Minimizing Polymerization: In reactions like RF condensation, higher temperatures accelerate the formation of the cross-linked network.[9] If smaller oligomers are desired, a lower reaction temperature and shorter time are preferable.

  • Preventing Decomposition: this compound and its derivatives can be sensitive to high heat. Maintaining the lowest possible temperature that still allows for a reasonable reaction rate can prevent the formation of degradation-related impurities.

Q2: What are the primary side reactions in this compound chemistry?

A2: The primary side reactions depend on the specific transformation.

  • This compound-Formaldehyde Condensation: The reaction proceeds through the formation of hydroxymethyl derivatives, followed by condensation.[9] This can lead to different methylene linkages (e.g., 2,4-, 4,4'-, 2,2'-), with some being more favored than others. The formation of 2,2'-linkages is often almost absent due to higher energy barriers.[4]

  • Friedel-Crafts Acylation: A major competing reaction is O-acylation, where the acylating agent reacts with the hydroxyl groups of this compound to form a phenyl ester, instead of the desired C-acylation on the aromatic ring.[3]

Data Presentation: Optimization Parameters

The following tables summarize key quantitative data for optimizing common this compound reactions.

Table 1: Effect of Temperature and Catalyst on this compound-Formaldehyde (RF) Gelation

ParameterConditionObservationImpact on Optimization
Gelation Temperature Increasing Temperature (e.g., 40°C to 90°C)Decreases gelation time.[5]Higher temperatures accelerate the process but may offer less control over the initial stages of polymerization.
Gelation Temperature Below a threshold (e.g., < 55°C)A viable gel structure may not form.[6][9]A minimum temperature is necessary to initiate and sustain the polycondensation reaction.
Catalyst (Na₂CO₃) Ratio Higher R/C ratio (less catalyst)Slower reaction rate, longer gelation time.Allows for finer control over the reaction but requires longer processing times.
Catalyst (Na₂CO₃) Ratio Lower R/C ratio (more catalyst)Increases reaction rate, reduces gelation time.[5]Speeds up production but risks rapid, less controlled polymerization.

Table 2: General Optimization Parameters for Friedel-Crafts Acylation of this compound

ParameterConditionObservationImpact on Optimization
Reaction Temperature Too LowSlow reaction rate, incomplete conversion.[3]Leads to low yield due to unreacted starting material.
Reaction Temperature Too HighPromotes side reactions (e.g., O-acylation) and potential for product degradation.[3]Reduces yield and purity by creating unwanted byproducts.
Reaction Time Too ShortIncomplete reaction.Results in low yield.
Reaction Time Too LongIncreased formation of side products or product decomposition.Decreases both yield and purity.

Visualizations: Workflows and Pathways

The following diagrams illustrate logical troubleshooting steps and chemical reaction pathways.

TroubleshootingWorkflow Start Low Reaction Yield Identified CheckPurity Verify Purity of This compound & Reagents Start->CheckPurity CheckStoichiometry Confirm Stoichiometry & Catalyst Loading Start->CheckStoichiometry CheckTemp Analyze Reaction Temperature Start->CheckTemp CheckTime Analyze Reaction Time Start->CheckTime TempTooLow Increase Temperature in Increments CheckTemp->TempTooLow  Reaction incomplete? TempTooHigh Decrease Temperature & Monitor Side Products CheckTemp->TempTooHigh  Side products observed? TimeTooShort Increase Reaction Time & Monitor Progress (TLC/LCMS) CheckTime->TimeTooShort  Starting material remains? TimeTooLong Decrease Reaction Time Based on Monitoring CheckTime->TimeTooLong  Product degradation observed? RF_Pathway cluster_start Reactants cluster_intermediate Step 1: Addition (Fast) cluster_products Step 2: Condensation (Rate-Determining) cluster_side_reactions Side Products / Isomers This compound This compound HMR Hydroxymethyl Derivatives This compound->HMR Base Catalyst (e.g., Na₂CO₃) Formaldehyde Formaldehyde Formaldehyde->HMR Base Catalyst (e.g., Na₂CO₃) Oligomers Oligomeric Chains HMR->Oligomers Temp/Time Dependent Linkages Undesired Methylene Linkages HMR->Linkages Temp Influence Gel Cross-linked 3D Gel Network Oligomers->Gel Curing Oligomers->Linkages Time Influence

References

Technical Support Center: Degradation of Resorcinol Solutions on Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the storage and degradation of resorcinol solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned pink/brown. What is the cause of this discoloration?

A1: The discoloration of this compound solutions to pink or brown is a common indicator of degradation.[1] This is primarily due to the oxidation of this compound, which is sensitive to several factors, including:

  • Exposure to Air (Oxygen): The hydroxyl groups on the this compound molecule are susceptible to oxidation, leading to the formation of colored quinone-type compounds.

  • Exposure to Light: this compound is light-sensitive, and exposure to UV or even ambient light can accelerate degradation and color change.[1]

  • Contact with Iron: Traces of iron can also catalyze the discoloration of this compound solutions.

  • Alkaline pH: The rate of oxidation and subsequent discoloration increases in alkaline (high pH) conditions.

Q2: I've observed a decrease in the potency of my this compound solution over time. What could be the reason?

A2: A decrease in potency, or the concentration of active this compound, is a direct consequence of its chemical degradation. Besides oxidation, which leads to discoloration, this compound can also undergo polymerization, forming larger, inactive molecules.[2] The rate of this degradation is influenced by storage conditions such as temperature, pH, and exposure to light and air.

Q3: What are the optimal storage conditions for aqueous this compound solutions to minimize degradation?

A3: To ensure the stability of your this compound solution, it is recommended to:

  • Store in a cool, dark place: Keep the solution in a refrigerator at 2-8°C.

  • Protect from light: Use amber-colored glass bottles or wrap the container in aluminum foil.[1]

  • Minimize headspace: Use a container that is appropriately sized for the volume of the solution to reduce the amount of oxygen in the headspace.

  • Use an inert gas: For long-term storage, purging the headspace with an inert gas like nitrogen or argon can displace oxygen and significantly slow down oxidation.

  • Maintain an acidic to neutral pH: Whenever possible, and compatible with your experimental needs, maintaining a slightly acidic to neutral pH can improve stability.

Q4: What are the primary degradation products of this compound?

A4: The degradation of this compound primarily involves oxidation. The initial products are often hydroxylated and quinone-type compounds. Further degradation can lead to the opening of the aromatic ring, forming smaller organic acids such as maleic acid and oxalic acid.[3] In some cases, this compound can also undergo polymerization to form dimers and larger oligomers.[2]

Q5: How can I quantitatively measure the concentration of this compound in my solution to assess its degradation?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used method for quantifying this compound.[4] Another common technique is UV-Vis Spectrophotometry, which can be used to monitor the decrease in the characteristic absorbance of this compound over time.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Solution Discoloration (Pink to Brown) 1. Oxidation due to exposure to air (oxygen).2. Photodegradation from exposure to light.3. High pH of the solution.4. Contamination with metal ions (e.g., iron).1. Prepare fresh solutions and minimize headspace in the storage container.2. Store solutions in amber bottles or wrap containers in foil to protect from light.[1]3. If your protocol allows, adjust the pH to a slightly acidic or neutral range.4. Use high-purity solvents and glassware to avoid metal contamination.
Precipitate Formation 1. Polymerization of this compound degradation products.2. Change in solubility due to temperature fluctuations or pH shifts.1. Filter the solution before use, but be aware that the concentration of active this compound is likely reduced.2. Ensure the storage temperature is stable and the pH of the solution has not changed significantly.
Loss of Reactivity/Efficacy 1. Significant degradation of this compound.2. Incorrect initial concentration.1. Quantify the this compound concentration using HPLC or UV-Vis spectrophotometry.2. Prepare a fresh solution and verify the concentration before use.
Inconsistent Experimental Results 1. Use of a partially degraded this compound solution.2. Variability in storage conditions between batches.1. Always use a fresh or properly stored and verified this compound solution for critical experiments.2. Standardize your solution preparation and storage protocols.

Data Presentation

Table 1: Influence of pH on this compound Degradation

pHStorage ConditionObservationDegradation Rate
Acidic (<7)Room Temperature, Protected from LightSolution remains colorless for a longer duration.Slower
Neutral (7)Room Temperature, Protected from LightGradual yellowing over time.Moderate
Alkaline (>7)Room Temperature, Protected from LightRapid discoloration to brown.Faster[5]

Note: Quantitative degradation rates are highly dependent on the specific conditions (temperature, light exposure, oxygen availability). The information presented provides a qualitative trend.

Table 2: Influence of Temperature on this compound Degradation

TemperatureStorage ConditionObservationDegradation Rate
2-8°C (Refrigerated)Protected from LightMinimal discoloration over several weeks.Slowest
25°C (Room Temp)Protected from LightNoticeable yellowing within days to weeks.Moderate
40°C (Accelerated)Protected from LightRapid and significant discoloration.Fastest

Note: This table illustrates the general effect of temperature. Specific degradation kinetics would require a controlled stability study.

Table 3: Influence of Light on this compound Degradation

Light ConditionStorage ConditionObservationDegradation Rate
Protected from LightRoom TemperatureSlower rate of discoloration.Slower
Exposed to Ambient LightRoom TemperatureNoticeable discoloration.Moderate
Exposed to UV LightRoom TemperatureRapid and intense discoloration.Fastest

Note: Photodegradation is a significant factor. The rate is dependent on the intensity and wavelength of the light source.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. It may require optimization based on the specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or another suitable buffer to control the pH of the mobile phase.

    • This compound standard of known purity.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer pH 2.8) and an organic solvent (e.g., acetonitrile).[4] A common starting ratio is 60:40 (aqueous:organic).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 274 nm or 280 nm.[4]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-100 µg/mL).

    • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the concentration range of the calibration curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Determine the peak area of this compound in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.

Protocol 2: Monitoring this compound Degradation by UV-Vis Spectrophotometry

This protocol is suitable for monitoring the relative degradation of this compound over time.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

    • Quartz cuvettes.

  • Reagents:

    • Solvent used for the this compound solution (e.g., water, ethanol).

  • Procedure:

    • Wavelength Scan: Perform a wavelength scan of a fresh, non-degraded this compound solution to determine the wavelength of maximum absorbance (λmax). For this compound in water, characteristic peaks are observed around 274 nm.

    • Initial Measurement: Measure the absorbance of the fresh this compound solution at the determined λmax. This will serve as the initial (time zero) reading.

    • Time-Course Measurement: Store the this compound solution under the desired conditions (e.g., different temperatures, light exposures). At regular time intervals, take an aliquot of the solution and measure its absorbance at λmax.

    • Data Analysis: Plot the absorbance at λmax versus time. A decrease in absorbance indicates the degradation of this compound. The percentage of remaining this compound can be estimated by the following formula: % this compound Remaining = (Absorbance at time t / Initial Absorbance) * 100

Visualizations

Resorcinol_Degradation_Pathway This compound This compound (1,3-dihydroxybenzene) Radical Phenoxy Radical Intermediate This compound->Radical Oxidation (O2, Light, High pH) Quinone Quinone-type Compounds (Colored) Radical->Quinone Polymer Polymerization Products Radical->Polymer RingOpening Ring Opening Quinone->RingOpening Further Oxidation Acids Maleic Acid, Oxalic Acid, etc. RingOpening->Acids

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start This compound Solution Issue (e.g., Discoloration, Inefficacy) CheckAppearance Is the solution discolored (pink, brown)? Start->CheckAppearance CheckStorage Review Storage Conditions: - Protected from light? - Stored at low temp? - Minimized headspace? CheckAppearance->CheckStorage Yes Quantify Quantify this compound Concentration (HPLC/UV-Vis) CheckAppearance->Quantify No CheckpH Is the solution pH alkaline? CheckStorage->CheckpH CheckpH->Quantify No PrepareFresh Prepare Fresh Solution Under Optimal Conditions CheckpH->PrepareFresh Yes Compare Compare concentration to expected value Quantify->Compare Degraded Concentration is low. Solution has degraded. Compare->Degraded Yes ConcentrationOK Concentration is as expected. Investigate other experimental parameters. Compare->ConcentrationOK No Degraded->PrepareFresh

Caption: Troubleshooting workflow for this compound solution issues.

References

Technical Support Center: Troubleshooting the Resorcinol Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the resorcinol assay for the quantification of carbohydrates like fructose and sialic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of high background noise in the this compound assay?

High background noise, observed as a high absorbance reading in the blank or negative control, can obscure results and reduce the sensitivity of the assay. The primary causes include:

  • Reagent Degradation: The this compound reagent is sensitive to light and air.[1][2] Exposure can cause it to oxidize and turn pink or brown, leading to elevated background readings.[1][2]

  • Contaminated Reagents: Impurities in the this compound, hydrochloric acid, or other reagents can react to form colored compounds, increasing the background signal.

  • Interfering Substances: The presence of certain non-target molecules in the sample can react with the this compound reagent, contributing to the background color.

  • Procedural Errors: Extended heating times or higher temperatures than specified in the protocol can lead to the degradation of reagents and the formation of non-specific colored products.

Q2: My this compound reagent has turned pink. Can I still use it?

It is not recommended to use a this compound reagent that has turned pink.[1][2] The pink coloration indicates oxidation of the this compound, which will likely result in high background absorbance and inaccurate results.[1][2] For optimal performance, the reagent should be freshly prepared and stored properly.

Q3: How should I prepare and store the this compound reagent to minimize degradation?

To ensure the stability of the this compound reagent and minimize background noise, follow these preparation and storage guidelines:

  • Preparation: Dissolve high-purity this compound in the appropriate acidic solution as specified by your protocol. Some protocols recommend the addition of thiourea or copper sulfate to improve stability and sensitivity.[3]

  • Storage: Store the reagent in a tightly sealed, dark or amber-colored bottle to protect it from light.[4] Refrigeration at 4°C is often recommended, but always refer to the specific protocol's instructions.

  • Shelf Life: It is best to prepare the this compound reagent fresh on the day of the assay. If stored, its stability should be validated, and it should be discarded if any color change is observed.

Q4: What substances can interfere with the this compound assay?

Several substances can interfere with the this compound assay by reacting with the acidic reagent to produce colored compounds, leading to erroneously high readings. These include:

  • Other Sugars: While the assay is commonly used for ketoses like fructose, other sugars, especially when present in high concentrations, can react to some extent. Aldoses are generally less reactive but can contribute to background if present in large excess.

  • Furfural and Hydroxymethylfurfural (HMF): Any compound that can form furfural or HMF under the acidic conditions of the assay will interfere. This includes certain amino acids and proteins.

  • Phenolic Compounds: As this compound itself is a phenol, other phenolic compounds present in the sample matrix could potentially interfere with the reaction.

  • Iron: Contact with iron can cause the this compound reagent to discolor.[1]

Q5: How can I minimize interference from other substances in my sample?

To reduce the impact of interfering substances, consider the following strategies:

  • Sample Purification: If your sample matrix is complex, consider a purification step to remove interfering compounds. This could involve dialysis, chromatography, or precipitation.

  • Include Proper Controls: Always run a sample blank that contains all components of your sample matrix except the analyte of interest. This will help you to quantify and subtract the background signal.

  • Standard Curve in a Similar Matrix: Prepare your standard curve in a solution that closely mimics your sample matrix to account for any matrix effects.

Experimental Protocols

Standard this compound Assay for Fructose

This protocol is a common method for the determination of fructose.

Reagents:

  • This compound Reagent: Dissolve 1 g of this compound and 0.25 g of thiourea in 100 mL of glacial acetic acid. Store in a dark bottle.[3]

  • Dilute Hydrochloric Acid (HCl): Mix five parts of concentrated HCl with one part of distilled water.[3]

  • Standard Fructose Solution: Prepare a stock solution of 1 mg/mL fructose in distilled water. Create a working standard by diluting the stock solution.

Procedure:

  • Pipette 2 mL of your sample or standard into a test tube.

  • Add 1 mL of the this compound reagent.

  • Add 7 mL of dilute HCl.[3]

  • Prepare a blank using 2 mL of distilled water instead of the sample.

  • Heat all tubes in a water bath at 80°C for exactly 10 minutes.[3]

  • Cool the tubes in a tap water bath for 5 minutes.[3]

  • Measure the absorbance at 520 nm within 30 minutes.[3]

  • Construct a standard curve and determine the fructose concentration in your samples.

Periodate-Resorcinol Microassay for Total Sialic Acid

This protocol is a sensitive method for the quantification of total sialic acid in a 96-well plate format.[5]

Reagents:

  • Periodic Acid (1.3 mM): Prepare fresh from a stock solution.[5]

  • This compound Reagent (0.6% w/v): Prepare fresh from a stock solution.[5]

  • tert-Butyl Alcohol (95%) [5]

  • Standard Sialic Acid Solution: Prepare a series of standards (e.g., 2-10 µ g/well ).[5]

Procedure:

  • Add 40 µL of sample or standard to each well of a 96-well microtiter plate.[5]

  • Add 50 µL of 1.3 mM periodic acid to each well and shake for 5 minutes at room temperature.[5]

  • Incubate the plate on ice for 60 minutes.[5]

  • Add 100 µL of 0.6% this compound reagent and shake.[5]

  • Incubate the plate on ice for 60 minutes.[5]

  • Add 100 µL of 95% tert-butyl alcohol to each well and mix.[5]

  • Measure the absorbance at 620 nm immediately.[5]

Data Presentation

Table 1: Common Issues and Solutions in the this compound Assay

Issue Potential Cause Recommended Solution
High Background Noise Degraded this compound reagent (pink/brown color)Prepare fresh reagent. Store in a dark, sealed container.[1][2][4]
Contaminated reagentsUse high-purity reagents and deionized water.
Presence of interfering substances in the sampleInclude appropriate sample blanks and consider sample purification.
Excessive heating time or temperatureStrictly adhere to the protocol's incubation time and temperature.[3]
Low Sensitivity Suboptimal reagent concentrationOptimize the concentration of this compound and HCl for your specific application.
Incorrect wavelength measurementEnsure the spectrophotometer is set to the correct wavelength as specified in the protocol (e.g., 520 nm for fructose, 620 nm for sialic acid).[3][5]
Poor Reproducibility Inconsistent pipettingUse calibrated pipettes and ensure consistent technique.
Temperature fluctuations during incubationUse a water bath or incubator with stable temperature control.
Delay in reading absorbance after color developmentRead the absorbance within the timeframe specified in the protocol.[3]

Visual Troubleshooting Guide

TroubleshootingWorkflow start Start: High Background Noise in this compound Assay check_reagent Check this compound Reagent: Is it discolored (pink/brown)? start->check_reagent reagent_yes Yes check_reagent->reagent_yes Yes reagent_no No check_reagent->reagent_no No prepare_fresh Prepare fresh reagent. Store in a dark, sealed container. reagent_yes->prepare_fresh check_blank Analyze Blank: Is the blank reading high? reagent_no->check_blank end Problem Resolved prepare_fresh->end blank_yes Yes check_blank->blank_yes Yes blank_no No check_blank->blank_no No check_reagent_purity Check purity of all reagents (HCl, water, etc.). Use high-purity chemicals. blank_yes->check_reagent_purity check_interference Investigate Sample Matrix: Are interfering substances present? blank_no->check_interference check_reagent_purity->end interference_yes Yes check_interference->interference_yes Yes interference_no No check_interference->interference_no No purify_sample Implement sample purification (e.g., dialysis, chromatography). Include appropriate matrix controls. interference_yes->purify_sample check_protocol Review Assay Protocol: Were incubation times and temperatures followed correctly? interference_no->check_protocol purify_sample->end protocol_no No check_protocol->protocol_no No protocol_yes Yes check_protocol->protocol_yes Yes optimize_protocol Strictly adhere to protocol parameters. Re-run the assay. protocol_no->optimize_protocol further_investigation Further Investigation Needed protocol_yes->further_investigation optimize_protocol->end

Caption: Troubleshooting workflow for high background noise in the this compound assay.

References

Technical Support Center: Quenching Effects in Resorcinol Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quenching effects in resorcinol fluorescence spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how does it affect my this compound measurements?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample.[1][2] In the context of this compound fluorescence spectroscopy, quenching can be caused by various substances (quenchers) that interact with the excited this compound molecules, leading to a reduction in the emitted light. This can result in underestimated concentrations or incorrect interpretations of molecular interactions.

Q2: What are the common types of quenching I might encounter?

A2: The two primary types of quenching are dynamic (collisional) and static quenching.

  • Dynamic Quenching: This occurs when the quencher collides with the excited this compound molecule, causing it to return to the ground state without emitting a photon.[2][3] This process is dependent on the concentration of the quencher and the temperature (higher temperatures typically increase dynamic quenching).[2]

  • Static Quenching: This happens when a non-fluorescent complex forms between the this compound molecule and the quencher in the ground state.[1][2][3] This reduces the number of this compound molecules available for excitation.

Q3: How can I determine the type of quenching affecting my experiment?

A3: The type of quenching can be distinguished by temperature-dependent studies or fluorescence lifetime measurements. In dynamic quenching, an increase in temperature leads to a larger quenching effect, and the fluorescence lifetime decreases.[2] Conversely, in static quenching, an increase in temperature may lead to a decrease in quenching as the ground-state complexes dissociate, while the fluorescence lifetime of the uncomplexed this compound remains unchanged.[1][2]

Q4: What is the Stern-Volmer equation and how is it used?

A4: The Stern-Volmer equation is a mathematical relationship used to describe the quenching process:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + k𝑞τ₀[Q]

Where:

  • F₀ is the fluorescence intensity without the quencher.

  • F is the fluorescence intensity with the quencher.

  • Kₛᵥ is the Stern-Volmer quenching constant.[4][5]

  • k𝑞 is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of this compound in the absence of the quencher.

  • [Q] is the concentration of the quencher.

By plotting F₀/F against [Q], you can generate a Stern-Volmer plot. A linear plot is indicative of a single type of quenching mechanism (either dynamic or static).[5] The slope of this plot gives the Stern-Volmer constant (Kₛᵥ), which quantifies the quenching efficiency.[4][5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpectedly low or no fluorescence signal. Presence of a quencher in the sample or solvent. 1. Run a blank spectrum of the solvent to check for fluorescent impurities or quenchers.[6] 2. If possible, purify the sample to remove potential quenching contaminants.[6] 3. Consider common quenchers like dissolved oxygen, halide ions (iodide, bromide, chloride), or heavy metal ions that might be present.[2][7][8][9]
Fluorescence intensity decreases over time. Photobleaching. 1. Reduce the excitation light intensity. 2. Decrease the exposure time of the sample to the excitation light.[6] 3. Use a fresh sample for each measurement if photobleaching is severe.
Non-linear Stern-Volmer plot. A combination of static and dynamic quenching is occurring. 1. Analyze the data using a modified Stern-Volmer equation that accounts for both quenching mechanisms. 2. Perform temperature-dependent and lifetime measurements to differentiate and quantify the contributions of each quenching type.
Inconsistent or irreproducible results. Sample concentration issues (inner filter effect). 1. Ensure the sample absorbance is low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.[10] 2. Dilute the sample and re-measure to see if the fluorescence intensity scales linearly with concentration.
Environmental factors. 1. Control the temperature of the sample holder.[11] 2. Protect the sample from ambient light.[11] 3. Ensure the pH of the solution is consistent, as it can affect the fluorescence of phenolic compounds like this compound.

Experimental Protocols

Protocol: Characterizing the Quenching of this compound by a Potential Quencher

This protocol outlines the steps to determine the quenching mechanism of a substance on this compound fluorescence.

1. Materials:

  • This compound stock solution (e.g., 1 mM in ultrapure water).
  • Quencher stock solution (concentration will depend on quenching efficiency, start with a high concentration, e.g., 1 M).
  • Buffer solution (to maintain constant pH).
  • Spectrofluorometer.
  • Quartz cuvettes.

2. Procedure:

  • Prepare a series of solutions in cuvettes, each containing a fixed concentration of this compound and varying concentrations of the quencher. Keep the final volume constant by adding buffer. A control sample with no quencher should also be prepared.
  • Determine the excitation and emission maxima of the this compound solution.
  • Measure the fluorescence intensity of each sample at the emission maximum.
  • Correct for any inner filter effects if the absorbance of the solutions is significant.
  • Plot the Stern-Volmer graph (F₀/F vs. [Q]).
  • Analyze the linearity of the plot to infer the quenching mechanism.
  • If possible, repeat the experiment at different temperatures to confirm the quenching mechanism.

Quantitative Data

The following table summarizes hypothetical Stern-Volmer data for the quenching of this compound by a generic quencher.

Quencher Concentration [Q] (M)Fluorescence Intensity (F) (a.u.)F₀/F
0.0010001.00
0.028331.20
0.047141.40
0.066251.60
0.085561.80
0.105002.00

Note: This data is for illustrative purposes. Actual values will depend on the specific quencher and experimental conditions.

Visualizations

Caption: Mechanisms of dynamic and static fluorescence quenching.

Troubleshooting_Workflow Start Low Fluorescence Intensity Observed Check_Blank Run Solvent Blank Start->Check_Blank Check_Concentration Check Sample Absorbance (< 0.1) Check_Blank->Check_Concentration Blank is Clear Purify Purify Sample/Solvent Check_Blank->Purify Signal in Blank Dilute Dilute Sample Check_Concentration->Dilute Abs > 0.1 Check_Photobleaching Monitor Intensity Over Time Check_Concentration->Check_Photobleaching Abs < 0.1 Dilute->Check_Photobleaching Purify->Check_Concentration Reduce_Exposure Reduce Excitation Intensity/Time Check_Photobleaching->Reduce_Exposure Intensity Decreases Proceed Proceed with Quenching Analysis Check_Photobleaching->Proceed Stable Intensity Reduce_Exposure->Proceed

Caption: Troubleshooting workflow for low fluorescence intensity.

References

Technical Support Center: Resorcinol-Formaldehyde Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts of resorcinol-formaldehyde condensation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound-formaldehyde (RF) resins.

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GPC)

Possible Causes and Solutions:

Possible Cause Identification Solution
Unreacted Monomers Compare retention times with pure standards of this compound and formaldehyde (or its derivatives).Optimize the molar ratio of reactants and reaction time to ensure complete conversion.
Low Molecular Weight Oligomers A series of peaks eluting after the monomers but before the main polymer peak in Gel Permeation Chromatography (GPC).Adjust the reaction stoichiometry and catalyst concentration to favor higher molecular weight polymer formation.
Side Reaction Byproducts Peaks corresponding to formic acid and methanol (from the Cannizzaro reaction) or other unexpected compounds.Use a lower reaction temperature and ensure the pH is controlled to minimize side reactions. The Cannizzaro reaction is more prevalent under strongly alkaline conditions.[1][2][3]
Solvent Impurities or Degradation Blank injections show extraneous peaks.Use high-purity solvents and fresh mobile phases for all chromatographic analyses.
Column Contamination Ghost peaks, baseline drift, or distorted peak shapes.[4][5]Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Experimental Protocol: HPLC Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used. For example, a gradient of 10% to 90% methanol in water over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 273 nm for this compound and its derivatives.

  • Quantification: Create calibration curves for this compound and formaldehyde (or a suitable derivative) using standard solutions of known concentrations.

Issue 2: Inconsistent Reaction Yield or Polymer Properties

Possible Causes and Solutions:

Possible Cause Indication Solution
Inaccurate Reactant Molar Ratio Variation in resin viscosity, molecular weight distribution, and final properties.Precisely measure and control the molar ratio of this compound to formaldehyde. This ratio significantly influences the degree of condensation.[6]
Inconsistent Catalyst Concentration or pH Variable reaction rates and product distributions.Accurately control the amount of catalyst and monitor the pH of the reaction mixture throughout the process.
Temperature Fluctuations Non-reproducible reaction kinetics and potential for increased side reactions.Use a temperature-controlled reaction vessel to maintain a stable reaction temperature.
Formaldehyde Self-Polymerization Formation of a white precipitate (paraformaldehyde).Ensure formaldehyde is well-dissolved and the reaction is initiated promptly after mixing. Use stabilized formaldehyde solutions if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of the this compound-formaldehyde condensation reaction?

A1: The primary byproducts and impurities found in this compound-formaldehyde resins include:

  • Unreacted Monomers: Free this compound and formaldehyde are common impurities, especially in reactions with a low formaldehyde to this compound molar ratio.[6]

  • Oligomers: Dimers, trimers, and other low molecular weight condensation products are typically present.[6]

  • Hydroxymethyl Resorcinols: These are initial addition products that may not have fully condensed.

  • Methylene Ether Linkages: In addition to the desired methylene bridges, ether linkages (-CH2-O-CH2-) can form, which are generally less stable.

Q2: What side reactions can occur during the this compound-formaldehyde condensation?

A2: Under certain conditions, especially with excess formaldehyde and high pH, the following side reactions can occur:

  • Cannizzaro Reaction: Formaldehyde, which lacks α-hydrogens, can undergo disproportionation in the presence of a strong base to produce formic acid and methanol.[1][2][3]

  • Formaldehyde Self-Polymerization: Formaldehyde can polymerize to form paraformaldehyde, a white solid that can precipitate from the reaction mixture.

Q3: How can I identify and quantify unreacted monomers in my resin?

A3: High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of unreacted this compound and formaldehyde.[7][8] Gas-Liquid Chromatography (GLC) can also be used.[6] By comparing the peak areas in the sample chromatogram to those of known standards, the concentration of the unreacted monomers can be determined.

Q4: What analytical techniques are best for characterizing the molecular weight distribution of this compound-formaldehyde resins?

A4: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most suitable technique for determining the molecular weight distribution (average chain lengths) of the polymer.[6]

Q5: My this compound-formaldehyde resin has a pink or reddish color. Is this normal?

A5: Yes, the development of a pink or reddish color is common, especially upon exposure to air and light, or if impurities like iron are present. The color is thought to arise from the formation of quinone-like structures within the polymer matrix.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway This compound This compound Addition Addition Reaction This compound->Addition Formaldehyde Formaldehyde Formaldehyde->Addition Catalyst Catalyst (Acid or Base) Catalyst->Addition Condensation Condensation Polymerization Catalyst->Condensation Addition->Condensation Hydroxymethyl Intermediates RF_Resin This compound-Formaldehyde Resin Condensation->RF_Resin Water

Caption: Main reaction pathway for this compound-formaldehyde condensation.

Side Reactions Diagram

Side_Reactions Formaldehyde Formaldehyde Cannizzaro Cannizzaro Reaction Formaldehyde->Cannizzaro Self_Polymerization Self-Polymerization Formaldehyde->Self_Polymerization Excess Formaldehyde Base Strong Base Base->Cannizzaro Formic_Acid Formic Acid Cannizzaro->Formic_Acid Methanol Methanol Cannizzaro->Methanol Paraformaldehyde Paraformaldehyde Self_Polymerization->Paraformaldehyde

Caption: Common side reactions in this compound-formaldehyde synthesis.

Analytical Workflow Diagram

Analytical_Workflow Sample RF Resin Sample Preparation Sample Preparation (Dilution, Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GPC GPC/SEC Analysis Preparation->GPC NMR NMR Spectroscopy Preparation->NMR Monomers_Oligomers Identify & Quantify Monomers and Oligomers HPLC->Monomers_Oligomers MW_Distribution Determine Molecular Weight Distribution GPC->MW_Distribution Structure_ID Structural Elucidation of Byproducts NMR->Structure_ID

Caption: General workflow for the analysis of RF resin byproducts.

References

Technical Support Center: Optimizing Catalyst Concentration in Resorcinol Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing catalyst concentration in resorcinol-formaldehyde (RF) polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a catalyst in this compound-formaldehyde (RF) polymerization?

In RF polymerization, a catalyst, which can be either basic or acidic, is crucial for controlling the reaction rate and influencing the final properties of the porous gel.[1][2][3] In base-catalyzed reactions (e.g., using sodium carbonate, Na₂CO₃), the catalyst abstracts a proton from the this compound molecule, increasing its reactivity towards formaldehyde.[1] While traditionally viewed as a pH adjuster, recent studies suggest the metal cation of the catalyst also plays a significant role in the reaction, potentially stabilizing macromolecules in the solution.[1][2][3] The catalyst concentration is a pivotal parameter that determines the final textural properties of the RF gel.[1][4]

Q2: How does the this compound-to-Catalyst (R/C) molar ratio impact the final polymer structure?

The this compound-to-Catalyst (R/C) molar ratio is one of the most critical factors in tailoring the nanostructure of RF gels.[5] Generally, a lower R/C ratio (higher catalyst concentration) leads to a larger number of initial clusters.[4] This results in a gel network composed of smaller particles, which in turn creates smaller pores.[6] Conversely, a higher R/C ratio (lower catalyst concentration) produces fewer, larger primary particles, leading to structures with larger pores.[7] This relationship allows for the precise tuning of properties like surface area, pore volume, and average pore diameter.

Q3: How can I manipulate catalyst concentration to achieve a specific surface area or pore size?

You can directly control the final porous properties by adjusting the R/C ratio. For base-catalyzed synthesis with sodium carbonate:

  • To achieve smaller pores and a finer gel structure: Use a lower R/C ratio (e.g., 100-200). This higher catalyst concentration accelerates nucleation, forming more, smaller particles.[6]

  • To achieve larger pores: Use a higher R/C ratio (e.g., 400-600). The lower catalyst concentration slows the reaction, leading to fewer nucleation sites and the growth of larger particles.[7]

The initial pH of the solution, which is directly linked to the catalyst concentration, also plays a role. For instance, with a sodium hydroxide catalyst, increasing the pH from 5.45 to 6.5 has been shown to increase the total surface area from 330 to 510 m²/g.[1]

Data Presentation: Catalyst Concentration Effects

The following tables summarize the quantitative impact of the this compound-to-Catalyst (R/C) ratio on the properties of RF gels synthesized with sodium carbonate (Na₂CO₃) as the catalyst.

Table 1: Effect of R/C Ratio on Gel Properties [1]

R/C Molar RatioInitial Solution pHBET Surface Area (S_BET) [m²/g]Total Pore Volume (V_T) [cm³/g]Average Pore Width (ϕ) [nm]
1006.826200.654.2
2006.615800.966.6
3006.445401.158.5
4006.305001.2810.2
5006.184601.5026.0

Table 2: Effect of R/C Ratio on Polymerization Time [8]

R/C Molar Ratio RangeCatalyst ConcentrationTypical Polymerization Time
< 500High~2 hours
500 - 1500Medium18 - 24 hours
> 1500Low35 - 45 hours
10,000 - 20,000Very LowNo visible reaction after 60 hours

Troubleshooting Guide

Problem: Gelation is too slow or fails completely.
Potential Cause Explanation Recommended Solution
Catalyst concentration is too low (High R/C Ratio). A very high R/C ratio (>1500) significantly slows the reaction rate, with polymerization taking 35-45 hours or longer.[8] Extremely high ratios (e.g., 10,000) may prevent gelation entirely within a practical timeframe.[8]Decrease the R/C ratio to fall within the 200-1000 range, depending on the desired properties. A ratio below 500 will lead to gelation in approximately 2 hours.[8]
Reaction temperature is too low. A minimum threshold temperature is required to initiate and sustain the polymerization reaction to form a viable gel structure.[9] Studies have shown that a minimal temperature of 55°C is necessary.[9]Ensure the gelation and curing steps are performed at a sufficiently high temperature, typically 85°C.[7]
Incorrect pH. The pH of the initial solution is critical. An RF solution without any catalyst has a pH of around 4.1 and fails to form an interconnected porous material.[1]For base-catalyzed reactions, ensure enough catalyst is added to raise the pH above 6.0 for optimal results.[10]
Low solids content combined with a high R/C ratio. A combination of low reactant concentration and low catalyst concentration may fail to produce a viable gel, as there are insufficient nucleation sites and crosslinking.[7]If using a high R/C ratio, consider increasing the solids content (e.g., from 20% to 30% w/v) to promote gel formation.[7]
Problem: Gelation occurs too rapidly, leading to poor process control.
Potential Cause Explanation Recommended Solution
Catalyst concentration is too high (Low R/C Ratio). Low R/C ratios (< 500) can complete the polymerization in as little as 2 hours, which may not allow for proper mixing or molding.[8]Increase the R/C ratio to slow down the reaction. For example, an R/C ratio between 500 and 1500 extends polymerization time to 18-24 hours.[8]
Problem: The final gel has an undesirable pore structure (e.g., surface area is too low, pores are too large).
Potential Cause Explanation Recommended Solution
R/C ratio is not optimized for the target properties. The R/C ratio directly controls particle and pore size. A high R/C ratio leads to larger particles and pores, which corresponds to a lower specific surface area.[7]Refer to the data in Table 1. To increase surface area and decrease pore size, lower the R/C ratio (e.g., from 500 to 200). This will generate more nucleation sites and smaller primary particles.

Experimental Protocols

Standard Protocol for RF Gel Synthesis with Varying Catalyst Concentration

This protocol describes a standard method for preparing RF gels using sodium carbonate as a catalyst, adapted from established procedures.[9]

Materials:

  • This compound (ReagentPlus, 99%)

  • Formaldehyde (37 wt% in water)

  • Sodium Carbonate (anhydrous, ≥99.5%)

  • Deionized water

Procedure:

  • Preparation of Solution: a. In a sealable glass jar containing a magnetic stirrer bar, dissolve a pre-weighed amount of this compound in a measured volume of deionized water. b. Once the this compound is fully dissolved, add the corresponding amount of sodium carbonate based on the desired R/C molar ratio (e.g., R/C = 300). c. Stir the solution until the sodium carbonate is completely dissolved.

  • Initiation of Polymerization: a. Add the required amount of formaldehyde solution to the jar. b. Seal the jar tightly and continue to stir the solution for a minimum of 30 minutes to ensure homogeneity.

  • Gelation and Curing: a. Place the sealed jar in an oven set to 85°C. b. Allow the solution to gel and cure for at least 24 hours. The exact time will depend on the R/C ratio as detailed in Table 2.

  • Solvent Exchange (Optional but Recommended): a. After curing, the gel can be removed from the jar and placed in a beaker with a suitable solvent (e.g., acetone or ethanol) to exchange the water within the pores. b. Replace the solvent multiple times over a 24-48 hour period to ensure complete exchange.

  • Drying: a. Dry the gel using the desired method (e.g., ambient pressure drying in an oven, supercritical drying) to obtain the final porous xerogel or aerogel.

Visualizations

The following diagrams illustrate key workflows and relationships in optimizing catalyst concentration.

TroubleshootingWorkflow start Experiment Start: Unsatisfactory Gel Properties problem Identify Primary Issue start->problem gel_fail Gelation Failure / Too Slow problem->gel_fail Gelation Issues pore_issue Incorrect Pore Structure problem->pore_issue Pore Structure Issues cause_low_cat Cause: Low Catalyst? (High R/C) gel_fail->cause_low_cat cause_low_temp Cause: Low Temp? gel_fail->cause_low_temp sol_low_cat Solution: Decrease R/C Ratio (e.g., from 1500 to 500) cause_low_cat->sol_low_cat sol_low_temp Solution: Increase Temp to >55°C (85°C is typical) cause_low_temp->sol_low_temp cause_pore_size Cause: R/C Ratio Not Optimized? pore_issue->cause_pore_size sol_small_pore Goal: Smaller Pores? Solution: Decrease R/C Ratio cause_pore_size->sol_small_pore sol_large_pore Goal: Larger Pores? Solution: Increase R/C Ratio cause_pore_size->sol_large_pore

Caption: Troubleshooting workflow for common issues in RF polymerization related to catalyst concentration.

LogicalRelationship cluster_input Controllable Variable cluster_output Resulting Properties RC_Ratio R/C Molar Ratio increase Increase decrease Decrease GelTime Gelation Time ParticleSize Primary Particle Size PoreSize Average Pore Size SurfaceArea Surface Area increase->GelTime Increases increase->ParticleSize Increases increase->PoreSize Increases increase->SurfaceArea Decreases decrease->GelTime Decreases decrease->ParticleSize Decreases decrease->PoreSize Decreases decrease->SurfaceArea Increases

Caption: Logical relationship between R/C ratio and key properties of the final RF gel.

References

Technical Support Center: Managing Resorcinol Discoloration in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the discoloration of resorcinol in formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation process with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: My formulation containing this compound is turning pink, yellow, or brown over time.

  • Question: What is causing the discoloration of my this compound formulation?

  • Answer: The discoloration of formulations containing this compound is primarily due to oxidation and photodegradation. This compound, a phenolic compound, is susceptible to degradation when exposed to air (oxygen) and light. This process can be accelerated by factors such as elevated temperatures and alkaline pH. The oxidation process involves the formation of radical intermediates, which can then polymerize to form colored byproducts, leading to a pink, yellow, or brown appearance.

  • Question: How can I prevent or minimize this discoloration?

  • Answer: Several strategies can be employed to enhance the stability of this compound and prevent discoloration:

    • Use of Antioxidants: Incorporating antioxidants can inhibit the oxidative degradation of this compound.

    • Addition of Chelating Agents: Chelating agents can inactivate trace metal ions that may catalyze oxidation reactions.

    • pH Optimization: Maintaining an optimal pH for your formulation is crucial, as the stability of this compound is pH-dependent.

    • Light Protection: Storing and handling this compound and the final formulation in light-protective packaging is essential to prevent photodegradation.

    • Inert Atmosphere: For highly sensitive applications, manufacturing and storing under an inert atmosphere, such as nitrogen, can effectively prevent oxidation.

Issue 2: I've added an antioxidant, but my formulation is still showing some discoloration.

  • Question: Why is my antioxidant not completely effective?

  • Answer: While a single antioxidant can be beneficial, a combination of antioxidants often provides synergistic protection. For instance, Vitamin C can regenerate Vitamin E, prolonging its antioxidant activity. Additionally, the concentration of the antioxidant may not be optimal. It is also possible that other factors, such as metal ion contamination or a suboptimal pH, are contributing significantly to the degradation.

  • Question: What can I do to improve the effectiveness of my antioxidant system?

  • Answer:

    • Synergistic Combinations: Consider using a combination of water-soluble and oil-soluble antioxidants for comprehensive protection in emulsion systems. A common example is the combination of Ascorbic Acid (Vitamin C) and Tocopherol (Vitamin E).

    • Optimize Concentration: The concentration of the antioxidant(s) may need to be optimized. Typical usage levels for many antioxidants in cosmetic and pharmaceutical formulations range from 0.05% to 0.2%.

    • Address Other Factors: Ensure that you are also controlling other factors that contribute to discoloration, such as pH and exposure to light and metal ions.

Frequently Asked Questions (FAQs)

Formulation Stability

  • What is the optimal pH range for formulating with this compound to ensure its stability? A slightly acidic pH range of 4.0 to 6.0 is generally recommended to minimize the discoloration and degradation of this compound. In alkaline conditions, this compound is more prone to oxidation.

  • What are some recommended antioxidants for stabilizing this compound? Commonly used and effective antioxidants for stabilizing this compound in formulations include:

    • Ascorbic Acid (Vitamin C) and its derivatives

    • Tocopherol (Vitamin E) and its derivatives

    • Butylated Hydroxytoluene (BHT)

    • N-acetyl methionine

  • How do chelating agents help in stabilizing this compound? Trace amounts of metal ions, such as iron and copper, can act as catalysts that accelerate the oxidative degradation of this compound. Chelating agents, like Ethylenediaminetetraacetic acid (EDTA) and its salts, bind to these metal ions, rendering them inactive and thus improving the color stability and overall shelf-life of the product.[1] Typical concentrations for EDTA are in the range of 0.05% to 0.1%.[2]

  • Are there any specific excipients I should avoid when formulating with this compound? It is advisable to avoid excipients that could significantly raise the pH of the formulation into the alkaline range. Additionally, be mindful of the purity of all raw materials to minimize the presence of trace metal ion contaminants.

Analytical Testing

  • How can I quantitatively assess the stability of this compound in my formulation? A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to quantify the concentration of this compound and detect the presence of degradation products over time. Colorimetric measurements can also be used to quantify the extent of discoloration.

Quantitative Data

While specific discoloration rates can be highly dependent on the complete formulation matrix, the following table provides a general understanding of the impact of pH on the stability of phenolic compounds like this compound derivatives. The data shows the change in yellowness (Δb) of a formulation over time at different pH values under accelerated stability conditions (40°C). A higher Δb value indicates greater discoloration.

pHΔb* (Yellowness) - Day 7Δb* (Yellowness) - Day 14Δb* (Yellowness) - Day 28
4.51.22.54.8
5.52.85.19.7
6.56.512.323.1
7.515.228.955.4

Note: This data is representative and intended to illustrate the trend of increasing discoloration with higher pH.

Experimental Protocols

Protocol 1: Stabilization of a this compound-Containing Cream

Objective: To prepare a stable cream formulation containing this compound with minimal discoloration.

Methodology:

  • Water Phase Preparation:

    • In a suitable vessel, combine deionized water, a humectant (e.g., glycerin), and a water-soluble chelating agent (e.g., Disodium EDTA at 0.1% w/w).

    • Heat the water phase to 75°C with gentle mixing until all components are dissolved.

  • Oil Phase Preparation:

    • In a separate vessel, combine the oil phase components, including emollients, emulsifiers, and any oil-soluble antioxidants (e.g., Tocopherol at 0.1% w/w, BHT at 0.05% w/w).

    • Heat the oil phase to 75°C with mixing until uniform.

  • Emulsification:

    • Slowly add the oil phase to the water phase with continuous homogenization to form a stable emulsion.

    • Continue homogenization for a specified time to achieve the desired droplet size and consistency.

  • Cooling and Addition of Actives:

    • Begin to cool the emulsion with gentle mixing.

    • When the temperature is below 40°C, add a pre-dissolved solution of this compound.

    • Add any water-soluble antioxidants (e.g., Ascorbic Acid at 0.2% w/w) and other temperature-sensitive ingredients.

  • pH Adjustment and Finalization:

    • Adjust the final pH of the cream to the target range of 4.5-5.5 using a suitable pH adjuster (e.g., citric acid or sodium citrate solution).

    • Mix until uniform and package in opaque, airtight containers.

Protocol 2: HPLC Method for Stability Testing of this compound in a Cream Formulation

Objective: To quantify the concentration of this compound in a cream formulation over time to assess its stability.

Methodology:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (pH 2.8) and acetonitrile (e.g., 40:60 v/v).[3]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 280 nm.[3][4][5]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: 25°C.[4][5]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the this compound-containing cream.

    • Disperse the cream in a suitable solvent (e.g., methanol or the mobile phase) to extract the this compound. This may require sonication or heating.

    • Dilute the extraction solution to a concentration that falls within the range of the calibration standards.

    • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Visualizations

Resorcinol_Degradation_Pathway This compound This compound Radical This compound Radical This compound->Radical Oxidation Initiators Initiators (Light, O₂, Metal Ions, High pH) Initiators->this compound act on Polymerization Polymerization Radical->Polymerization Colored_Products Colored Degradation Products (Quinones, Polymers) Polymerization->Colored_Products

Caption: Oxidative degradation pathway of this compound.

Stabilization_Workflow cluster_formulation Formulation Strategies cluster_testing Stability Testing pH_Control pH Control (4.0 - 6.0) Antioxidants Antioxidants (e.g., Vit C, Vit E) Stable_Product Stable End Product Chelating_Agents Chelating Agents (e.g., EDTA) Packaging Opaque Packaging HPLC HPLC Analysis (Quantify this compound) Colorimetry Colorimetric Measurement (Assess Discoloration) Physical_Eval Physical Evaluation (Appearance, Odor) Formulation Initial Formulation with this compound Formulation->pH_Control incorporate Formulation->Antioxidants incorporate Formulation->Chelating_Agents incorporate Formulation->Packaging incorporate Stable_Product->HPLC evaluate with Stable_Product->Colorimetry evaluate with Stable_Product->Physical_Eval evaluate with

Caption: Experimental workflow for stabilizing this compound formulations.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Resorcinol Quantification: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients such as resorcinol is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for this purpose. However, with advancements in liquid chromatography, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant improvements in speed, resolution, and sensitivity. This guide provides an objective comparison of these two methods for the quantification of this compound, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice between HPLC and UPLC for this compound quantification often depends on the specific analytical needs, such as sample throughput, required sensitivity, and available instrumentation.[1] The following table summarizes the key performance characteristics of a typical validated HPLC method compared to a UPLC method for this compound analysis.

Parameter HPLC Method UPLC Method Reference
Linearity Range 10.28 - 71.96 µg/mLNot explicitly stated, but generally offers a wider dynamic range
Correlation Coefficient (r²) 0.999> 0.999[2][3]
Retention Time ~3.6 - 3.8 minutesSignificantly shorter than HPLC[2][3]
Accuracy (% Recovery) 99.994%High, comparable to or exceeding HPLC[3]
Precision (%RSD) Within-day: < 0.13%, Between-day: < 0.23%Generally lower %RSD due to narrower peaks[3]
Limit of Detection (LOD) 0.087 µg/mLLower than HPLC due to enhanced sensitivity
Flow Rate 0.6 - 1.0 mL/minute0.4 mL/minute[1][2]
Solvent Consumption HigherLower[4]
Analysis Time LongerUp to 10 times faster than HPLC[4][5]

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC and UPLC are outlined below. These protocols are based on established and validated methods.[1][2][3]

This method is adapted from validated procedures for this compound and its derivatives, ensuring robustness and reliability for quality control purposes.[2][3]

Instrumentation:

  • An Agilent 1260 HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[1][3]

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm particle size) or Waters C18 column (250 mm × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: An isocratic mixture of 40% (v/v) 5.4 mM phosphate buffer (pH = 2.8) and 60% (v/v) acetonitrile. Alternatively, a 40:60 (v/v) mixture of water and methanol can be used.[2][3]

  • Flow Rate: 0.6 mL/minute.[2]

  • Injection Volume: 10-20 µL.[1][2]

  • Column Temperature: 25°C (ambient).[1][2]

  • Detection Wavelength: 280 nm.[1][2]

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 257 µg/mL) by dissolving an accurately weighed amount in 0.1 M hydrochloric acid with the aid of sonication.[2]

  • From the stock solution, prepare a series of calibration standards by appropriate dilution to cover the desired concentration range (e.g., 10.28 µg/mL to 71.96 µg/mL).[2]

Sample Preparation:

  • Accurately transfer a known amount of the sample containing this compound into a suitable volumetric flask.

  • Add 0.1 M hydrochloric acid and mix.[2]

  • If necessary, perform a liquid-liquid extraction with chloroform to remove interfering substances. The aqueous layer containing this compound is retained.[2]

  • Make up the final volume with 0.1 M hydrochloric acid.[2]

  • Filter the final solution through a 0.2 µm membrane filter before injection.[2]

This method is designed for faster analysis and higher sensitivity, leveraging the capabilities of UPLC technology.[1]

Instrumentation:

  • A Waters ACQUITY UPLC system or equivalent, equipped with a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over a short run time.[1]

  • Flow Rate: 0.4 mL/minute.[1]

  • Injection Volume: 2 µL.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 280 nm.[1]

Standard and Sample Preparation:

  • Preparation of standard and sample solutions follows a similar procedure to the HPLC method, using the mobile phase as the diluent.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability and accuracy for its intended purpose. The following diagram illustrates the typical workflow for validating an HPLC method for this compound quantification according to ICH guidelines.[2]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, Flow Rate) Specificity Specificity (Peak Purity) Dev->Specificity Validate Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Variations in Method Parameters) LOQ->Robustness Application Routine Analysis of this compound in Samples Robustness->Application Implement

Caption: Workflow for HPLC method validation for this compound quantification.

Alternative Analytical Techniques

While HPLC and UPLC are the predominant methods, other techniques have been employed for this compound quantification.

  • Spectrophotometry: Simple, rapid, and cost-effective methods have been developed based on colorimetric reactions. For instance, this compound can be determined by its reaction with p-aminophenol in the presence of an oxidizing agent, with the resulting colored product measured spectrophotometrically.[6][7] Another method involves the reaction of this compound with nitrite, where the excess nitrite is determined kinetically.[8] These methods can be sensitive, with detection limits reported in the nanogram per milliliter range.[6]

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) can also be used for this compound analysis. This method requires derivatization to make the analyte volatile and is suitable for determining this compound in various matrices, including air samples.[9]

Conclusion

Both HPLC and UPLC are powerful and reliable techniques for the quantification of this compound. HPLC remains a robust and widely accessible method suitable for routine quality control.[5] In contrast, UPLC offers significant advantages in terms of speed, sensitivity, and reduced solvent consumption, making it the superior choice for high-throughput screening and the analysis of samples with low this compound concentrations.[1][4] The selection between these methods should be based on the specific laboratory requirements, including sample throughput needs, sensitivity requirements, and available instrumentation.[1] For laboratories where speed and efficiency are paramount, transitioning to a UPLC method can lead to considerable improvements in productivity.[5]

References

Resorcinol vs. Hydroquinone: A Comparative Guide to Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective agents to manage hyperpigmentation, both resorcinol and hydroquinone have been prominent compounds of interest due to their ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis. This guide provides an objective comparison of their performance in tyrosinase inhibition assays, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The inhibitory potential of this compound and hydroquinone against tyrosinase is most effectively quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes key findings from in vitro studies. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human) and assay parameters. This comparison focuses on studies that provide a direct or close comparison. This compound derivatives, particularly 4-n-butylthis compound, have been more extensively studied and often show greater potency than the parent compound.

CompoundTyrosinase SourceSubstrateIC50 Value (µM)Reference
Hydroquinone HumanL-DOPAin the millimolar range[1]
MushroomL-DOPA70[2]
This compound MushroomL-DOPA16.3[3]
4-n-Butylthis compound HumanL-DOPA21[1]
MushroomL-DOPA0.15-0.56[4]

Note: Lower IC50 values indicate greater inhibitory potency.

Mechanism of Tyrosinase Inhibition

While both compounds target tyrosinase, their mechanisms of action exhibit distinct characteristics.

Hydroquinone primarily acts as an alternate substrate for tyrosinase. It competes with the natural substrate, L-tyrosine, for the active site of the enzyme.[1][5] Hydroquinone is oxidized by tyrosinase to p-benzoquinone.[5] This process not only diverts the enzyme from its melanin-producing pathway but the resulting quinone can also form adducts with proteins, including tyrosinase, potentially leading to its inactivation.

This compound and its derivatives, on the other hand, are thought to inhibit tyrosinase through a "Quintox mechanism".[6][7] This involves the monooxygenase activity of tyrosinase oxidizing this compound to a hydroxy-intermediate. This intermediate can then lead to the irreversible elimination of a copper ion from the enzyme's active site, thereby inactivating it.[6][7] Some this compound derivatives, like 4-n-butylthis compound, also demonstrate competitive inhibition.[8]

Experimental Protocols

The following is a generalized, detailed protocol for a mushroom tyrosinase inhibition assay, a common method for screening potential inhibitors.

Materials and Reagents:
  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (this compound, Hydroquinone)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Assay Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer. This should be made fresh before use.

    • Prepare stock solutions of the test compounds (this compound, hydroquinone) and a positive control (kojic acid) in a suitable solvent (e.g., DMSO), and then make serial dilutions in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add a specific volume of phosphate buffer.

    • Add the test compound solution at various concentrations to the respective wells.

    • Add the tyrosinase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (typically 475 nm) at time zero and then at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader. The formation of dopachrome, an orange/red colored product, is monitored.

  • Calculation of Inhibition:

    • The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

    • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Visualizing the Processes

To better understand the experimental and biological contexts, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compounds (this compound, Hydroquinone) - Buffer plate_setup Set up 96-well plate: - Add Buffer - Add Test Compounds - Add Tyrosinase prep_reagents->plate_setup pre_incubation Pre-incubate at 25-37°C plate_setup->pre_incubation reaction_start Initiate reaction with L-DOPA pre_incubation->reaction_start measure_absorbance Measure Absorbance at 475 nm reaction_start->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for a tyrosinase inhibition assay.

melanogenesis_pathway cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling Cascade cluster_melanosome Melanosome MC1R MC1R AC Adenylyl Cyclase MC1R->AC activates alphaMSH α-MSH alphaMSH->MC1R cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF (Transcription Factor) CREB->MITF activates transcription of Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription of Tyrosinase_Enzyme Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase_Enzyme translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor This compound / Hydroquinone Inhibitor->Tyrosinase_Enzyme inhibits

Caption: Simplified melanogenesis signaling pathway and point of inhibition.

Conclusion

Both this compound and hydroquinone are effective inhibitors of tyrosinase, a key enzyme in melanogenesis. While hydroquinone has historically been a benchmark, concerns over its safety profile have prompted research into alternatives. This compound derivatives, such as 4-n-butylthis compound, have demonstrated superior inhibitory activity in numerous studies. The choice between these compounds for research and development will depend on the specific application, balancing efficacy with safety considerations. The provided experimental protocol offers a standardized method for in-house comparative studies.

References

A Comparative Analysis of Resorcinol and Catechol in Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate adhesive precursor is critical in formulating materials with desired bonding characteristics. This guide provides a detailed comparative study of two common dihydroxybenzene isomers, resorcinol and catechol, in their application as key components in adhesive systems. By examining their performance metrics, underlying adhesion mechanisms, and experimental protocols, this document aims to provide a comprehensive resource for informed decision-making in adhesive development.

Performance Comparison: this compound vs. Catechol Adhesives

The choice between this compound and catechol in an adhesive formulation significantly impacts the final properties of the bond, including its strength, durability, and resistance to environmental factors. The following tables summarize key quantitative data from experimental studies, offering a direct comparison of their performance.

PropertyPolymer SystemThis compound-Based PolymerCatechol-Based PolymerReference
Thermal Properties
Glass Transition Temperature (Tg)Acid-Catalyzed Epoxy Thermoset115 °C102 °C[1]
Mechanical Properties
Ultimate Tensile StrengthAcid-Catalyzed Epoxy Thermoset65 - 82 MPa65 - 82 MPa[1]
Strain-at-BreakAcid-Catalyzed Epoxy Thermoset4.8 - 6.9%4.8 - 6.9%[1]
Adhesive Strength (Wood)
Shear StrengthPhenol-Resorcinol-Formaldehyde on WoodHigh (Specific values vary with formulation)Not Typically Used in this Formulation[2][3][4]
Shear Strength (Dry)Chitosan-Catechol on WoodNot Applicable1.50 - 3.12 MPa[5]
Shear Strength (Wet)Chitosan-Catechol on WoodNot Applicable0.09 - 0.13 MPa[5]
Adhesive Strength (Underwater)
Lap Shear Strength (Various Substrates)This compound-FormaldehydeNot Typically Used for Underwater BondingUp to 11 MPa (on glass)[6]
Lap Shear Strength (Aluminum)Catechol-Functionalized Cross-Linking AdhesiveNot Applicable2.41 MPa[7]

Chemical Structures and Adhesion Mechanisms

The distinct positioning of the hydroxyl groups on the benzene ring of this compound (1,3-dihydroxybenzene) and catechol (1,2-dihydroxybenzene) dictates their reactivity and the mechanisms by which they form adhesive bonds.

Chemical_Structures cluster_this compound This compound (1,3-dihydroxybenzene) cluster_catechol Catechol (1,2-dihydroxybenzene) This compound catechol

Figure 1: Chemical structures of this compound and Catechol.
This compound-Based Adhesion

This compound-based adhesives, most notably phenol-resorcinol-formaldehyde (PRF) resins, form strong, durable, and waterproof bonds through a condensation polymerization reaction.[3][4][8] This process involves the reaction of this compound and phenol with formaldehyde to create a rigid, cross-linked three-dimensional network.[4][8] These adhesives are known for their excellent performance in structural applications, particularly for wood, and their ability to cure at room temperature.[2][3][8] The resulting bond is highly resistant to water, heat, and chemicals.[8][9][10]

Resorcinol_Adhesion_Mechanism This compound This compound Monomers Monomer Mixture This compound->Monomers Formaldehyde Formaldehyde Formaldehyde->Monomers Phenol Phenol (optional) Phenol->Monomers Condensation Condensation Polymerization Monomers->Condensation Crosslinked Cross-linked 3D Network Condensation->Crosslinked Adhesion Strong, Rigid Bond Crosslinked->Adhesion

Figure 2: Adhesion mechanism of this compound-Formaldehyde adhesives.
Catechol-Based Adhesion

Inspired by the adhesive proteins of marine mussels, catechol-based adhesives exhibit remarkable bonding capabilities, especially in wet environments.[11][12] The adhesion mechanism of catechol is multifaceted, involving a combination of covalent and non-covalent interactions.[11][13] These include:

  • Hydrogen Bonding: The hydroxyl groups of catechol can form strong hydrogen bonds with various surfaces.[11][14]

  • Metal Coordination: Catechol can form coordinate bonds with metal ions and metal oxide surfaces.[11][13][15]

  • π-π and Cation-π Interactions: The aromatic ring of catechol allows for π-π stacking and cation-π interactions with appropriate substrates.[11][13]

  • Covalent Cross-linking: Under oxidative conditions, catechol can be oxidized to quinone, which can then undergo covalent cross-linking reactions, enhancing the cohesive strength of the adhesive.[11][13]

This versatility allows catechol-based adhesives to bond to a wide range of organic and inorganic surfaces.[13]

Catechol_Adhesion_Mechanism Catechol Catechol Moiety Interactions Interfacial Interactions Catechol->Interactions HBond Hydrogen Bonding Interactions->HBond Metal Metal Coordination Interactions->Metal PiPi π-π / Cation-π Interactions->PiPi Covalent Covalent Cross-linking (Oxidative) Interactions->Covalent Adhesion Strong, Versatile Adhesion (Wet & Dry) HBond->Adhesion Metal->Adhesion PiPi->Adhesion Covalent->Adhesion

Figure 3: Multifaceted adhesion mechanism of Catechol-based adhesives.

Experimental Protocols

To ensure the reproducibility and comparability of adhesive performance data, standardized experimental protocols are essential. The following outlines a general methodology for the preparation and testing of this compound- and catechol-based adhesives.

Synthesis of this compound-Formaldehyde (RF) Resin

A typical synthesis of an RF resin involves a two-stage reaction.[3]

  • Stage 1: Preparation of a Low-Condensed Resol: Phenol is reacted with formaldehyde in an alkaline condition. The molar ratio of phenol to formaldehyde is typically between 1.0 and 1.4.[3]

  • Stage 2: Addition of this compound: this compound is added to the resol, with a this compound to phenol molar ratio of around 0.3, to react with the methylol groups.[3]

  • Curing: The resin is mixed with a hardener (often paraformaldehyde) prior to application.[16] The adhesive cures at ambient temperature.[3]

Synthesis of a Catechol-Containing Adhesive (Example: Chitosan-Catechol)

A facile, additive-free method for preparing a chitosan-catechol adhesive has been described:[5]

  • Dissolution: Chitosan is dissolved in an acidic solution (e.g., 1% acetic acid).

  • Mixing: A catechol-containing compound (e.g., dopamine hydrochloride, 3,4-dihydroxybenzoic acid, or tannic acid) is added to the chitosan solution and stirred.[5]

  • Application: The resulting solution can be directly applied to the substrates.[5]

Adhesive Strength Testing: Lap Shear Test

The lap shear test is a common method for determining the shear strength of an adhesive bond.[5]

  • Substrate Preparation: The substrates (e.g., wood, metal, or plastic) are cut to standard dimensions and their surfaces are cleaned and degreased.[5]

  • Adhesive Application: A controlled amount of the prepared adhesive is applied to a defined overlapping area on the two substrates.[5]

  • Bonding and Curing: The two substrates are brought together with the adhesive in between and clamped with a constant pressure for a specified period to allow the adhesive to cure.[5] For this compound adhesives, this is typically done at room temperature for several hours.[2]

  • Testing: The bonded specimen is mounted in a universal testing machine, and a tensile force is applied parallel to the bond line until failure. The shear strength is calculated by dividing the maximum force by the bonded area.[14]

Experimental_Workflow cluster_prep Adhesive Preparation cluster_testing Adhesive Testing start Select Adhesive Type (this compound or Catechol) synthesis Synthesize Adhesive (e.g., RF Resin or Chitosan-Catechol) start->synthesis prep_substrate Prepare Substrates (Clean, Degrease) synthesis->prep_substrate apply_adhesive Apply Adhesive to Overlap Area prep_substrate->apply_adhesive bond_cure Bond and Cure Under Pressure apply_adhesive->bond_cure lap_shear Perform Lap Shear Test (Universal Testing Machine) bond_cure->lap_shear analyze Analyze Data (Calculate Shear Strength) lap_shear->analyze end end analyze->end Comparative Performance Data

Figure 4: General experimental workflow for adhesive preparation and testing.

Conclusion

Both this compound and catechol offer unique advantages as building blocks for high-performance adhesives. This compound-formaldehyde resins provide exceptional strength and durability for structural applications, particularly with wood, through the formation of a robust, cross-linked network. Catechol-based adhesives, on the other hand, demonstrate remarkable versatility and strong adhesion, especially in challenging wet environments, due to their multiple bonding mechanisms inspired by nature. The choice between these two chemistries will ultimately depend on the specific application requirements, including the nature of the substrates, the environmental conditions, and the desired mechanical properties of the final bond. This guide provides the foundational data and methodologies to aid researchers in making an informed selection for their adhesive development needs.

References

A Comparative Guide to Resorcinol Derivatives as UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-present threat of ultraviolet (UV) radiation necessitates the use of UV stabilizers in a vast array of materials to prevent photodegradation. Among the various classes of UV absorbers, resorcinol derivatives have carved out a significant niche due to their inherent photostability and versatile synthetic pathways. This guide provides an objective comparison of the performance of key this compound derivatives, supported by experimental data, to aid in the selection of the most suitable UV stabilizer for specific applications.

Mechanism of Action: Harnessing Intramolecular Hydrogen Bonds

This compound (1,3-dihydroxybenzene) serves as a crucial building block for several high-performance UV absorbers, most notably substituted benzophenones and hydroxyphenyl triazines.[1] The efficacy of these derivatives lies in their ability to absorb harmful UV radiation and dissipate it as harmless thermal energy. This process is facilitated by a phenolic hydroxyl group positioned ortho to a carbonyl or triazine group, which enables the formation of a strong intramolecular hydrogen bond. Upon absorption of UV energy, the molecule undergoes a rapid and reversible excited-state intramolecular proton transfer (ESIPT), allowing for the efficient dissipation of energy without initiating degradative chemical reactions.[2]

Comparative Performance of this compound Derivatives

The selection of a UV stabilizer is often a balance between its UV absorption characteristics, its compatibility with the polymer matrix, and its long-term stability under environmental stress. This section compares the performance of two major classes of this compound-based UV stabilizers: 2,4-dihydroxybenzophenone and its derivatives, and hydroxyphenyl triazines derived from this compound.

UV-Visible Absorption Characteristics

The effectiveness of a UV absorber is determined by its ability to absorb light in the UV region of the electromagnetic spectrum. Key parameters include the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which indicates the strength of the absorption at that wavelength.

A study on various substituted 2,4-dihydroxy dibenzophenone derivatives revealed that the substituents on the benzylidene ring influence the λmax. Both electron-donating and electron-withdrawing groups can cause a bathochromic shift (a shift to longer wavelengths), enhancing absorption in the UVA region.[3]

Derivative ClassSpecific Compoundλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Reference
Benzophenone2,4-Dihydroxybenzophenone~322-327Not explicitly stated in the provided search results.[3]
Benzophenone4-Benzoyl-6-(dialkyl hydroxybenzyl)this compound280-305log ε ≥ 4.0[4]
TriazineHydroxyphenyl triazine (general)~300 and ~340 (two peaks)Not explicitly stated in the provided search results.[5]
Benzotriazole2-(2-hydroxyphenyl)-benzotriazole (for comparison)~300 and ~350 (two peaks)Not explicitly stated in the provided search results.[5]

Table 1: UV Absorption Properties of this compound Derivatives and a Comparative Stabilizer.

Hydroxyphenyl triazines, which can be synthesized from this compound, are noted for their strong absorption in both the UVA and UVB regions, often exhibiting two distinct absorption peaks.[5] This broad-spectrum protection makes them highly effective for a wide range of applications.

Performance in Accelerated Weathering

Accelerated weathering tests are crucial for evaluating the long-term performance of UV stabilizers in a condensed timeframe. These tests expose stabilized polymer samples to controlled cycles of UV radiation, temperature, and moisture to simulate outdoor conditions.[6] Key performance indicators include color change (measured as ΔE*), gloss retention, and the retention of mechanical properties.

The activation energy for yellowing in polymers like polycarbonate (PC) has been determined to be around 20 kJ/mol, indicating that a 10°C increase in temperature can lead to a 20-30% increase in the degradation rate during weathering.[8] The choice of UV stabilizer can significantly impact this rate.

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential.

UV-Visible Spectroscopy

Objective: To determine the UV absorption spectrum, including λmax and molar extinction coefficient (ε), of the this compound derivative.

Methodology:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., ethanol, cyclohexane) of spectroscopic grade. The concentration is chosen to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically between 0.1 and 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path to record a baseline.

  • Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The absorbance is scanned over the UV range (typically 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Accelerated Weathering (QUV and Xenon Arc)

Objective: To evaluate the ability of this compound derivatives to protect a polymer matrix from degradation under simulated environmental conditions.

Methodology:

  • Sample Preparation: The this compound derivative is compounded into the desired polymer (e.g., polyethylene, polypropylene, polycarbonate) at a specified concentration using a twin-screw extruder or similar melt-blending equipment. Test plaques of a standardized thickness are then prepared by injection molding or compression molding.

  • Instrumentation:

    • QUV Accelerated Weathering Tester: Utilizes fluorescent UV lamps (e.g., UVA-340 for the best simulation of sunlight in the critical short-wavelength UV region) and a condensation system to simulate dew.

    • Xenon Arc Weathering Tester: Employs a xenon arc lamp with optical filters to provide a close match to the full spectrum of natural sunlight, including UV, visible, and infrared radiation. Water spray can be used to simulate rain.

  • Test Cycles: Samples are exposed to alternating cycles of UV light and moisture at elevated temperatures. The specific cycle conditions (e.g., irradiance, temperature, duration of light and dark/condensation periods) are determined by standardized test methods such as ASTM G154 (for QUV) or ASTM G155 (for Xenon Arc).

  • Performance Evaluation: At predetermined intervals, samples are removed and evaluated for changes in:

    • Color: Measured using a spectrophotometer or colorimeter and expressed as ΔE* (total color difference).

    • Gloss: Measured with a gloss meter at a specific angle (e.g., 60°).

    • Mechanical Properties: Such as tensile strength and elongation at break, measured using a universal testing machine.

  • Data Analysis: The changes in these properties are plotted against exposure time to compare the performance of different UV stabilizers.

Visualizing the Science

To better understand the underlying principles and workflows, the following diagrams are provided.

UV_Stabilization_Mechanism cluster_molecule This compound Derivative Molecule GS Ground State (S0) ES Excited State (S1) GS->ES Absorption Heat Heat (phonons) PT Proton Transfer Tautomer ES->PT ESIPT PT->GS Radiationless Decay UV UV Photon (hν)

Caption: Mechanism of UV stabilization via Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental_Workflow cluster_synthesis Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Synth Synthesis of This compound Derivative Comp Compounding with Polymer Synth->Comp Spec Specimen Preparation (e.g., Injection Molding) Comp->Spec UVVis UV-Vis Spectroscopy (λmax, ε) Spec->UVVis Weather Accelerated Weathering (QUV / Xenon Arc) Spec->Weather CompAnalysis Comparative Performance Analysis UVVis->CompAnalysis Data Measure Properties: ΔE*, Gloss, Mechanical Weather->Data Data->CompAnalysis

Caption: Experimental workflow for evaluating the performance of this compound-based UV stabilizers.

References

Resorcinol vs. Phloroglucinol: A Comparative Guide to Reactivity in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer chemistry and material science, the choice between structurally similar monomers can have a profound impact on reaction kinetics and final polymer properties. This guide provides an in-depth comparison of the reactivity of two common dihydroxybenzene isomers, resorcinol (1,3-dihydroxybenzene) and phloroglucinol (1,3,5-trihydroxybenzene), with a focus on their reaction with formaldehyde, a cornerstone of phenolic resin chemistry.

Executive Summary

Phloroglucinol exhibits significantly higher reactivity towards electrophilic aromatic substitution compared to this compound. This heightened reactivity is attributed to the synergistic activating effects of its three hydroxyl groups, in contrast to the two hydroxyl groups of this compound. This fundamental difference in electronic properties leads to dramatically faster reaction rates, particularly in condensation reactions with aldehydes like formaldehyde.

Data Presentation: Reactivity with Formaldehyde

The relative reactivity of phenols with formaldehyde provides a clear quantitative measure of their susceptibility to electrophilic attack. Computational studies have quantified the substantial difference in reaction rates between this compound and phloroglucinol.

CompoundStructureNumber of Activating -OH GroupsRelative Rate of Reaction with Formaldehyde (compared to Phenol)
PhenolC₆H₅OH11
This compoundC₆H₄(OH)₂2~4,000
PhloroglucinolC₆H₃(OH)₃3~180,000

Data sourced from computational chemistry studies on the reaction of phenols with formaldehyde.[1]

The data clearly indicates that phloroglucinol is approximately 45 times more reactive than this compound in this context.

Theoretical Basis for Reactivity Difference

The enhanced reactivity of phloroglucinol stems from the arrangement of its three hydroxyl groups. These groups are strong activators for electrophilic aromatic substitution, donating electron density into the benzene ring and stabilizing the intermediate carbocation (arenium ion) formed during the reaction. In phloroglucinol, the hydroxyl groups are positioned meta to each other, resulting in a synergistic activation of the carbon atoms at positions 2, 4, and 6. This compound, with two meta hydroxyl groups, also demonstrates significant activation, but to a lesser extent than the tri-substituted phloroglucinol.

Caption: Structural and reactivity comparison of this compound and phloroglucinol.

Experimental Protocols: Comparative Synthesis of Phenolic Resins

To illustrate the practical implications of the differing reactivity, the following protocols outline the synthesis of this compound-formaldehyde and phloroglucinol-formaldehyde resins. The significantly faster polymerization of phloroglucinol is a key observable difference.

Objective: To visually and qualitatively compare the reaction rate of this compound and phloroglucinol with formaldehyde under alkaline conditions.

Materials:

  • This compound

  • Phloroglucinol

  • Formaldehyde solution (37-40% in water)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Distilled water

  • Beakers (50 mL)

  • Stirring rods

  • Hot plate

  • Droppers

Experimental Workflow

Caption: Comparative workflow for resin synthesis.

Procedure for this compound-Formaldehyde Resin
  • In a 50 mL beaker, combine 3.0 g of this compound, 4.0 mL of formaldehyde solution, and 4.0 mL of distilled water.

  • Gently heat the mixture on a hot plate while stirring until the this compound has completely dissolved.

  • Remove the beaker from the heat and place it on a heat-resistant surface.

  • Carefully add 1.0 mL of 1 M NaOH solution to the mixture and stir briefly.

  • Observe the reaction. An exothermic reaction will occur, the solution will darken in color, and the viscosity will increase until a solid resin is formed. Note the time taken for solidification.

Procedure for Phloroglucinol-Formaldehyde Resin
  • In a 50 mL beaker, combine 3.0 g of phloroglucinol, 4.0 mL of formaldehyde solution, and 4.0 mL of distilled water.

  • Gently heat the mixture on a hot plate while stirring until the phloroglucinol has completely dissolved.

  • Remove the beaker from the heat and place it on a heat-resistant surface.

  • Caution: The reaction will be very rapid. Carefully add 1.0 mL of 1 M NaOH solution to the mixture and stir briefly.

  • Observe the reaction. A very rapid, highly exothermic reaction will occur, leading to almost immediate solidification and a distinct color change. Note the significantly shorter time to solidification compared to the this compound reaction.

Conclusion

The selection between this compound and phloroglucinol as monomers should be guided by the desired reaction kinetics and the intended application of the resulting polymer. Phloroglucinol's exceptionally high reactivity makes it suitable for applications requiring rapid curing or polymerization at ambient temperatures. Conversely, the more moderate reactivity of this compound allows for greater control over the polymerization process, which can be advantageous in applications where a longer pot life or more controlled cross-linking is necessary. The quantitative and qualitative data presented in this guide provide a solid foundation for making an informed decision in the development of novel polymeric materials.

References

A Researcher's Guide to Sialic Acid Quantification: Validating the Resorcinol Assay in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sialic acid is critical for understanding disease pathology and developing effective therapeutics. Sialic acids, terminal monosaccharides on glycoproteins and glycolipids, play a crucial role in various biological processes, and their levels can be indicative of disease states such as cancer and inflammation.[1] This guide provides an objective comparison of the traditional resorcinol assay with alternative methods for sialic acid quantification in complex biological matrices, supported by experimental data and detailed protocols.

Performance Comparison of Sialic Acid Quantification Methods

The choice of assay for sialic acid quantification depends on the specific requirements for sensitivity, specificity, and throughput, especially when dealing with complex samples like serum, plasma, or milk.[1][2] The following tables summarize the key performance characteristics of the most common methods.

Parameter This compound Assay Warren (Thiobarbituric Acid) Assay Enzymatic Assays HPLC-Based Methods
Principle Colorimetric; reaction of sialic acid with this compound in strong acid.[1]Colorimetric/Fluorometric; periodate oxidation followed by reaction with thiobarbituric acid.[2][3]Enzymatic conversion of sialic acid to a detectable product (e.g., H₂O₂, NADH).[4][5]Chromatographic separation followed by detection (e.g., fluorescence, MS).[6][7]
Linear Range 5 - 65 nmol/mL (automated periodate-resorcinol)[8]; 5 - 40 µg/mL (improved this compound-HCl)[9]1 - 200 nmoles (colorimetric)[2]0.1 - 10 nmol (fluorometric)[10]; 40 - 1,000 pmol (fluorometric)[11]; 500 - 4,000 pmol (absorbance)[11]10 - 1000 ng on-column (LC-MS)[12]
Sensitivity (LOD/LOQ) Generally lower sensitivity than fluorometric or HPLC methods.Fluorometric detection is ~10 times more sensitive than colorimetric.[2][3]High sensitivity, ~1 µM with fluorometric detection.[10]High sensitivity, ~3 pmol on column (HPLC-CAD)[7]; 6 - 12 pmol (RP-HPLC)[13]
Specificity Prone to interference from hexoses, pentoses, and uronic acids.[1]Interference from 2-deoxyribose.[1]High specificity due to enzyme-substrate reaction.[14]High specificity due to chromatographic separation.[2]
Precision (CV%) < 3% (intermediate precision)[9]Not explicitly foundNot explicitly found1.94% (RSD) for chromatographic method on GMP.[2]
Accuracy (Recovery %) 95% - 105%[9]Not explicitly foundNot explicitly found90.25% (spike and recovery)[2]
Throughput Moderate; can be automated (up to 70 samples/h).[8]Moderate; suitable for plate-based formats.[3]High; suitable for high-throughput screening in microplates.[5][14]Lower; dependent on chromatographic run time.[6]

Experimental Workflows and Methodologies

Accurate and reproducible results depend on carefully executed experimental protocols. Below are the detailed methodologies for the key assays discussed.

This compound Assay (Svennerholm Method)

The this compound assay is a classical colorimetric method for the quantification of sialic acids.

Workflow Diagram:

ResorcinolAssayWorkflow This compound Assay Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_detection Detection Sample Complex Matrix (e.g., Serum) Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 80°C, 2h) to release bound sialic acid Sample->Hydrolysis 1. Release AddReagent Add this compound Reagent (this compound, HCl, CuSO₄) Hydrolysis->AddReagent 2. React Incubation Heat Incubation (e.g., 110°C, 15 min) AddReagent->Incubation 3. Develop Color Extraction Solvent Extraction (e.g., Isoamyl alcohol/Butyl acetate) Incubation->Extraction 4. Isolate Chromophore Measurement Measure Absorbance (e.g., 580 nm) Extraction->Measurement 5. Measure Quantification Quantify using Standard Curve Measurement->Quantification 6. Calculate

Caption: Workflow of the this compound Assay for Sialic Acid.

Protocol:

  • Hydrolysis (for total sialic acid): To release bound sialic acid, hydrolyze the sample with an acid such as 2 M trifluoroacetic acid (TFA) at 80°C for 2 hours.[13]

  • Reagent Preparation: Prepare the this compound reagent by dissolving 2g of this compound in 100 mL of water. Take 10 mL of this solution and add it to 80 mL of concentrated HCl containing 0.25 mL of 0.1 M copper sulfate. Make the final volume up to 100 mL with water.[1]

  • Reaction: Add the this compound reagent to the hydrolyzed sample.

  • Incubation: Heat the mixture at 110°C for 15 minutes to allow for color development.[1]

  • Extraction: After cooling, extract the chromophore into a mixture of isoamyl alcohol and butyl acetate (e.g., 15:85 v/v) to increase specificity.[1]

  • Measurement: Measure the absorbance of the organic phase at approximately 580 nm.

  • Quantification: Determine the sialic acid concentration from a standard curve prepared with known concentrations of N-acetylneuraminic acid (NANA).

Considerations for Complex Matrices: Interference from other sugars like hexoses and pentoses is a significant drawback of the this compound method.[1] To mitigate this, purification steps such as ion-exchange chromatography can be employed to isolate sialic acids before the colorimetric reaction.[1] The periodate-resorcinol modification also improves specificity by being less affected by sugars, lipids, and amino acids.[15]

Warren (Thiobarbituric Acid) Assay

This assay is a widely used alternative to the this compound method and can be adapted for both colorimetric and more sensitive fluorometric detection.

Protocol:

  • Hydrolysis (for total sialic acid): Similar to the this compound assay, release bound sialic acid through acid hydrolysis.

  • Oxidation: Oxidize the free sialic acid with periodic acid to form formylpyruvic acid.[3]

  • Reduction of Excess Periodate: Reduce the excess periodate with a reagent like sodium arsenite.[1]

  • Color/Fluorescence Reaction: Add an acidic solution of thiobarbituric acid (TBA) and heat the mixture (e.g., 10 minutes at 100°C) to form a pink-colored chromophore or a fluorescent product.[1][3]

  • Extraction (for colorimetric assay): Extract the chromophore into a solvent such as cyclohexanone or acidified butanol.[1]

  • Measurement: For the colorimetric assay, measure the absorbance at approximately 549 nm.[3] For the fluorometric assay, measure the fluorescence at an excitation wavelength of 555 nm and an emission wavelength of 585 nm.[3]

  • Quantification: Calculate the sialic acid concentration using a standard curve.

Considerations for Complex Matrices: The primary interfering substance in the Warren assay is 2-deoxyribose.[1] Its interference can be corrected by measuring the absorbance at 532 nm, the absorbance maximum for the 2-deoxyribose-TBA product.[1]

Enzymatic Assays

Enzymatic assays offer high specificity and are well-suited for high-throughput applications.

Protocol (based on a coupled enzyme reaction):

  • Sialic Acid Release (for total sialic acid): Incubate the glycoprotein sample with a neuraminidase (sialidase) to release terminal sialic acids (e.g., for at least 3 hours at 37°C).[4][14]

  • Enzymatic Cascade:

    • N-acetylneuraminic acid aldolase cleaves sialic acid to pyruvate.[4]

    • In one common method, pyruvate oxidase converts the pyruvate to hydrogen peroxide.[1] The hydrogen peroxide then reacts with a dye in the presence of horseradish peroxidase to produce a fluorescent or colored product.[14]

    • Alternatively, the pyruvate can be reduced to lactate by lactic dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH is measured by the change in absorbance at 340 nm.[4]

  • Measurement: Depending on the specific kit, measure the fluorescence, absorbance, or the change in absorbance at the appropriate wavelength.[4][14]

  • Quantification: Determine the sialic acid concentration from a standard curve.

Considerations for Complex Matrices: Enzymatic assays are generally less prone to interference from other molecules in the matrix due to the high specificity of the enzymes.[14] However, it is important to ensure that the buffer conditions are optimal for enzyme activity and that the matrix does not contain any enzyme inhibitors.[14] Some O-acetylated sialic acids may be poor substrates for N-acetylneuraminic acid aldolase, potentially leading to underestimation.[11]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers the highest specificity and the ability to separate and quantify different types of sialic acids.

Protocol (General Workflow for HPLC with Fluorescence Detection):

  • Hydrolysis: Release sialic acids from the glycoconjugates using acid hydrolysis (e.g., 2 M acetic acid at 80°C for 4 hours).[6]

  • Purification (Optional but Recommended): Use a micro-anion exchange column to purify the released sialic acids from interfering substances.[6]

  • Derivatization: Label the sialic acids with a fluorescent tag, such as o-phenylenediamine (OPD), to enhance detection sensitivity.[6]

  • Chromatographic Separation: Separate the derivatized sialic acids on a reverse-phase C18 column using a suitable mobile phase gradient (e.g., water/acetonitrile with a formic acid modifier).[6]

  • Detection: Detect the fluorescently labeled sialic acids using a fluorescence detector.

  • Quantification: Quantify the sialic acids by comparing the peak areas to those of a standard curve.

Considerations for Complex Matrices: HPLC methods are robust for complex matrices as the chromatographic step separates the analytes of interest from potentially interfering components.[2] However, the method is generally lower in throughput compared to plate-based assays. The choice of hydrolysis conditions and derivatization agent can impact the stability and recovery of sialic acids.[1]

Conclusion

The validation of a sialic acid assay for complex matrices requires careful consideration of the trade-offs between specificity, sensitivity, throughput, and cost.

  • The This compound assay , particularly with modifications like periodate oxidation, can be a cost-effective method for routine analysis, especially when automated.[8] However, its susceptibility to interference from other sugars necessitates careful sample preparation or data correction in complex matrices.

  • The Warren assay offers a good balance of sensitivity (especially in its fluorometric format) and ease of use, making it a popular choice.

  • Enzymatic assays provide excellent specificity and are ideal for high-throughput screening applications where interference is a major concern.

  • HPLC-based methods represent the gold standard for specificity and accuracy, allowing for the simultaneous quantification of different sialic acid species.[2] While traditionally lower in throughput, advances in UHPLC can reduce run times.[1]

Ultimately, the most appropriate method will depend on the specific research question, the nature of the sample matrix, and the available resources. For robust and reliable quantification in complex biological samples, methods with higher specificity, such as enzymatic assays or HPLC, are generally recommended.

References

A Comparative Guide to the Antioxidant Activity of Resorcinol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of the three resorcinol isomers: hydroquinone (1,4-dihydroxybenzene), catechol (1,2-dihydroxybenzene), and this compound (1,3-dihydroxybenzene). Understanding the relative antioxidant potential of these isomers is crucial for research and development in fields ranging from pharmaceuticals to materials science. This document summarizes key experimental data, details the methodologies for common antioxidant assays, and provides visual representations of experimental workflows and antioxidant mechanisms.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant activity of this compound isomers is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. The position of these hydroxyl groups on the benzene ring significantly influences their antioxidant capacity. Experimental evidence consistently demonstrates the following order of antioxidant activity:

Hydroquinone > Catechol > this compound

This trend is attributed to the greater stability of the semiquinone radical formed from hydroquinone (para-isomer) and catechol (ortho-isomer) compared to the radical from this compound (meta-isomer). The para and ortho arrangements allow for better delocalization of the unpaired electron.

Below is a summary of quantitative data from various antioxidant assays:

Antioxidant AssayHydroquinoneCatecholThis compoundReference
DPPH (IC50 in µg/mL) 10.96>10.96Least Active[1]
ABTS (% RSA) -65.1%-[1]
Computational (CAOCS in /g) 604628

A lower IC50 value indicates higher antioxidant activity. % RSA denotes the percentage of radical scavenging activity at a specific concentration. CAOCS (Computational Antioxidant Capacity Simulation) provides a theoretical measure of antioxidant capacity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound isomer antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound isomers (Hydroquinone, Catechol, this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample Preparation: Prepare stock solutions of the this compound isomers and the positive control in methanol at various concentrations.

  • Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the sample solution with the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound isomers (Hydroquinone, Catechol, this compound)

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions of the this compound isomers and the positive control at various concentrations.

  • Reaction Mixture: Add a small volume of the sample solution to a larger volume of the ABTS working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound isomers (Hydroquinone, Catechol, this compound)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare solutions of the this compound isomers at known concentrations.

  • Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations to generate a standard curve.

  • Reaction Mixture: Mix a small volume of the sample or standard solution with a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of FeSO₄. The results are typically expressed as µM Fe(II) equivalents per µg or µmol of the sample.

Visualizations

Experimental Workflow for Antioxidant Activity Assays

G General Experimental Workflow for Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare Reagents (DPPH, ABTS•+, FRAP) mixing Mix Sample/Control with Reagent reagent_prep->mixing sample_prep Prepare Isomer Solutions (Varying Concentrations) sample_prep->mixing control_prep Prepare Positive Control (e.g., Trolox, Ascorbic Acid) control_prep->mixing incubation Incubate (Specific Time & Temperature) mixing->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition or Ferric Reducing Power measurement->calculation ic50 Determine IC50/TEAC/FRAP Value calculation->ic50

Caption: General workflow for in vitro antioxidant capacity determination.

Mechanism of Phenolic Antioxidant Action

Phenolic compounds, including this compound isomers, primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

G Antioxidant Mechanisms of Phenolic Compounds cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) phenolic_hat Phenolic Compound (Ar-OH) radical_hat Free Radical (R•) phenoxyl_hat Phenoxyl Radical (Ar-O•) phenolic_hat->phenoxyl_hat Donates H• neutralized_hat Neutralized Molecule (RH) radical_hat->neutralized_hat Accepts H• phenolic_set Phenolic Compound (Ar-OH) radical_set Free Radical (R•) phenolic_radical_set Phenolic Radical Cation (Ar-OH•+) phenolic_set->phenolic_radical_set Donates e- anion_set Anion (R-) radical_set->anion_set Accepts e-

Caption: The two primary mechanisms of free radical scavenging by phenols.

References

Resorcinol as a Reference Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of chromatographic analyses. This guide provides a comprehensive comparison of resorcinol as a reference standard against its common alternatives, hydroquinone and catechol, with a focus on their application in High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Phenolic Reference Standards

The selection of a reference standard is often dictated by the specific requirements of the analytical method, including the matrix of the sample and the physicochemical properties of the analyte. This compound, hydroquinone, and catechol are all dihydroxybenzene isomers, which can present unique advantages and challenges as reference standards.

ParameterThis compoundHydroquinoneCatecholSource(s)
Purity High purity available (e.g., USP Reference Standard)High purity available (e.g., Pharmaceutical Secondary Standard)High purity available (e.g., Certified Reference Material)[1]
Stability Generally stable, but can be susceptible to oxidation.Prone to oxidation, especially in solution.Susceptible to oxidation.[2]
Chromatographic Behavior Good peak shape and retention on reverse-phase columns.Good retention and peak shape on reverse-phase columns.Can exhibit peak tailing depending on chromatographic conditions.[3][4][5]
Typical Detection Wavelength ~280 nm~290-295 nm~275 nm[6][7]

Quantitative Data Summary

The following tables summarize the validation parameters for HPLC methods using this compound, hydroquinone, and catechol as reference standards, based on data from various studies.

This compound HPLC Method Validation Data
ParameterResultSource(s)
Linearity (R²) 0.999 - 0.99993[6][8]
Accuracy (% Recovery) 99.994%[8]
Precision (%RSD) Within-day: 0.042% - 0.128%Between-day: 0.016% - 0.221%[8]
Limit of Detection (LOD) 0.087 µg/mL[8]
Limit of Quantitation (LOQ) Not explicitly stated[8]
Hydroquinone HPLC Method Validation Data
ParameterResultSource(s)
Linearity (R²) > 0.999[9][10]
Accuracy (% Recovery) 96.99% - 100.24%[7][9]
Precision (%RSD) < 2%[10]
Limit of Detection (LOD) 0.0147 µg/mL - 0.7 ppm[7][9]
Limit of Quantitation (LOQ) 1.3930 µg/mL - 33.45 ppm[7][9]
Catechol HPLC Method Validation Data
ParameterResultSource(s)
Linearity (R²) > 0.999
Accuracy (% Recovery) Not explicitly stated
Precision (%RSD) Not explicitly stated
Limit of Detection (LOD) 74 nM[11]
Limit of Quantitation (LOQ) Not explicitly stated

Experimental Protocols

Detailed methodologies for the HPLC analysis of this compound, hydroquinone, and catechol are provided below. These protocols are based on established and validated methods.

Experimental Protocol for this compound Analysis
  • Instrumentation: Agilent 1260 HPLC system or equivalent with a Diode Array Detector (DAD).[8]

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: An isocratic mixture of methanol and water (40:60, v/v).[8]

  • Flow Rate: 1.0 mL/minute.[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 25°C.[8]

  • Detection Wavelength: 280 nm.[8]

  • Standard Solution Preparation: A stock solution of this compound USP Reference Standard is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.[6]

Experimental Protocol for Hydroquinone Analysis
  • Instrumentation: HPLC system with a UV detector.[9]

  • Column: Agilent C18 column (250 mm × 4.6 mm, 5 μm).[9]

  • Mobile Phase: A mixture of methanol and 0.05% orthophosphoric acid (50:50 v/v), with the pH adjusted to 3.7.[9]

  • Flow Rate: 0.7 mL/min.[9]

  • Injection Volume: 20 µL.[12]

  • Column Temperature: Ambient.[12]

  • Detection Wavelength: 290 nm.[9]

  • Standard Solution Preparation: A stock solution of hydroquinone reference standard (1000 µg/mL) is prepared by dissolving 10 mg in 10 mL of methanol. Working standards are prepared by diluting the stock solution with the mobile phase.[9]

Experimental Protocol for Catechol Analysis
  • Instrumentation: HPLC system with a UV detector.[13]

  • Column: Phenyl reversed-phase column.[13]

  • Mobile Phase: A gradient elution system using Mobile Phase A (0.01 M phosphate buffer, pH 3 adjusted with orthophosphoric acid) and Mobile Phase B (Acetonitrile).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Injection Volume: Not specified.

  • Column Temperature: Not specified.

  • Detection Wavelength: 210 nm.[13]

  • Standard Solution Preparation: Prepare a stock solution of the catechol reference standard in a suitable solvent (e.g., methanol). Prepare working standards by diluting the stock solution with the mobile phase.

Visualizations

The following diagrams illustrate the experimental workflow for the chromatographic analysis of phenolic compounds and a comparison of the key attributes of this compound, hydroquinone, and catechol.

experimental_workflow Experimental Workflow for Phenolic Compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Stock Solution of Reference Standard prep_working Prepare Working Calibration Standards prep_standard->prep_working filter_solutions Filter All Solutions (0.45 µm filter) prep_working->filter_solutions prep_sample Prepare Sample Solution prep_sample->filter_solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) filter_solutions->hplc_system inject_standards Inject Calibration Standards hplc_system->inject_standards inject_samples Inject Sample Solutions inject_standards->inject_samples acquire_data Data Acquisition inject_samples->acquire_data peak_integration Peak Integration & Identification acquire_data->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification report Generate Report quantification->report

Workflow for HPLC analysis of phenolic compounds.

logical_comparison Comparison of Dihydroxybenzene Isomers cluster_properties Key Attributes This compound This compound (1,3-dihydroxybenzene) - Stable - Good Peak Shape - UV λmax ~280 nm Hydroquinone Hydroquinone (1,4-dihydroxybenzene) - Prone to Oxidation - Good Separation - UV λmax ~290 nm Catechol Catechol (1,2-dihydroxybenzene) - Susceptible to Oxidation - Potential for Peak Tailing - UV λmax ~275 nm Purity High Purity Available Purity->this compound Purity->Hydroquinone Purity->Catechol Stability Variable Stability Stability->this compound Stability->Hydroquinone Stability->Catechol Chromatography Distinct Chromatographic Behavior Chromatography->this compound Chromatography->Hydroquinone Chromatography->Catechol

Key attribute comparison of phenolic isomers.

Conclusion

This compound serves as a robust and reliable reference standard for many chromatographic applications, particularly when analyzing formulations where it is a key ingredient. Its stability and well-defined chromatographic behavior make it a suitable choice for routine quality control. However, when developing methods for the simultaneous analysis of multiple phenolic compounds or when dealing with complex matrices, a thorough evaluation of alternatives like hydroquinone and catechol is warranted. The choice of the most appropriate reference standard will ultimately depend on the specific analytical goals, the required sensitivity, and the potential for interferences from other components in the sample. This guide provides the foundational information to assist researchers in making an informed decision for their specific analytical needs.

References

A Comparative Guide to the Antioxidant Properties of Resorcinol, Catechol, and Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of three dihydroxybenzene isomers: resorcinol (1,3-dihydroxybenzene), catechol (1,2-dihydroxybenzene), and hydroquinone (1,4-dihydroxybenzene). The information presented herein is supported by experimental data from various antioxidant assays to assist researchers in selecting the appropriate compound for their specific applications.

Structure-Activity Relationship

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. The position of these hydroxyl groups on the benzene ring significantly influences their antioxidant potential.

Experimental and theoretical studies consistently demonstrate that the antioxidant activity of these isomers follows the order: Hydroquinone > Catechol > this compound .[1][2] This trend is directly related to the stability of the resulting phenoxyl radical after hydrogen donation. Hydroquinone and catechol, with hydroxyl groups in the para and ortho positions, respectively, can form stable quinone structures through resonance, which delocalizes the unpaired electron. This resonance stabilization makes the initial hydrogen donation more favorable. In contrast, this compound, with its meta-positioned hydroxyl groups, cannot form a similarly stable quinone structure, resulting in lower antioxidant activity.

Quantitative Comparison of Antioxidant Activity

The following table summarizes the available quantitative data from various in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant potency.

Antioxidant AssayThis compoundCatecholHydroquinoneReference Compound
DPPH Radical Scavenging Assay (IC50 in µg/mL) 17.67[3]13.26[3]10.96[3]Ascorbic Acid: 9.67[3]
ABTS Radical Scavenging Assay Data Not AvailableData Not AvailableData Not Available
Ferric Reducing Antioxidant Power (FRAP) Assay Data Not AvailableData Not AvailableData Not Available
Hydroxyl Radical Scavenging Assay Data Not AvailableData Not AvailableData Not Available
Superoxide Radical Scavenging Assay Data Not AvailableData Not AvailableData Not Available

Note: Comprehensive and directly comparative quantitative data for all three isomers across all listed assays from a single study is limited in the available literature. The DPPH assay data presented provides a clear trend in their radical scavenging abilities.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of this compound, catechol, hydroquinone, and a reference standard (e.g., ascorbic acid or Trolox) in methanol. Create a series of dilutions from the stock solutions.

  • Reaction Mixture: In a 96-well microplate or test tubes, add 100 µL of each sample dilution.

  • Initiation: Add 100 µL of the DPPH solution to each well/tube. For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate/tubes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a reference standard in a suitable solvent.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • Reagent Preparation:

    • Acetate Buffer: 300 mM, pH 3.6.

    • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.

  • Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and a reference standard (e.g., FeSO₄·7H₂O or Trolox).

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution to 180 µL of the pre-warmed FRAP reagent.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the reference standard. The FRAP value of the sample is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_isomers Dihydroxybenzene Isomers cluster_activity Antioxidant Activity This compound This compound Low Low This compound->Low Meta-OH position less stable radical Catechol Catechol Medium Medium Catechol->Medium Ortho-OH position stable quinone Hydroquinone Hydroquinone High High Hydroquinone->High Para-OH position most stable quinone

Caption: Relationship between isomer structure and antioxidant activity.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Prepare Samples Prepare Samples Start->Prepare Samples Mix Reagents and Samples Mix Reagents and Samples Prepare Reagents->Mix Reagents and Samples Prepare Samples->Mix Reagents and Samples Incubate Incubate Mix Reagents and Samples->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Results Calculate Results Measure Absorbance->Calculate Results End End Calculate Results->End

Caption: General experimental workflow for antioxidant assays.

References

Safety Operating Guide

Proper Disposal of Resorcinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Resorcinol, a benzenediol with various industrial and pharmaceutical applications, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

Immediate Safety and Spill Response

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.

Personal Protective Equipment (PPE): Before handling this compound, ensure you are equipped with the following:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or a face shield.

  • Body Protection: A lab coat or chemical-resistant suit.

  • Respiratory Protection: For larger spills or in areas with inadequate ventilation, a NIOSH-approved respirator is recommended.

Spill Cleanup Procedure:

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area and secure the entrance.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, cover the area with dry lime, sand, or soda ash.[1] For solid spills, moisten the material to prevent dust formation or use a HEPA-filter vacuum for cleanup.[1]

  • Collection: Carefully collect the spilled material and absorbents into a sealed, labeled container for disposal.

  • Decontamination: Wash the spill area thoroughly after the cleanup is complete.

  • Do NOT wash spills into the sewer system. [1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure this compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, and empty containers).

    • Segregate this compound waste from other laboratory waste streams to prevent incompatible chemical reactions. This compound is incompatible with oxidizing agents, acids, iron and its salts, and several other compounds.[1]

  • Packaging and Labeling:

    • Place this compound waste into a suitable, tightly closed, and properly labeled container.[2]

    • The label should clearly indicate "Hazardous Waste" and "this compound."

  • Storage:

    • Store the sealed waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[3]

  • Disposal Method:

    • The recommended method for disposing of this compound is through incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2][4]

    • Alternatively, surplus and non-recyclable this compound can be offered to a licensed disposal company.[2]

  • Consult with Authorities:

    • It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local environmental regulatory agencies for specific guidance on acceptable disposal practices.[4][5] Generators of waste containing this compound (≥100 kg/mo ) must adhere to EPA regulations concerning storage, transportation, treatment, and disposal.[4]

Quantitative Data Summary

For the safety of personnel handling this compound, it is important to be aware of the established workplace exposure limits.

AgencyTime-Weighted Average (TWA)Short-Term Exposure Limit (STEL)
NIOSH 45 mg/m³ (10 ppm) over a 10-hour workshift90 mg/m³ (20 ppm) for any 15-minute work period
ACGIH 45 mg/m³ (10 ppm) over an 8-hour workshift90 mg/m³ (20 ppm)

Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Resorcinol_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Immediate Handling cluster_2 Storage & Disposal Decision A This compound Waste Generated (Pure, Solution, Contaminated Material) B Segregate from Incompatible Materials A->B C Package in a Sealed, Labeled Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Consult Institutional EHS & Local Regulations D->E F Engage a Licensed Waste Disposal Company E->F Follow Approved Protocol G Incineration in a Chemical Incinerator with Afterburner and Scrubber

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

References

Essential Guide to Safely Handling Resorcinol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with resorcinol. It offers a step-by-step plan for handling, storage, and disposal to ensure a safe laboratory environment.

This compound is a harmful and irritating compound that requires careful handling.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[2][3] Furthermore, it is very toxic to aquatic life, necessitating stringent disposal protocols.[2][4]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety data for this compound. Adherence to these exposure limits is critical for personnel safety.

Data PointValueSpeciesReference
Occupational Exposure Limits
NIOSH REL (10-hr TWA)45 mg/m³ (10 ppm)N/A[5]
NIOSH STEL (15-min)90 mg/m³ (20 ppm)N/A[5]
ACGIH TLV (8-hr TWA)45 mg/m³ (10 ppm)N/A[5]
ACGIH STEL (15-min)90 mg/m³ (20 ppm)N/A[5]
Acute Toxicity
Oral LD50202 mg/kgRat[1]
Dermal LD503360 mg/kgRabbit[1]
Inhalation LC50 (1 hr)21.3 mg/LRat[1]
Physical Properties
Flash Point127 °C (260.6 °F)N/A[6]
Autoignition Temperature608 °C (1,126.4 °F)N/A[6]

Operational Plan: Handling and Disposal Workflow

The following diagram and procedural steps outline the complete workflow for safely managing this compound in a laboratory setting, from initial preparation to final disposal.

G cluster_prep 1. Preparation & Engineering Controls cluster_ppe 2. Don Personal Protective Equipment (PPE) cluster_handling 3. Chemical Handling cluster_disposal 4. Spill & Waste Management prep1 Verify availability of eyewash station & safety shower prep2 Ensure proper ventilation (fume hood or local exhaust) prep1->prep2 ppe1 Wear chemical safety goggles or face shield prep2->ppe1 ppe2 Wear compatible gloves (e.g., Nitrile rubber) ppe1->ppe2 ppe3 Wear protective clothing (lab coat, coveralls) ppe2->ppe3 handle1 Minimize dust generation ppe3->handle1 handle2 Avoid contact with skin, eyes, and clothing handle1->handle2 handle3 Store in a cool, dry, well-ventilated area away from light and air handle2->handle3 spill Spill Response: - Evacuate & secure area - Use HEPA vacuum or moisten solids - Collect in sealed container handle3->spill waste Waste Disposal: - Collect all waste in labeled, sealed containers - Dispose of as hazardous waste per regulations spill->waste

Caption: Workflow for Safe this compound Handling.

Procedural Steps for Handling this compound

Preparation and Engineering Controls
  • Emergency Equipment : Before starting work, ensure that emergency eye wash fountains and safety showers are readily available and unobstructed.[1][5]

  • Ventilation : Always handle this compound in a well-ventilated area.[2] Use a chemical fume hood, process enclosure, or local exhaust ventilation to keep airborne levels below recommended exposure limits.[6][7]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent exposure.

  • Eye and Face Protection : Wear chemical safety goggles with side shields or a face shield.[4][7][8]

  • Hand Protection : Use protective gloves resistant to the chemical, such as nitrile or natural rubber.[2][5] Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]

  • Skin and Body Protection : Wear a lab coat or appropriate protective clothing to prevent skin exposure.[2][6] For tasks with a higher risk of exposure, Tyvek® coveralls may be necessary.[5]

  • Respiratory Protection : If dust or aerosols may be generated or if ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges and P100 prefilters.[1][5]

Safe Handling and Storage
  • General Handling : Avoid contact with eyes, skin, and clothing.[1][4] Minimize the generation and accumulation of dust.[1][6] Do not eat, drink, or smoke in areas where this compound is handled.[2][4] Wash hands thoroughly after handling and before breaks.[1][9]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated location.[1][6][7] Protect containers from air, light, and moisture.[1][5][6] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]

Spill and Emergency Procedures
  • Spill Response :

    • Evacuate personnel from the immediate area and secure entry.[5]

    • Eliminate all sources of ignition.[5]

    • Wear full PPE, including respiratory protection.[1][5]

    • To prevent dust from becoming airborne, moisten the spilled material or use a HEPA-filtered vacuum for cleanup.[5]

    • Carefully sweep or vacuum the material and place it into a suitable, sealed container labeled for disposal.[6][9]

    • After the material is collected, ventilate the area and wash the spill site.[5]

    • Do not allow spilled material to enter drains or waterways.[1][5][9]

  • First Aid :

    • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical advice if irritation or discomfort persists.[1][4]

    • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[9] If skin irritation or a rash occurs, seek medical attention.[4][10]

    • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

    • Ingestion : Rinse the mouth with water.[4][9] Call a physician or poison control center immediately; do not induce vomiting.[6]

Disposal Plan
  • Waste Characterization : It is the responsibility of the waste generator to properly characterize all waste materials according to applicable federal, state, and local regulations.[1]

  • Disposal Method : this compound and its containers must be disposed of as hazardous waste.[5] Do not dispose of it with household garbage or allow it to reach sewage systems or open water.[1] Collect waste material in suitable, closed containers that are properly labeled and consult with a licensed professional waste disposal service.[7][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resorcinol
Reactant of Route 2
Resorcinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。